Azido-PEG4-alcohol
Description
Propriétés
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQYGQMGPFNSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404906 | |
| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-67-4 | |
| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG4-alcohol: A Versatile Linker for Bioconjugation and Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG4-alcohol, a heterobifunctional linker molecule, has emerged as a critical tool in modern bioconjugation and drug development. Its unique structure, featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a primary alcohol, offers a versatile platform for the precise assembly of complex biomolecular architectures. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its application in key areas such as Proteolysis Targeting Chimera (PROTAC) synthesis, antibody-drug conjugation (ADC), and fluorescent labeling.
Introduction to this compound
This compound, systematically named 11-azido-3,6,9-trioxaundecan-1-ol, is a biocompatible and water-soluble crosslinker. The core of its utility lies in its bifunctional nature. The azide (N₃) group serves as a highly specific reactive handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are renowned for their high efficiency, selectivity, and biocompatibility, allowing for the covalent ligation of this compound to alkyne-modified molecules in complex biological environments.
The PEG4 spacer provides several advantageous properties. It enhances the aqueous solubility of the molecule and any conjugate it is a part of, which is a significant benefit for often hydrophobic drug molecules.[1][2] The flexibility of the PEG chain can also be crucial in applications like PROTACs, where it allows the two ends of the chimera to adopt an optimal orientation for inducing protein degradation.[3] The terminal hydroxyl (-OH) group offers an additional site for further chemical modification, enabling the synthesis of more complex constructs.[4]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₇N₃O₄ | [4] |
| Molecular Weight | 219.24 g/mol | [5] |
| CAS Number | 86770-67-4 | [4] |
| Appearance | Colorless to pale yellow oil | [5] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, acetonitrile | [5][6] |
| Purity | Typically >95% | [4] |
| Storage | Store at -20°C for long-term stability | [4] |
Synthesis of this compound
The synthesis of this compound is a well-established two-step process starting from the commercially available tetraethylene glycol. The overall workflow involves the selective monotosylation of one of the terminal hydroxyl groups, followed by nucleophilic substitution with an azide salt.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Tetraethylene Glycol Monotosylate [7]
-
Reaction Setup: In a round-bottom flask, dissolve tetraethylene glycol (100 g, 515 mmol) in 230 mL of tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a solution of sodium hydroxide (B78521) (6.89 g, 172 mmol) dissolved in 20 mL of deionized water to the flask.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (9.81 g, 51.5 mmol) in 20 mL of THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0°C for 2 hours.
-
Work-up: Pour the reaction mixture into deionized water. Separate the aqueous layer and extract with dichloromethane. Combine the organic layers, wash with water, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the product as a clear oil. A typical yield is around 90%.
Step 2: Synthesis of 11-azido-3,6,9-trioxaundecan-1-ol (this compound)
-
Reaction Setup: Dissolve tetraethylene glycol monotosylate (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (NaN₃) (1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80-90°C and stir overnight under an inert atmosphere (e.g., nitrogen).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound as a colorless or pale yellow oil.
Applications in Bioconjugation and Drug Development
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common application of this compound, forming a stable triazole linkage with a terminal alkyne. This reaction is highly efficient, with yields often approaching 100%.[8]
4.1.1. Detailed Experimental Protocol: General CuAAC Reaction [9]
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 100 mM).
-
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents).
-
Catalyst Addition: Add the CuSO₄ solution to the reaction mixture to a final concentration of 1 mM.
-
Reduction and Initiation: Add the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) species and initiate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Purification: Upon completion, the product can be purified by an appropriate method such as HPLC or size-exclusion chromatography.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound is frequently used as a linker to connect a ligand for the protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The PEG4 spacer provides the necessary flexibility and solubility for the PROTAC to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to ubiquitination and subsequent degradation of the POI.[2][3]
4.2.1. Application Example: Targeting the KRAS Signaling Pathway
The KRAS protein is a key component of the MAPK signaling pathway, which is frequently mutated in various cancers.[10] PROTACs are being developed to target and degrade mutant KRAS proteins.[11] A PROTAC designed for this purpose would typically consist of a KRAS-binding molecule linked via a PEG spacer, such as one derived from this compound, to an E3 ligase ligand. The degradation of KRAS would inhibit downstream signaling, leading to reduced cell proliferation and tumor growth.
Quantitative Data for PROTAC Efficacy
| PROTAC | Target | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Reference |
| LC-2 | KRASG12C | NCI-H2030 | 0.25 - 0.76 | >90 | [12] |
| Representative Compound | KRASG12C | NSCLC cells | 0.1 | 90 | [] |
DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. This compound can be used to link the cytotoxic payload to the antibody. The azide group can be reacted with an alkyne-modified payload, and the alcohol can be activated (e.g., as an NHS ester) to react with amine groups (e.g., lysine (B10760008) residues) on the antibody.[2]
4.3.1. Detailed Experimental Protocol: Two-Step ADC Synthesis
This protocol describes the labeling of an antibody with an azide group using an NHS-activated Azido-PEG4 linker, followed by conjugation to a DBCO-functionalized payload via SPAAC.
Step 1: Antibody Azide Labeling [14]
-
Reagent Preparation:
-
Prepare a solution of the antibody (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.
-
-
Labeling Reaction: Add a 20-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Purification: Remove unreacted linker by dialysis or using a desalting column.
Step 2: Payload Conjugation via SPAAC [15]
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized payload in DMSO.
-
-
Conjugation Reaction: Add a 3-5 fold molar excess of the DBCO-payload solution to the azide-labeled antibody solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Purify the ADC using size-exclusion chromatography to remove excess payload and any aggregates.
Fluorescent Labeling
This compound is a valuable tool for the fluorescent labeling of biomolecules for imaging applications.[8] An alkyne-modified fluorescent dye can be "clicked" onto a biomolecule that has been functionalized with this compound.
4.4.1. Detailed Experimental Protocol: Fluorescent Labeling of a Protein
-
Protein Modification: The protein of interest is first functionalized with an alkyne group. This can be achieved through metabolic labeling with an alkyne-containing amino acid analog or by chemical modification of reactive residues.
-
Labeling Reaction:
-
Dissolve the alkyne-modified protein in a suitable buffer.
-
Add Azido-PEG4-fluorophore (a pre-conjugated this compound with a fluorescent dye) in a 3-fold molar excess.
-
Add the Cu(I) catalyst as described in the general CuAAC protocol (Section 4.1.1).
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess labeling reagents by gel filtration or dialysis.
Quantitative Data for Labeling Efficiency
| Biomolecule | Labeling Method | Labeling Efficiency | Reference |
| Oligonucleotide | CuAAC with FAM-Azide | ~100% conversion | [8] |
| Cellular Proteins | SPAAC with coumarin-cyclooctyne | 8-20 fold fluorescence enhancement |
Conclusion
This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, combining a bioorthogonal azide handle, a solubility-enhancing PEG4 spacer, and a modifiable hydroxyl group, makes it an ideal building block for a wide range of applications. The detailed protocols and data presented in this guide demonstrate its utility in the synthesis of advanced therapeutics like PROTACs and ADCs, as well as in the fluorescent labeling of biomolecules for research purposes. As the field of targeted therapies and bioconjugation continues to evolve, the importance of well-characterized and versatile linkers like this compound will undoubtedly continue to grow.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. a2bchem.com [a2bchem.com]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Weight of Azido-PEG4-alcohol
Introduction: This document provides a detailed technical overview of Azido-PEG4-alcohol, a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals. Featuring a terminal azide (B81097) group for click chemistry reactions and a hydroxyl group for further derivatization, this molecule is a key component in bioconjugation, drug delivery systems, and as a PROTAC linker.[1][][3] Its hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, a critical factor in biological applications.[1][4] This guide focuses on the core physicochemical property of this compound: its molecular weight, detailing both its theoretical values and the experimental methodology for its verification.
Theoretical Molecular Weight and Physicochemical Properties
The precise molecular weight of this compound is derived from its chemical formula, C8H17N3O4.[1][][3][5] Two values are of primary importance for researchers: the average molecular weight and the monoisotopic mass.
-
Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the molecule. It is the most commonly cited "molecular weight" and is used for bulk calculations, such as preparing solutions of a specific molarity.
-
Monoisotopic Mass (Exact Mass): This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The monoisotopic mass is crucial for high-resolution analytical techniques like mass spectrometry, where individual ionic species are resolved.[1]
The key quantitative data for this compound are summarized below.
| Parameter | Value | Reference |
| Chemical Formula | C8H17N3O4 | [1][][3][5] |
| Average Molecular Weight | 219.24 g/mol | [1][][3] |
| Monoisotopic Mass | 219.1219 Da | [1] |
| IUPAC Name | 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-ol | [1][] |
| CAS Number | 86770-67-4 | [1][3][5][6] |
Experimental Verification of Molecular Weight
The molecular weight of a small molecule like this compound is most accurately verified using mass spectrometry (MS). Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion.[7][8]
2.1 Detailed Protocol: Molecular Weight Verification by ESI-MS
This protocol outlines a standard procedure for confirming the molecular weight of this compound using a High-Performance Liquid Chromatograph coupled to an ESI Mass Spectrometer (HPLC/ESI-MS).[9]
Objective: To verify the monoisotopic mass of this compound.
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Solvent A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
Methanol (for sample dissolution)
-
Calibrant solution for MS
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) with an ESI source
-
HPLC system
-
Analytical C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 mixture of Solvent A and Solvent B.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution to ensure high mass accuracy.
-
-
HPLC Method:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% Solvent B
-
1-5 min: Linear gradient from 5% to 95% Solvent B
-
5-7 min: Hold at 95% Solvent B
-
7-8 min: Return to 5% Solvent B
-
8-10 min: Re-equilibrate at 5% Solvent B
-
-
-
ESI-MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 10 L/min, 300 °C).
-
Nebulizer Pressure: 30-40 psi
-
Mass Range: 100 - 500 m/z
-
Data Acquisition: Full scan mode
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the primary molecular ion adducts. In positive mode with formic acid, the protonated molecule [M+H]+ is expected. Sodium [M+Na]+ and potassium [M+K]+ adducts are also commonly observed.[7][10]
-
Calculate the expected m/z for these adducts based on the monoisotopic mass (M = 219.1219 Da):
-
[M+H]+ = 219.1219 + 1.0078 = 220.1297 m/z
-
[M+Na]+ = 219.1219 + 22.9898 = 242.1117 m/z
-
-
Compare the experimentally measured m/z values with the calculated theoretical values. The difference should be within the mass accuracy tolerance of the instrument (typically < 5 ppm).
-
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the molecular weight of this compound using HPLC/ESI-MS.
References
- 1. medkoo.com [medkoo.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azido-PEG4-alcohol (CAS: 86770-67-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG4-alcohol, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and targeted protein degradation. This document details its chemical and physical properties, provides experimental protocols for its application, and visualizes key mechanisms and workflows.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal azide (B81097) group and a hydroxyl group, separated by a four-unit PEG spacer. This structure imparts desirable characteristics for its use as a linker molecule. The azide group allows for highly specific and efficient "click chemistry" reactions, while the hydroxyl group can be further functionalized. The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous media.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | References |
| CAS Number | 86770-67-4 | [1][2][3][4][5][6] |
| Molecular Formula | C8H17N3O4 | [1][2][3][5][6] |
| Molecular Weight | 219.24 g/mol | [2][4][6] |
| Appearance | Colorless to light yellow liquid/oil | [2][3] |
| Purity | ≥95.0% to ≥98% | [2][4][6] |
| Solubility | Miscible with water and most organic solvents (e.g., DMSO, DMF) | [6] |
| Refractive Index | ~1.46 | [4] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound.
| Condition | Recommendation | References |
| Storage Temperature | Long-term: -20°C; Short-term: 2-8°C | [2][3] |
| Handling | Store in a dry, dark place. Avoid heat, flames, and sparks. Wear appropriate personal protective equipment (gloves, eye protection). | [1] |
Key Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several advanced scientific applications, most notably in "click chemistry" and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Click Chemistry
This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating molecules in complex biological systems.[5]
PROTACs
As a flexible and hydrophilic linker, this compound is frequently used in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and solubility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.[6] A notable application is in the development of PROTACs for the degradation of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[6]
Experimental Protocols
The following are representative protocols for the use of this compound in its primary applications.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
A suitable ligand (e.g., THPTA or TBTA)
-
Appropriate solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Prepare stock solutions of all reagents in the chosen solvent.
-
In a reaction vessel, combine the alkyne-containing molecule and this compound.
-
In a separate tube, pre-mix the CuSO4 and the ligand.
-
Add the copper-ligand complex to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, purify the product using a suitable method (e.g., chromatography).
Representative Workflow for PROTAC Synthesis for BRD4 Degradation
This workflow outlines the key steps in synthesizing a BRD4-targeting PROTAC using this compound as a linker. This is a multi-step process that involves the synthesis of the target protein binder and the E3 ligase ligand, followed by their conjugation using the linker.
Step 1: Functionalization of one of the binding moieties with an alkyne group. Step 2: Reaction of the hydroxyl group of this compound with the other binding moiety. Step 3: CuAAC reaction to link the two functionalized binders.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound.
Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.
Caption: Experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Simplified signaling pathway showing the effects of BRD4 degradation.
References
- 1. axispharm.com [axispharm.com]
- 2. file.leyan.com [file.leyan.com]
- 3. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 4. 86770-67-4 2-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}ethanol AKSci AMTGC272 [aksci.com]
- 5. 86770-67-4, this compound for Click Chemistry - Biopharma PEG [biochempeg.com]
- 6. xcessbio.com [xcessbio.com]
Azido-PEG4-alcohol: A Comprehensive Technical Guide to its Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the water solubility of Azido-PEG4-alcohol, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding the aqueous solubility of this reagent is critical for its effective application in various experimental and therapeutic contexts.
Core Physicochemical Properties and Aqueous Solubility
This compound, also known as 1-Azido-3,6,9,12-tetraoxapentadecan-15-ol, is a clear, colorless to pale yellow oil at room temperature. Its structure features a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This combination of a polar azide, a flexible and hydrophilic PEG chain, and a hydrogen-bonding hydroxyl group confers excellent solubility in aqueous media.[1][][3]
The polyethylene (B3416737) glycol spacer is the key determinant of its high water solubility.[1][3] The repeating ether units in the PEG chain readily form hydrogen bonds with water molecules, facilitating its dissolution. The terminal hydroxyl group further enhances this property.[4]
Quantitative Solubility Data
The aqueous solubility of this compound is consistently reported to be high. The following table summarizes the available quantitative data from various suppliers.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| Water (H₂O) | ≥ 100 mg/mL | 456.12 mM | [][6][7] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 456.12 mM | [] |
Note: The "≥" symbol indicates that the saturation point may be higher than the reported value.[6]
Molecular Interaction with Water
The high aqueous solubility of this compound is a direct result of its molecular structure, which is optimized for interaction with water molecules. The following diagram illustrates the key hydrogen bonding interactions.
Experimental Protocols
-
Preparation of a Saturated Solution: Adding an excess amount of this compound to a known volume of purified water (e.g., deionized or distilled).
-
Equilibration: Stirring or agitating the mixture at a controlled temperature for a sufficient period to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuging or filtering the solution to remove any undissolved this compound.
-
Quantification: Determining the concentration of the solute in the clear supernatant. This could be achieved through various analytical techniques such as gravimetric analysis (after solvent evaporation), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
Applications in Research and Drug Development
The excellent water solubility of this compound is a significant advantage in various applications:
-
Bioconjugation: In "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the aqueous solubility of the PEGylated azide reagent facilitates reactions with biomolecules in physiological buffers without the need for organic co-solvents that could denature the target.[4][8]
-
Drug Delivery: As a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the hydrophilic PEG spacer can improve the overall solubility and pharmacokinetic properties of the resulting conjugate.[6]
-
Surface Modification: The hydroxyl group allows for the attachment of this molecule to surfaces, which can then be further functionalized via the azide group. The PEG spacer renders the surface more hydrophilic and resistant to non-specific protein adsorption.[4]
References
- 1. medkoo.com [medkoo.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. 86770-67-4, this compound for Click Chemistry - Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1-Azido-3,6,9-trioxaundecane-11-ol | 86770-67-4 [chemicalbook.com]
- 8. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
Stability and Storage of Azido-PEG4-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage of Azido-PEG4-alcohol, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile and optimal storage conditions of this reagent is paramount for ensuring experimental reproducibility, product efficacy, and safety in the laboratory.
Chemical Stability Profile
This compound (C8H17N3O4) is an aliphatic azide (B81097), a class of compounds known for their utility in "click chemistry" reactions. The stability of organic azides is largely dictated by their molecular structure. Generally, aliphatic azides, such as this compound, are considered to be relatively stable, particularly when compared to their aromatic or acyl counterparts.
The stability of this compound can be assessed by considering established empirical rules for organic azide safety:
-
Carbon-to-Nitrogen Ratio (C/N): A higher C/N ratio is indicative of greater stability. For this compound, the C/N ratio is 8/3, which is greater than 1, suggesting a favorable stability profile.
-
The "Rule of Six": This guideline suggests that there should be at least six carbon atoms for each energetic functional group (like an azide). This compound, with eight carbons and one azide group, adheres to this rule, further supporting its relative stability under normal handling conditions.
Despite its relative stability, this compound is susceptible to degradation under certain conditions. The primary degradation pathways of concern are thermal decomposition and, to a lesser extent, potential oxidation of the polyethylene (B3416737) glycol (PEG) backbone.
Potential Degradation Pathways:
-
Thermal Decomposition: Like all azides, this compound can decompose upon heating, leading to the extrusion of nitrogen gas (N2) and the formation of a highly reactive nitrene intermediate. This decomposition is irreversible and leads to a loss of the azide's utility in click chemistry reactions. It is therefore crucial to avoid exposure to high temperatures.
-
Oxidation of the PEG Backbone: The ether linkages in the PEG chain can be susceptible to oxidation, particularly in the presence of oxygen, light, and elevated temperatures. This can lead to chain cleavage and the formation of various byproducts, potentially impacting the linker's performance and purity.
Recommended Storage and Handling
Proper storage and handling are critical for maintaining the integrity and functionality of this compound. The following recommendations are compiled from various supplier guidelines and general laboratory safety practices.
Storage Conditions
To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage temperatures and durations for both the neat compound and its stock solutions.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Neat Compound | -20°C | Long-term (months to years)[1][2][3] | Store in a dry, dark environment.[1][4] |
| 0-4°C | Short-term (days to weeks)[1] | ||
| Stock Solutions | -80°C | Up to 6 months[5] | |
| -20°C | Up to 1 month[5] | ||
| 0-4°C | Up to 1 month[3] | For aqueous solutions, sterile filtration is advised.[5] |
It is also recommended to purge the storage container with an inert gas, such as argon or nitrogen, to displace oxygen and further mitigate the risk of oxidative degradation. The product is generally shipped at ambient temperature and is considered stable for the duration of shipping.[1][2]
Safe Handling Workflow
Adherence to a strict handling protocol is essential for user safety and to prevent contamination or degradation of the reagent.
Experimental Protocols for Stability Assessment
Forced Degradation Study
To identify potential degradation products and establish the stability-indicating nature of an analytical method, a forced degradation study should be performed. This involves subjecting this compound to a variety of stress conditions.
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add a dilute base (e.g., 0.1 M NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |
| Oxidation | Dissolve this compound in a suitable solvent and add a dilute oxidizing agent (e.g., 3% H2O2). Incubate at room temperature for a defined period. |
| Thermal Stress | Store the neat compound or a solution at an elevated temperature (e.g., 60-80°C) for a defined period. |
| Photostability | Expose the neat compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration. |
Stability-Indicating Analytical Method
A robust analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Example HPLC Method Parameters:
-
Column: A reversed-phase column (e.g., C18, C8) is a common starting point.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an additive like formic acid, is typically used for PEG-containing molecules.
-
Detector: Since the PEG backbone lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is highly recommended for accurate quantification.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
The following diagram illustrates a logical workflow for developing a stability-indicating assay.
Conclusion
This compound is a relatively stable molecule when stored and handled correctly. The key to maintaining its integrity is to minimize exposure to heat, light, and oxygen. For researchers and drug development professionals, adherence to the recommended storage conditions and safe handling practices outlined in this guide is essential for achieving reliable and reproducible results in their scientific endeavors. The development of a validated, stability-indicating analytical method is crucial for quality control and for establishing the shelf-life of this compound and formulations containing it.
References
The Lynchpin of Bioconjugation: An In-depth Technical Guide to the Azide Group Reactivity of Azido-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation and drug development, the precise and efficient linking of molecules is paramount. Azido-PEG4-alcohol has emerged as a cornerstone bifunctional linker, prized for its hydrophilic tetraethylene glycol (PEG) spacer and, most critically, the versatile reactivity of its terminal azide (B81097) group. This technical guide provides a comprehensive exploration of the azide group's reactivity in this compound, offering a reference for researchers leveraging this reagent in applications ranging from proteomics and diagnostics to the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).
The azide moiety is a powerful functional group in chemical biology due to its small size, metabolic stability, and bioorthogonal reactivity. It does not typically participate in native biological reactions, making it an ideal chemical handle for specific, targeted modifications of biomolecules in complex biological milieu. The primary reactivity of the azide group in this compound is centered around cycloaddition reactions with alkynes and the Staudinger ligation with phosphines.
Core Reactivities of the Azide Group
The azide group of this compound partakes in several highly efficient and specific ligation chemistries. The most prominent among these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. Each of these reactions offers distinct advantages depending on the specific application and experimental constraints.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity (forming the 1,4-disubstituted triazole), and mild reaction conditions.[1] The azide group of this compound reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable triazole linkage.[2] The Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[3] To enhance the reaction rate and prevent oxidative damage to biomolecules, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a powerful, copper-free alternative.[4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound to form a stable triazole.[4][5] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently at physiological temperatures and pH.[4]
Staudinger Ligation
The Staudinger ligation is another bioorthogonal reaction that involves the reaction of the azide group with a phosphine, typically one functionalized with an ester group.[6] This reaction proceeds through an iminophosphorane intermediate, which then rearranges to form a stable amide bond.[7] This reaction is notable for its high chemoselectivity, as azides and phosphines are abiotic in most biological systems.[6]
Quantitative Data on Azide Group Reactivity
The efficiency of these ligation reactions can be quantitatively described by their second-order rate constants. While specific kinetic data for this compound is not extensively published, the following tables provide representative second-order rate constants for the reactions of analogous azides with common reaction partners. This data is crucial for designing experiments, as it allows for the estimation of reaction times and required reactant concentrations.
Disclaimer: The following kinetic data is for azides structurally similar to the azide moiety in this compound and should be used as a reference. Actual reaction rates with this compound may vary depending on specific reaction conditions, including solvent, temperature, and the structure of the reaction partner.
| Reaction Type | Alkyne/Phosphine | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| CuAAC | Terminal Alkyne | General Azide | ~10 - 100[8] | Various |
| SPAAC | BCN-methanol | Benzyl Azide | 0.15[9] | DMSO |
| SPAAC | DBCO derivatives | General Azide | ~0.1 - 2.0[4] | Various |
| Staudinger Ligation | (Diphenylphosphino)methanethiol | General Azide | 7.7 x 10⁻³[6][10] | Not Specified |
Experimental Protocols
The following are generalized protocols for the key reactions involving the azide group of this compound. These should be adapted and optimized for specific experimental conditions.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in deionized water)
-
Sodium Ascorbate stock solution (e.g., 1 M in deionized water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if needed for solubility
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-containing molecule and this compound (typically at a 1:1 to 1:1.2 molar ratio) in the reaction buffer. If necessary, use a minimal amount of DMF or DMSO to aid dissolution.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[3] Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically in the range of 50 µM to 2 mM.[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in significant excess (e.g., 20-50 equivalents) to the copper concentration.[3]
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring.[3]
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC, or HPLC).
-
Upon completion, the product can be purified by methods suitable for the specific application, such as size-exclusion chromatography, affinity chromatography, or dialysis.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO- or BCN-functionalized molecules
Materials:
-
This compound
-
DBCO- or BCN-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO (if needed for solubility)
Procedure:
-
Dissolve the DBCO- or BCN-functionalized molecule in the reaction buffer.
-
Add this compound to the reaction mixture. A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion.[11]
-
If a stock solution of either reactant is prepared in DMSO, ensure the final concentration of DMSO in the reaction mixture is kept low (ideally below 10% v/v) to minimize potential effects on biomolecules.[12]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[9] Reaction times may be shorter for more reactive cyclooctynes or higher concentrations.
-
Monitor the reaction progress by an appropriate analytical method (e.g., UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance at ~310 nm, LC-MS, or SDS-PAGE for protein conjugations).
-
Once the reaction is complete, purify the conjugate using a suitable method to remove unreacted starting materials.
Application Showcase: PROTAC Synthesis Workflow
A major application of this compound is in the synthesis of PROTACs. The PEG linker provides hydrophilicity and the azide group serves as a versatile handle for click chemistry-mediated ligation of the two ligands of the PROTAC.
Caption: Workflow for PROTAC synthesis using this compound and subsequent mechanism of action.
Conclusion
The azide group of this compound offers a robust and versatile chemical handle for a variety of bioconjugation applications. Its participation in high-yield, specific, and often bioorthogonal reactions like CuAAC, SPAAC, and the Staudinger ligation makes it an invaluable tool for researchers in drug development and chemical biology. Understanding the reactivity and kinetics of this functional group, as outlined in this guide, is essential for the successful design and execution of experiments aimed at creating novel bioconjugates and therapeutics.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. raineslab.com [raineslab.com]
- 10. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Azido-PEG4-alcohol: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-alcohol is a heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique chemical architecture, featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a primary alcohol, provides a versatile platform for covalently linking molecules of interest. The azide group allows for highly specific and efficient "click chemistry" reactions, while the PEG4 spacer enhances solubility and reduces steric hindrance. The terminal hydroxyl group offers an additional site for further chemical modification, making this compound a valuable component in the construction of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of the functional groups of this compound, its physicochemical properties, and detailed protocols for its application in key experimental workflows.
Core Functional Groups and Their Reactivity
This compound possesses two key functional groups that define its utility in bioconjugation:
-
Azide Group (-N₃): This moiety is the cornerstone of its "click chemistry" reactivity. The azide group readily participates in two major types of bioorthogonal reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage with a terminal alkyne. The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[6][7] The relief of ring strain in the cyclooctyne drives the reaction forward, making it ideal for applications in living systems where the cytotoxicity of copper is a concern.[7]
-
-
Hydroxyl Group (-OH): The terminal primary alcohol provides a versatile handle for further chemical modifications. It can be:
-
Directly conjugated to molecules with complementary reactive groups.
-
Activated to create a better leaving group (e.g., by tosylation or mesylation) for subsequent nucleophilic substitution with other functional groups.[2]
-
Oxidized to an aldehyde or carboxylic acid for different conjugation strategies.
-
The combination of these two functional groups allows for a modular and flexible approach to the synthesis of complex bioconjugates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C₈H₁₇N₃O₄ | [8][9] |
| Molecular Weight | 219.24 g/mol | [9][] |
| Appearance | Colorless to pale yellow oil | [] |
| Solubility | Soluble in water, DCM, THF, acetonitrile, DMF, and DMSO | [8][] |
| Storage Conditions | Store at -20°C for long-term storage. | [11] |
| Purity | Typically ≥95% | [9] |
| CAS Number | 86770-67-4 | [8][9] |
Experimental Protocols
Detailed methodologies for the two primary click chemistry reactions involving this compound are provided below. These protocols are general guidelines and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Degassed solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a fresh aqueous stock solution of CuSO₄·5H₂O (e.g., 20 mM).
-
Prepare a fresh aqueous stock solution of sodium ascorbate (e.g., 100 mM).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water or 50 mM TBTA in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen degassed solvent.[2]
-
Purge the reaction vessel with nitrogen or argon gas for 5-10 minutes to remove oxygen.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ solution (0.1 equivalents) with the ligand solution (0.5 equivalents for THPTA, a 1:5 molar ratio of Cu:ligand is common).[12] Let the mixture stand for a few minutes.
-
Add the premixed catalyst solution to the reaction vessel containing the azide and alkyne.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2-0.5 equivalents).[2] A color change may be observed.
-
Stir the reaction at room temperature for 4-24 hours.[2]
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure triazole conjugate.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of this compound to a strained cyclooctyne-functionalized molecule (e.g., DBCO or BCN).
Materials:
-
This compound
-
DBCO or BCN-functionalized molecule
-
Biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) or an appropriate organic solvent (e.g., DMSO, DMF)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the DBCO or BCN-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the DBCO or BCN-functionalized molecule in the chosen buffer or solvent.
-
Add the this compound solution to the reaction vessel. A molar excess of 1.5-10 equivalents of one of the coupling partners can be used to drive the reaction to completion.[13]
-
-
Reaction Incubation and Monitoring:
-
Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours.[6] Reaction times may vary depending on the specific reactants and their concentrations.
-
Gently mix the reaction components.
-
Monitor the reaction progress by LC-MS or other suitable analytical methods to observe the formation of the triazole product.
-
-
Purification:
-
Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials using an appropriate method such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography, depending on the nature of the product.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing this compound as a linker, employing a click chemistry approach.
Conclusion
This compound is a powerful and versatile bifunctional linker that plays a crucial role in modern bioconjugation and drug development. Its well-defined structure, featuring a reactive azide for click chemistry and a modifiable hydroxyl group, coupled with the beneficial properties of the PEG4 spacer, makes it an ideal building block for constructing complex and functional biomolecules. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their research endeavors, from basic bioconjugation to the sophisticated design of targeted therapeutics like PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. chemscene.com [chemscene.com]
- 11. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Biocompatibility of Azido-PEG4-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG4-alcohol is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of sophisticated molecular architectures like proteolysis-targeting chimeras (PROTACs). Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal azide (B81097) and alcohol functionalities allow for versatile conjugation chemistries. This technical guide provides a comprehensive overview of the biocompatibility of this compound, drawing upon the extensive body of research on polyethylene glycols and their derivatives. This document synthesizes available data on cytotoxicity, immunogenicity, and hemocompatibility, outlines detailed experimental protocols for biocompatibility assessment, and visualizes key experimental workflows and conceptual frameworks to support researchers in the evaluation of this critical linker molecule. While direct quantitative biocompatibility data for this compound is not extensively available in the public domain, this guide establishes a strong foundation for its assessment based on the well-characterized properties of its constituent parts.
Introduction: The Role of this compound in Biomedical Applications
The convergence of chemistry and biology has led to the development of highly specific and potent therapeutic modalities. A key element in the design of many of these advanced therapeutics is the use of chemical linkers to conjugate different molecular entities. This compound, featuring a discrete tetraethylene glycol spacer, a reactive azide group, and a primary alcohol, has emerged as a valuable tool in this context.[1][2][3][4] The PEG component is known to improve the aqueous solubility, stability, and pharmacokinetic profile of conjugated molecules.[][6][7] The azide group facilitates highly efficient and bioorthogonal "click chemistry" reactions, enabling precise ligation to alkyne-modified molecules.[3] The terminal alcohol can be further functionalized, adding to the linker's versatility.[2][4] Given its integral role in drug development, a thorough understanding of its biocompatibility is paramount.
Core Biocompatibility Profile
The biocompatibility of this compound is primarily inferred from the well-established safety profile of polyethylene glycol (PEG). However, the presence of the azide functional group warrants specific consideration.
Cytotoxicity
Polyethylene glycol is generally considered non-toxic and biocompatible.[8] However, some studies have indicated that very low molecular weight PEGs and certain PEG derivatives might exhibit some level of cytotoxicity at high concentrations.[9] The azide moiety, while a powerful tool for bioconjugation, also requires careful evaluation. Studies on sodium azide have shown it can be cytotoxic to mammalian cells.[10] It is crucial to note that the azide in this compound is covalently bound within a larger molecule, which is expected to significantly mitigate the toxicity associated with free azide ions.
Immunogenicity
One of the key advantages of PEGylation is the reduction of immunogenicity of the conjugated molecule.[][11] The hydrophilic PEG chains can create a "stealth" effect, shielding the molecule from recognition by the immune system.[8] However, there is growing evidence that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[11][12] This is more commonly observed with high molecular weight PEGs and in cases of repeated administration. For a small molecule like this compound, the risk of inducing a significant anti-PEG antibody response is considered to be low. The azide group is not known to be a strong immunogen.
Hemocompatibility
For applications involving intravenous administration, the interaction of the molecule with blood components is a critical aspect of biocompatibility. PEGylation is known to improve the hemocompatibility of materials by reducing protein adsorption and platelet adhesion.[13][14][15] This is attributed to the formation of a hydration layer on the PEGylated surface. While specific hemolysis data for this compound is not available, it is anticipated to have low hemolytic activity.
Quantitative Data Summary
As specific quantitative biocompatibility data for this compound is limited, the following table summarizes the general biocompatibility profile of short-chain PEG derivatives based on available literature. This information can serve as a valuable reference for anticipating the biocompatibility of this compound.
| Parameter | General Findings for Short-Chain PEG Derivatives | Considerations for this compound |
| In Vitro Cytotoxicity | Generally low cytotoxicity observed in various cell lines.[9] Some studies report reduced cell viability at very high concentrations of low molecular weight PEGs.[9] | Expected to have low cytotoxicity at typical concentrations used in bioconjugation and drug delivery applications. The covalent attachment of the azide group is likely to reduce its toxicity compared to free azide.[10] |
| Immunogenicity | Lower risk of inducing anti-PEG antibodies compared to high molecular weight PEGs.[11] The nature of the conjugated molecule can influence the overall immunogenicity. | The risk of a primary immune response is considered low due to its small size. Pre-existing anti-PEG antibodies in a patient could be a consideration for PEGylated therapeutics in general.[12] |
| Hemocompatibility | PEGylation generally improves hemocompatibility by reducing protein adsorption and platelet adhesion.[13][14][15] | Expected to exhibit good hemocompatibility. |
| In Vivo Toxicity | Short-chain PEGs are generally cleared from the body without significant toxicity. | Expected to be well-tolerated in vivo, with renal clearance being the likely route of elimination for the unconjugated molecule. |
Experimental Protocols
The following are detailed, generalized protocols for key biocompatibility assays. Researchers should adapt and optimize these protocols for their specific experimental conditions and cell lines when evaluating this compound or its conjugates.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a biocompatible solvent like DMSO or PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium but no compound (negative control). A positive control (e.g., a known cytotoxic agent) should also be included.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance. Plot cell viability against the concentration of this compound to determine the IC50 value.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
Materials:
-
Cells of interest cultured on coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP)
-
Antibody against the label (e.g., anti-BrdU antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time period. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation: Wash the cells with PBS and fix with fixation solution for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization solution for 2-5 minutes at room temperature.
-
TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1-2 hours, protected from light.
-
Antibody Staining: Wash with PBS and incubate with the primary antibody against the incorporated label for 1 hour at room temperature.
-
Secondary Antibody Staining: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA fragmentation.
Hemolysis Assay
The hemolysis assay evaluates the ability of a substance to damage red blood cells (RBCs), leading to the release of hemoglobin.
Materials:
-
Fresh whole blood (with anticoagulant, e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
This compound solutions of varying concentrations in PBS
-
Positive control (e.g., 1% Triton X-100 in PBS)
-
Negative control (PBS)
-
96-well plate
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation: Centrifuge the whole blood at a low speed (e.g., 1000 x g) for 10 minutes to pellet the RBCs. Discard the supernatant (plasma and buffy coat).
-
Washing: Resuspend the RBCs in PBS and centrifuge again. Repeat this washing step 3-4 times until the supernatant is clear.
-
RBC Suspension: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Incubation: In a 96-well plate, add 100 µL of the this compound solutions, positive control, and negative control to respective wells. Add 100 µL of the 2% RBC suspension to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm (the absorbance maximum of hemoglobin).
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Mandatory Visualizations
Caption: Experimental workflow for assessing the biocompatibility of this compound.
Caption: Factors influencing the biocompatibility of PEG derivatives.
Conclusion
This compound is a valuable and versatile tool for researchers in the life sciences. Based on the extensive data available for polyethylene glycol, it is anticipated to have a favorable biocompatibility profile, characterized by low cytotoxicity, low immunogenicity, and good hemocompatibility. However, as with any novel compound intended for biomedical applications, a thorough and direct evaluation of its biocompatibility is essential. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to conduct these critical assessments. Future studies providing specific quantitative data on the biocompatibility of this compound will be invaluable to the scientific community and will further solidify its role in the development of next-generation therapeutics and diagnostics.
References
- 1. mdpi.com [mdpi.com]
- 2. 86770-67-4, this compound for Click Chemistry - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The effects of sodium azide on mammalian cells cultivated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Construction of Hemocompatible and Histocompatible Surface by Grafting Antithrombotic Peptide ACH11 and Hydrophilic PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bio-inspired hemocompatible surface modifications for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG4-alcohol: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG4-alcohol, a versatile heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document delves into its chemical properties, applications, and detailed experimental protocols, offering a technical resource for scientists in the field.
Core Concepts: Understanding this compound
This compound is a chemical reagent characterized by a tetraethylene glycol (PEG4) spacer flanked by an azide (B81097) (-N3) group at one end and a hydroxyl (-OH) group at the other.[1][] This unique structure imparts valuable properties for bioconjugation and drug development. The azide group serves as a reactive handle for "click chemistry," a set of highly efficient and specific reactions, while the hydroxyl group can be further modified or used as a point of attachment.[1][3] The PEG4 linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[][4]
Key Applications:
-
PROTACs: this compound is a commonly used linker in the synthesis of PROTACs, which are molecules that co-opt the body's natural protein degradation machinery to eliminate target proteins.[5][6]
-
Click Chemistry: The azide functionality allows for facile and robust conjugation to molecules containing alkyne groups via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to strained cyclooctynes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5]
-
Bioconjugation: This linker is employed to attach various molecules, such as drugs, imaging agents, or peptides, to biological targets like proteins and antibodies.[7]
-
Drug Delivery and Surface Modification: The hydrophilic PEG spacer can improve the solubility and delivery of hydrophobic drugs and can be used to modify surfaces to prevent non-specific binding.[][4]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C8H17N3O4 | [6][8][9][10] |
| Molecular Weight | 219.24 g/mol | [][6][8][9] |
| CAS Number | 86770-67-4 | [6][8][9][10] |
| Appearance | Colorless to pale yellow oil/liquid | [][8] |
| Purity | ≥95% - ≥98% | [6][10] |
| Solubility | ≥ 100 mg/mL in H2O and DMSO | [][6] |
| Storage Temperature | -20°C for long-term storage | [6][10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures where this compound is utilized is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the PROTAC mechanism and a general workflow for bioconjugation.
Caption: Mechanism of PROTAC-mediated protein degradation.[11][12][13]
Caption: General experimental workflow for bioconjugation using this compound.
Experimental Protocols
The following are detailed methodologies for performing key experiments with this compound. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent (e.g., DMSO, DMF, or water)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO4 (e.g., 20 mM in water).
-
Prepare a stock solution of the ligand (THPTA for aqueous reactions, TBTA for organic solvents) (e.g., 50 mM).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, premix the CuSO4 and ligand solutions. A 1:2 to 1:5 molar ratio of CuSO4 to ligand is common. Allow this mixture to stand for a few minutes.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the alkyne-functionalized molecule. A molar ratio of 1:1 to 1.5:1 (azide:alkyne) is a good starting point.
-
Add the appropriate reaction buffer or solvent to achieve the desired final concentration.
-
-
Reaction Initiation:
-
Add the premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, purify the conjugate to remove unreacted reagents and catalyst. Common methods include size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO or BCN).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Solvent (e.g., DMSO or DMF)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).
-
Prepare the strained alkyne-functionalized molecule in a compatible buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the strained alkyne-functionalized molecule. A molar excess of the this compound (e.g., 5-20 fold) is often used to ensure efficient conjugation to the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).
-
Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE for proteins, LC-MS).
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.[14]
-
Conclusion
This compound is a powerful and versatile tool in the fields of chemical biology and drug discovery. Its well-defined structure, combining the specific reactivity of an azide group with the beneficial properties of a PEG linker, enables the construction of complex and effective bioconjugates and advanced therapeutics. The detailed information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 3. 86770-67-4, this compound for Click Chemistry - Biopharma PEG [biochempeg.com]
- 4. Broadpharm this compound| 5G| CAS# 86770-67-4| MOLWT: 219.2, Quantity: | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. precisepeg.com [precisepeg.com]
- 10. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
An In-depth Technical Safety Guide on Azido-PEG4-alcohol
This guide provides a comprehensive overview of the safety data for Azido-PEG4-alcohol, a bifunctional molecule commonly utilized as a PROTAC linker and in click chemistry applications.[1][2][3] The information is compiled for researchers, scientists, and drug development professionals to ensure safe handling and use of this compound.
Section 1: Chemical Identification
| Identifier | Value |
| Product Name | This compound[4] |
| Synonyms | N3-PEG4-OH, 11-Azido-3,6,9-trioxaundecanol[2] |
| CAS Number | 86770-67-4[1][3][4] |
| Chemical Formula | C8H17N3O4[3][4] |
| Molecular Weight | 219.24 g/mol [4] |
Section 2: Hazard Identification
According to the available Safety Data Sheet, this compound is not classified as a hazardous substance.[4]
GHS Classification: Not classified as a hazard.[4]
| Hazard Statement | Code |
| Risk Statement | No data available[4] |
| Safety Statement | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection.[4] |
Section 3: Composition and Information on Ingredients
| Component | CAS Number | Purity |
| This compound | 86770-67-4 | >95% |
Section 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately wash eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention.[4] |
| Inhalation | Remove to fresh air. In severe cases or if symptoms persist, seek medical attention.[4] |
| Ingestion | Seek medical attention.[4] |
Section 5: Fire-Fighting Measures
| Parameter | Details |
| Suitable Extinguishing Media | Use dry powder or carbon dioxide extinguishers.[4] |
| Protective Equipment | Protective clothing and self-contained breathing apparatus should be worn.[4] |
| Hazardous Combustion Products | No data available. |
Section 6: Accidental Release Measures
| Aspect | Procedure |
| Personal Precautions | Wear suitable personal protective equipment including an approved mask/respirator, gloves, and protective clothing.[4] |
| Eye Protection | Wear suitable eye protection.[4] |
| Environmental Precautions | Do not allow material to enter drains or water courses.[4] |
| Methods for Cleaning Up | Mix with sand or similar inert absorbent material, sweep up, and keep in a tightly closed container for disposal.[4] |
Section 7: Handling and Storage
| Condition | Recommendation |
| Handling | Use only in a chemical fume hood. Wash thoroughly after handling and wash contaminated clothing before reuse.[4] |
| Storage | Store in closed vessels, refrigerated.[4] |
| Conditions to Avoid | Heat, flames, and sparks.[4] |
| Materials to Avoid | Oxidizing agents.[4] |
Section 8: Exposure Controls and Personal Protection
| Control Parameter | Specification |
| Engineering Controls | Use only in a chemical fume hood.[4] |
| Personal Protective Equipment | Wear chemical-resistant gloves and safety goggles.[4] |
| General Hygiene Measures | Wash thoroughly after handling. Wash contaminated clothing before reuse.[4] |
Experimental Protocols
Protocol for Safe Handling and Use
-
Preparation : Before handling this compound, ensure that a chemical fume hood is operational. Have all necessary personal protective equipment (PPE) readily available, including chemical-resistant gloves and safety goggles.
-
Handling : Conduct all manipulations of this compound within the chemical fume hood to avoid inhalation of any potential vapors.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water. Clean any contaminated surfaces and equipment.
-
Storage : Store the compound in a tightly sealed container in a refrigerator, away from heat, sparks, and oxidizing agents.[4]
Protocol for Accidental Spills
-
Evacuation : If a spill occurs, restrict access to the affected area.
-
Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection : Don appropriate PPE, including a respirator, gloves, and protective clothing.[4]
-
Containment and Cleanup : Cover the spill with an inert absorbent material such as sand.[4] Carefully sweep the mixture into a designated, labeled, and tightly closed container for chemical waste.[4]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Dispose of the waste material through a licensed disposal company in accordance with local, state, and national regulations.[4]
Visualized Workflows
Caption: Workflow for safe handling and accidental spill response for this compound.
Caption: Decision pathway for first-aid measures following exposure to this compound.
References
Applications of Azide-PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse applications of azide-polyethylene glycol (PEG) linkers, versatile tools that have become indispensable in bioconjugation, drug delivery, proteomics, and diagnostics. The unique combination of the bioorthogonal azide (B81097) group and the hydrophilic, biocompatible PEG spacer allows for precise and efficient modification of biomolecules, enhancing their therapeutic and diagnostic potential.
Core Principles of Azide-PEG Linkers in Bioconjugation
Azide-PEG linkers are bifunctional molecules that serve as a bridge between two other molecules. The azide (-N₃) group provides a highly selective and stable chemical handle for "click chemistry," a suite of bioorthogonal reactions that are highly efficient and occur under mild, aqueous conditions.[1][2] The PEG component is a flexible, water-soluble polymer that improves the solubility and pharmacokinetic properties of the resulting conjugate, reduces immunogenicity, and provides a spatial separation between the conjugated molecules.[3][4][5]
The primary utility of azide-PEG linkers lies in their ability to participate in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage.[1][6] It is a highly efficient and widely used method for bioconjugation.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with an azide.[9][] The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[9][]
Heterobifunctional azide-PEG linkers possess an azide at one terminus and another reactive group (e.g., NHS ester, carboxylic acid, maleimide) at the other, enabling the sequential and controlled conjugation of different molecules.[3][11][12]
Applications in Drug Delivery
Azide-PEG linkers are instrumental in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs), and the functionalization of nanoparticles.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. Azide-PEG linkers play a crucial role in connecting the antibody and the drug.[7][][14] The PEG moiety enhances the solubility and stability of the ADC, prolongs its circulation half-life, and can reduce aggregation.[4][15][16] Click chemistry enables the precise, site-specific attachment of the drug to the antibody, resulting in a more homogeneous and effective therapeutic.[][17]
Nanoparticle Functionalization
Azide-PEG linkers are used to modify the surface of nanoparticles, such as liposomes and gold nanoparticles, for targeted drug delivery and imaging.[11][18][19] The PEG layer provides a "stealth" effect, reducing recognition by the immune system and prolonging circulation time.[19] The terminal azide group allows for the attachment of targeting ligands (e.g., peptides, antibodies) via click chemistry to direct the nanoparticles to specific cells or tissues.[11]
Applications in Proteomics and Diagnostics
The bioorthogonality of the azide group makes it an excellent tool for labeling and detecting proteins in complex biological samples.
Protein Labeling and Enrichment
Azide-PEG-NHS esters can be used to introduce azide groups onto proteins by reacting with primary amines (e.g., lysine (B10760008) residues).[20][21] These azide-labeled proteins can then be conjugated to reporter molecules (e.g., fluorophores, biotin) that have a complementary alkyne group, enabling their visualization and enrichment for proteomic analysis.[22][23] This approach is used to study protein-protein interactions and identify enzyme activities.[22]
Bioimaging and Diagnostics
By conjugating azide-PEG linkers to imaging agents like fluorescent dyes, probes for various imaging modalities such as fluorescence imaging, PET, and SPECT can be synthesized.[24] The hydrophilic nature of the PEG chain improves the bioavailability of these probes and reduces non-specific background signals, leading to clearer and more accurate diagnostic results.
Applications in Hydrogel Formation and Tissue Engineering
Azide-PEG linkers are used as crosslinkers to form hydrogels through click chemistry.[25][26][27] These hydrogels are biocompatible and can be formed in situ under mild conditions, making them suitable for encapsulating cells and bioactive molecules for tissue engineering and regenerative medicine applications.[28] The degradation of these hydrogels can be controlled by incorporating cleavable linkages.[27]
Quantitative Data Summary
The following tables summarize key quantitative data related to the applications of azide-PEG linkers.
| Parameter | Value | Notes | Source |
| Protein Labeling with Azido-PEG4-NHS Ester | |||
| Protein | Human IgG (150 kDa) | [20] | |
| Protein Concentration | 2 mg/mL in PBS, pH 7.4 | [20] | |
| Molar Excess of Reagent | 20-fold | Moles of Azido-PEG4-NHS Ester per mole of IgG | [20][21] |
| Reaction Temperature | Room Temperature (20-25°C) | [20] | |
| Reaction Time | 1 hour | [20] | |
| Average Degree of Labeling (DOL) | 3 - 5 azides per antibody | Determined by MALDI-TOF mass spectrometry | [20][21] |
| Labeling Efficiency | > 95% | Percentage of antibody molecules labeled with at least one azide | [20] |
| Post-Labeling Protein Recovery | > 90% | After removal of excess reagent | [20] |
| Parameter | Recommended Range | Notes | Source |
| CuAAC Reaction Parameters | |||
| Alkyne Substrate | 1 equivalent | The limiting reagent | [1] |
| Azide-PEG Linker | 1.1 - 1.5 equivalents | A slight excess of the azide | [1] |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents | [1] | |
| Sodium Ascorbate (B8700270) | 0.1 - 1.0 equivalents | [1] | |
| TBTA Ligand | 0.01 - 0.1 equivalents | To stabilize the Cu(I) catalyst | [1] |
| Parameter | Yield | Notes | Source |
| Synthesis of Heterobifunctional OEG Linkers | |||
| Alkyne-OEG-PNPC (3a-c) | > 95% | Amine-reactive carbonate functionalization | [29] |
| Alkyne-OEG-OMs (4a-c) | 90-95% | Mesylate activation for nucleophilic substitution | [29] |
| Iodo-terminated OEG linkers (5a-c) | Quantitative | From mesylate precursors | [29] |
| Azido-heterobifunctional OEGs (11a-c) | 51-69% | Using Ag₂O in monomesylation step | [29] |
| PEG₁₆ derivative (18) | 98% | Via CuAAC of OEG units | [29] |
| PEG₂₄ derivative (19) | 96% | Via CuAAC of OEG units | [29] |
| N-hydroxy succinimidyl-PEG-azide | 33% overall yield | From amino-PEG-alcohol | [12] |
| α-azide-ω-hydroxyl PEG | 95% | From monotosyl PEG | [5] |
| α-amine-ω-pyridyldithio PEG | 96% | From α-azide-ω-hydroxyl PEG | [5] |
Detailed Experimental Protocols
Protocol for Protein Labeling with Azido-PEG-NHS Ester
This protocol describes the general procedure for labeling a protein, such as an antibody, with an azide group using an Azido-PEG-NHS ester.
Materials and Reagents:
-
Protein of interest (e.g., IgG)
-
Azido-PEG-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Protein Preparation: Dissolve the protein in PBS, pH 7.4, to a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), which would compete with the protein for reaction with the NHS ester.[20]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS Ester in anhydrous DMSO.[20][21] NHS esters are moisture-sensitive.
-
Labeling Reaction:
-
Calculate the required volume of the azide-NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold).[20][21]
-
Add the calculated volume of the Azido-PEG-NHS Ester solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.[21]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for two hours.[21]
-
-
Purification:
-
Characterization and Storage:
-
Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).[20]
-
The azide-labeled protein is now ready for subsequent click chemistry reactions. Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[20]
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for conjugating an alkyne-containing molecule to an azide-PEG linker.
Materials and Reagents:
-
Azide-PEG-linker
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended)
-
Reaction solvent (e.g., water, DMSO, DMF, or a mixture)
Procedure:
-
Preparation of Stock Solutions:
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule and the Azide-PEG-linker (typically 1.1-1.5 equivalents) in the chosen reaction solvent.[1]
-
If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).[1]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the CuSO₄ stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[1]
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours.
-
The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.
-
-
Purification:
-
Once the reaction is complete, the desired conjugate can be purified using appropriate chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography).
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the general procedure for conjugating an azide-modified protein with a BCN-functionalized PEG linker.
Materials and Reagents:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-PEG-alkyne
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the BCN-PEG-alkyne stock solution to the protein solution. A 2-4 fold molar excess of the BCN reagent over the azide-modified protein is a common starting point.[9] The final concentration of DMSO should ideally be kept below 5% (v/v).[9]
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[9] Reaction times can be optimized.
-
-
Monitoring the Reaction:
-
The progress of the conjugation can be monitored by mass spectrometry (to observe the increase in molecular weight) or SDS-PAGE (which may show a band shift for the conjugated protein).[9]
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted BCN-PEG-alkyne using size-exclusion chromatography or dialysis.[9]
-
Visualizations
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
Caption: Experimental workflow for protein conjugation using SPAAC.
Caption: A general workflow for activity-based protein profiling using azide-PEG probes.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. bioclone.net [bioclone.net]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 11. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. benchchem.com [benchchem.com]
- 23. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 28. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Degradation of Azido-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation pathways and resulting products of Azido-PEG4-alcohol (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethan-1-ol), a common polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. While direct experimental studies on the degradation of this specific molecule are not extensively available in the public domain, this document extrapolates likely degradation profiles based on established chemical principles of its constituent functional groups: the alkyl azide (B81097) and the PEG ether backbone.
Introduction to this compound
This compound is a bifunctional linker featuring a terminal azide group for bio-orthogonal "click chemistry" reactions and a terminal hydroxyl group for further chemical modifications. Its PEG4 backbone confers hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1] Given its role in the development of therapeutics, understanding its stability and potential degradation products is critical for ensuring the safety, efficacy, and shelf-life of final drug products.
Summary of Potential Degradation Pathways
The degradation of this compound can be primarily attributed to the reactivity of its two key functionalities: the terminal azide group and the ether linkages of the PEG chain. The most relevant degradation pathways under pharmaceutical development and physiological conditions are predicted to be photolysis and oxidation . The molecule is expected to exhibit relative stability against hydrolysis.
Photolytic Degradation
Alkyl azides are susceptible to decomposition upon exposure to light, even mild laboratory light.[2][3][4] This photolytic degradation is proposed to proceed through the formation of a highly reactive nitrene intermediate or a concerted rearrangement, which ultimately yields an imine. This imine intermediate is then readily hydrolyzed to form an aldehyde.
Oxidative Degradation
The PEG backbone, consisting of ether linkages, is known to be susceptible to oxidation. This can be initiated by reactive oxygen species (ROS), transition metals, or strong oxidizing agents used in forced degradation studies.[5] Oxidation can lead to chain cleavage and the formation of various smaller aldehydes, ketones, and carboxylic acids. Furthermore, the azide group itself can be oxidized under strong conditions to a nitro group.[6][7][8]
Hydrolytic and Thermal Stability
The ether linkages of the PEG chain and the alkyl azide group are generally stable to hydrolysis under acidic and basic conditions.[9] Therefore, significant degradation via hydrolysis is not anticipated under typical physiological or formulation pH ranges.
Thermal decomposition of alkyl azides typically requires high temperatures (often above 175°C) to generate nitrenes.[10] this compound possesses a carbon and oxygen to nitrogen atom ratio greater than 3, which suggests it is relatively safe and stable under standard storage and handling temperatures.[11]
Predicted Degradation Products
Based on the pathways described above, the following tables summarize the potential degradation products of this compound.
Table 1: Predicted Degradation Products from Photolysis
| Parent Compound | Stress Condition | Proposed Intermediate | Predicted Degradation Product(s) |
| This compound | UV or ambient light exposure | Imine of PEG4-alcohol | 2-{2-[2-(2-oxoethoxy)ethoxy]ethoxy}ethan-1-ol (PEG4-aldehyde-alcohol) |
Table 2: Predicted Degradation Products from Oxidation
| Parent Compound | Stress Condition | Functional Group Targeted | Predicted Degradation Product(s) |
| This compound | Strong oxidizing agents (e.g., H₂O₂, Fenton reagent) | PEG Backbone (Ether Linkages) | Formaldehyde, Formic acid, Acetaldehyde, Acetic acid, Glycolic acid, Smaller azido-PEG fragments (e.g., Azido-PEG3-alcohol, Azido-PEG2-alcohol) |
| This compound | Strong oxidizing agents (e.g., HOF·CH₃CN) | Azide Group | 2-{2-[2-(2-nitroethoxy)ethoxy]ethoxy}ethan-1-ol (Nitro-PEG4-alcohol) |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13] The following are detailed, representative protocols that can be adapted for this compound.
General Stock Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or a mixture of acetonitrile and water.
-
Use this stock solution for all subsequent stress conditions.
-
Prepare a control sample by diluting the stock solution with the same solvent to the final concentration and store it at -20°C in the dark.
Acid and Base Hydrolysis
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
Neutral Condition: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate all samples at 60°C for 24 hours.
-
After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute with the mobile phase to the initial concentration for analysis.
Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the sample at room temperature for 24 hours, protected from light.
-
Quench the reaction if necessary (e.g., with a small amount of sodium bisulfite).
-
Dilute with the mobile phase for analysis.
Photolytic Degradation
-
Transfer 2 mL of the stock solution into a transparent quartz vial.
-
Expose the sample to a photostability chamber compliant with ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.
-
Analyze the samples after the exposure period.
Thermal Degradation
-
Transfer 2 mL of the stock solution into a glass vial and seal it.
-
Place the vial in a calibrated oven at 80°C for 48 hours.
-
Cool the sample to room temperature before analysis.
Sample Analysis
All samples, including controls, should be analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) and a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG compounds lack a strong UV chromophore.[2]
Visualizations of Degradation and Application Pathways
The following diagrams, generated using the DOT language, illustrate the predicted degradation pathways and the general mechanism of action for a PROTAC synthesized from this compound.
Caption: Predicted degradation pathways for this compound.
Caption: Synthesis and mechanism of action of a PROTAC using an Azido-PEG linker.
Conclusion
While this compound is a valuable tool in drug development, particularly for PROTACs, its chemical structure is not inert. Researchers and formulation scientists must consider its susceptibility to degradation, primarily through photolytic and oxidative pathways. The information and protocols provided in this guide serve as a foundation for establishing the stability profile of this compound and any resulting conjugates, ensuring the development of safe and stable pharmaceutical products. It is recommended that formal forced degradation studies be conducted on any new chemical entity incorporating this linker to empirically identify and characterize its specific degradation products.
References
- 1. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Unexpected photolytic decomposition of alkyl azides under mild conditions. | Semantic Scholar [semanticscholar.org]
- 4. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic azide - Wikipedia [en.wikipedia.org]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
Methodological & Application
Azido-PEG4-alcohol: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-alcohol is a versatile, hydrophilic linker molecule widely employed in the field of bioconjugation.[1] Its structure incorporates a terminal azide (B81097) group, a flexible tetraethylene glycol (PEG4) spacer, and a primary alcohol. The azide functionality serves as a chemical handle for highly specific and efficient "click chemistry" reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4][5] The PEG4 spacer enhances the solubility and reduces the immunogenicity of the conjugated biomolecules, while the terminal alcohol can be further modified if required.[6] This combination of features makes this compound an invaluable tool for a variety of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), the development of Antibody-Drug Conjugates (ADCs), site-specific labeling of proteins and other biomolecules for imaging and tracking studies.[1][4][5][7]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₁₇N₃O₄ | [8][9] |
| Molecular Weight | 219.23 g/mol | [8][9] |
| CAS Number | 86770-67-4 | [8][9] |
| Appearance | Colorless oil | [8] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [8] |
Key Applications
-
Proteolysis Targeting Chimeras (PROTACs): this compound is a commonly used linker in the modular synthesis of PROTACs.[2][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][11] The PEG4 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12]
-
Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.
-
Biomolecule Labeling: This linker is instrumental in the site-specific labeling of proteins, antibodies, and nucleic acids with imaging agents (e.g., fluorescent dyes) or other reporter molecules.[5] This allows for the visualization and tracking of biomolecules in living cells and organisms.[5]
Signaling Pathway: PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] The PROTAC molecule acts as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1][11] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-modified biomolecule with this compound.[2][13][14]
Quantitative Parameters for CuAAC Reaction
| Reagent | Recommended Molar Ratio/Concentration | Notes |
| Alkyne-modified Biomolecule | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 10 equivalents | A slight to significant excess can drive the reaction to completion. For proteins, a 10-fold molar excess is a good starting point.[2][6] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the Cu(I) catalyst. A final concentration of 50 µM to 2 mM can be used.[2][6] |
| Sodium Ascorbate (B8700270) | 0.1 - 1.0 equivalents (10-100 mol%) | Reducing agent to maintain copper in the Cu(I) state. A fresh 1 M stock solution is recommended.[2] |
| Cu(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 0.01 - 0.1 equivalents (1-10 mol%) | Stabilizes the Cu(I) catalyst, enhances reaction efficiency, and protects biomolecules from oxidative damage.[2][13] A 1:5 ratio of CuSO₄:Ligand is often recommended.[6] |
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents
-
Deionized water
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a 10-50 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 250 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified biomolecule and this compound (using the desired molar excess).
-
Add the reaction buffer to achieve the desired final concentration of reactants.
-
Prepare a premix of CuSO₄ and the stabilizing ligand (e.g., in a 1:5 molar ratio).[6]
-
Add the CuSO₄:Ligand premix to the reaction mixture.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[2]
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]
-
Incubate the reaction at room temperature for 1-4 hours. Reaction times may vary depending on the specific reactants and may require optimization.[15]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or HPLC).
-
-
Purification:
-
Upon completion, purify the bioconjugate to remove excess reagents and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.
-
CuAAC Experimental Workflow
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. glenresearch.com [glenresearch.com]
Application Notes and Protocols: Azido-PEG4-alcohol Reaction with Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of Azido-PEG4-alcohol with alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions, often referred to as "click chemistry," are fundamental for the synthesis of complex bioconjugates, PROTACs, and other advanced therapeutics.[1][2]
Introduction
This compound is a hydrophilic, tetra-polyethylene glycol linker containing a terminal azide (B81097) group and a primary alcohol. The azide functionality allows for highly specific and efficient covalent bond formation with alkyne-containing molecules, yielding a stable triazole linkage.[3] The PEG spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance of the conjugated molecules. The terminal hydroxyl group offers a site for further chemical modification.
This reagent is particularly valuable in bioconjugation and drug development for applications such as:
-
PROTAC (Proteolysis Targeting Chimera) synthesis: Linking a target protein ligand and an E3 ubiquitin ligase ligand.[1][2]
-
Antibody-Drug Conjugate (ADC) development: Attaching cytotoxic drugs to antibodies.[4]
-
Biomolecule labeling: Site-specific modification of proteins, nucleic acids, and other biomolecules for imaging and tracking studies.
Two primary methods are employed for the reaction of this compound with alkynes:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join terminal alkynes and azides.[][6] It is known for its high yields and specificity.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative is ideal for applications in living systems or with sensitive biomolecules where copper toxicity is a concern.[8][] SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides.[8][][10]
Reaction Mechanisms and Workflows
The choice between CuAAC and SPAAC depends on the specific application, the nature of the reactants, and the tolerance of the system to a copper catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The CuAAC reaction typically involves the in situ reduction of a copper(II) salt (e.g., CuSO₄) to the active copper(I) species using a reducing agent like sodium ascorbate (B8700270). A stabilizing ligand, such as THPTA or TBTA, is often used to prevent the disproportionation and oxidation of Cu(I) and to accelerate the reaction.[11][12]
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
SPAAC offers a simplified, catalyst-free workflow. The high ring strain of cyclooctynes drives the reaction with azides, forming a stable triazole linkage under mild, biocompatible conditions.[8][]
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
The following are generalized protocols. Optimization may be required based on the specific properties of the alkyne-containing molecule.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating an alkyne-functionalized molecule with this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or other Cu(I) stabilizing ligand
-
Sodium ascorbate
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for stock solutions (e.g., DMSO, DMF, water)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
CuSO₄: Prepare a 100 mM stock solution in water.[4]
-
THPTA: Prepare a 200 mM stock solution in water.[4]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.[4]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (a 1.2 to 2-fold molar excess of the PEG linker is a good starting point). The final concentration of reactants can range from 10 µM to 10 mM.
-
Add the reaction buffer to achieve the desired final volume.
-
Prepare the Cu(I)/THPTA complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[4]
-
Add the Cu(I)/THPTA complex to the reaction mixture. A final CuSO₄ concentration of 50 µM to 2 mM is recommended as a starting point.[13]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 5-fold higher than the copper concentration.[12]
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[4] The reaction progress can be monitored by LC/MS or TLC.
-
-
Purification and Characterization:
-
Purify the PEGylated product using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or dialysis to remove unreacted reagents and by-products.[4][14]
-
Characterize the final product by LC/MS to confirm the molecular weight and purity.[7][15] NMR spectroscopy can be used for detailed structural elucidation.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the general procedure for conjugating a strained alkyne (e.g., DBCO- or BCN-functionalized molecule) with this compound.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)
-
Reaction solvent (e.g., DMSO, PBS, or other aqueous buffers)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Strained alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., anhydrous DMSO).
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the strained alkyne-functionalized molecule and this compound. A 1.5 to 4-fold molar excess of the this compound is a common starting point.[8]
-
Add the reaction solvent. If using DMSO as a stock solvent for reactions in aqueous buffer, ensure the final concentration of DMSO is kept low (ideally below 10% v/v) to minimize potential effects on biomolecules.[8][16]
-
-
Incubation:
-
Purification and Characterization:
-
Purify the product using methods such as SEC or RP-HPLC to remove excess reagents.
-
Characterize the purified product by LC/MS to confirm successful conjugation and assess purity.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for CuAAC and SPAAC reactions. Note that these values are illustrative and may require optimization for specific substrates.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Type | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Cu(I) (e.g., from CuSO₄ + Sodium Ascorbate) | None |
| Ligand | Recommended (e.g., THPTA, TBTA) | Not applicable |
| Typical Molar Excess | 1.2 - 2 fold excess of one reagent | 1.5 - 10 fold excess of one reagent[16] |
| Solvents | Aqueous buffers (PBS), DMSO, DMF, water/t-BuOH mixtures | Aqueous buffers, DMSO, DMF |
| Temperature | Room Temperature | 4°C to 37°C[8][16] |
| Reaction Time | 30 - 60 minutes[4][11] | 2 - 24 hours[8] |
| Yields | High to quantitative | Generally high, can be substrate-dependent |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product (CuAAC) | Inactive Cu(I) catalyst | Use freshly prepared sodium ascorbate solution. Ensure proper ratio of ligand to copper.[12] Deoxygenate solvents if necessary. |
| Poor solubility of reactants | Add a co-solvent like DMSO or DMF. | |
| Low or No Product (SPAAC) | Steric hindrance | Increase molar excess of one reagent or increase reaction time/temperature. |
| Degradation of strained alkyne | Ensure proper storage of the strained alkyne reagent (typically at -20°C or -80°C, desiccated).[8] | |
| Side Product Formation | Oxidation of biomolecules (CuAAC) | Use a protective ligand like THPTA and consider adding a radical scavenger like aminoguanidine.[11][17] |
| Difficulty in Purification | Similar properties of product and excess reagent | Optimize the stoichiometry to minimize excess reagent. Employ high-resolution purification techniques like RP-HPLC. |
Conclusion
The reaction of this compound with alkynes via CuAAC and SPAAC provides a versatile and robust platform for the synthesis of a wide range of conjugates. The choice of methodology depends on the specific requirements of the application, with CuAAC offering rapid and high-yielding reactions and SPAAC providing a biocompatible, copper-free alternative. The protocols and data presented here serve as a comprehensive guide for researchers in the successful application of this valuable chemical tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 4. axispharm.com [axispharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Preparation and Characterization of PEGylated Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching Azido-PEG4-alcohol to a Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in bioconjugation and drug development. It is widely employed to enhance the therapeutic properties of proteins by increasing their serum half-life, improving stability, enhancing solubility, and reducing immunogenicity. The Azido-PEG4-alcohol linker is a valuable tool in this field, as it introduces a PEG spacer that confers these benefits, along with a terminal azide (B81097) group. This azide functionality allows for subsequent modification via highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the straightforward attachment of a wide variety of molecules, including small molecule drugs, imaging agents, or other biomolecules.
This document provides detailed protocols for two primary methods of attaching an Azido-PEG4 moiety to a protein:
-
Protocol A: A two-step method for the conjugation of this compound, which involves the activation of its terminal hydroxyl group followed by reaction with the protein.
-
Protocol B: A more direct, one-step method utilizing the amine-reactive Azido-PEG4-NHS ester.
Principle of the Reactions
The attachment of the Azido-PEG4 linker to a protein is typically achieved by forming a stable amide bond between the PEG linker and primary amines on the protein surface. The most common targets for this reaction are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus of the protein.
In Protocol A , the inert terminal hydroxyl group of this compound is first chemically converted into a more reactive functional group. A reliable method for this is the oxidation of the alcohol to a carboxylic acid. This newly formed carboxylic acid can then be activated using standard carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is highly reactive towards primary amines on the protein, forming a stable amide bond upon reaction.
Protocol B simplifies this process by using the commercially available Azido-PEG4-NHS ester. This reagent can be directly reacted with the primary amines on a protein in a single step, offering a more streamlined workflow for the conjugation process.
Quantitative Data Summary
The efficiency of protein PEGylation can be influenced by several factors, including the molar ratio of the PEG reagent to the protein, protein concentration, pH, temperature, and reaction time. The following table summarizes typical parameters and expected outcomes for NHS ester-based protein PEGylation.
| Parameter | Typical Range | Notes |
| Molar Ratio (PEG-NHS Ester:Protein) | 5:1 to 50:1 | A 20-fold molar excess is a common starting point. Higher excess may be needed for dilute protein solutions.[1][2] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency.[3] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction with primary amines, balancing reactivity and NHS ester hydrolysis.[4] |
| Reaction Temperature | 4°C or Room Temperature | Room temperature reactions are faster (30-120 minutes), while 4°C reactions are slower (2-12 hours) but may be better for sensitive proteins.[3][4] |
| Conjugation Efficiency | 50 - 90% | Highly dependent on the specific protein and reaction conditions.[5] |
| Degree of Labeling (DOL) | 1 - 6 PEGs per antibody | Can be controlled by adjusting the molar ratio of the PEG reagent.[2] |
Experimental Protocols
Protocol A: Two-Step Conjugation of this compound via Carboxylic Acid Activation
This protocol outlines the oxidation of this compound to Azido-PEG4-acid, followed by its EDC/NHS-mediated conjugation to a target protein.
Materials:
-
This compound
-
Suitable oxidizing agent (e.g., Jones reagent, TEMPO/bleach)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., desalting column, size-exclusion chromatography (SEC), dialysis cassettes)
Workflow Diagram:
Caption: Workflow for the two-step conjugation of this compound.
Procedure:
Step 1: Oxidation of this compound to Azido-PEG4-acid Note: This step should be performed by a chemist experienced in organic synthesis.
-
Dissolve this compound in a suitable anhydrous organic solvent.
-
Add the selected oxidizing agent under controlled conditions (e.g., specific temperature, inert atmosphere).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and purify the resulting Azido-PEG4-carboxylic acid using standard organic chemistry techniques (e.g., extraction, column chromatography).
-
Thoroughly dry the purified product to remove any residual solvent.
Step 2: Activation of Azido-PEG4-carboxylic acid and Conjugation to Protein
-
Prepare a fresh solution of the purified Azido-PEG4-carboxylic acid in Activation Buffer or an anhydrous organic solvent like DMF or DMSO.
-
In a separate tube, add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS for fully aqueous reactions) over the Azido-PEG4-acid.[6]
-
Incubate this activation reaction for 15-30 minutes at room temperature.[6]
-
Prepare a solution of the protein of interest (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Add the freshly activated Azido-PEG4-NHS ester mixture to the protein solution. A starting point of a 5- to 20-fold molar excess of the PEG reagent to the protein is recommended.[6]
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS-ester. Incubate for an additional 15-30 minutes.[5]
-
Purify the Azido-PEG4-protein conjugate from excess, unreacted PEG reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Protocol B: One-Step Conjugation Using Azido-PEG4-NHS Ester
This protocol describes the direct conjugation of the commercially available Azido-PEG4-NHS ester to a protein.
Materials:
-
Azido-PEG4-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., desalting column, size-exclusion chromatography (SEC), dialysis cassettes)
Workflow Diagram:
References
Application Notes and Protocols for Azido-PEG4-alcohol in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent, connected by a chemical linker.[1] The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[][3] Polyethylene glycol (PEG) linkers, such as Azido-PEG4-alcohol, have gained prominence due to their ability to enhance the solubility and stability of ADCs, prolong their circulation half-life, and reduce immunogenicity.[][4]
This document provides detailed application notes and protocols for the use of this compound, a bifunctional linker, in the synthesis of ADCs. This linker features a terminal azide (B81097) group for bioorthogonal "click chemistry" conjugation and a hydroxyl group that can be activated for reaction with a payload, or the linker can be incorporated into a larger construct that is then conjugated to the antibody.[5] The tetraethylene glycol (PEG4) spacer offers a balance of hydrophilicity and defined length, contributing to improved physicochemical properties of the final ADC.[6]
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in ADC synthesis.
| Property | Value | Reference |
| Molecular Formula | C8H17N3O4 | - |
| Molecular Weight | 219.24 g/mol | - |
| Appearance | Colorless to pale yellow oil | - |
| Solubility | Soluble in water and common organic solvents (e.g., DMSO, DMF) | - |
| Functional Groups | Azide (-N3), Primary Alcohol (-OH) | - |
| Purity | Typically >95% | - |
| Storage | Store at 2-8°C for short-term and -20°C for long-term | - |
The Role of PEG4 Linker in ADC Performance
The inclusion of a PEG4 linker in an ADC construct can significantly impact its therapeutic index. The hydrophilic nature of the PEG chain helps to mitigate the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall solubility of the ADC.[4][7] This can lead to more homogeneous and stable ADC preparations.
| Parameter | Effect of PEGylation | Reference |
| Solubility & Stability | Increased, reduced aggregation | [4][7] |
| Pharmacokinetics | Prolonged circulation half-life, slower plasma clearance | [4][8] |
| Immunogenicity | Reduced risk of immune recognition | [4] |
| Drug-to-Antibody Ratio (DAR) | Enables higher DARs by solubilizing hydrophobic payloads | [4] |
| In Vitro Cytotoxicity | May be slightly reduced due to steric hindrance, but often outweighed by improved in vivo properties | [8] |
| In Vivo Efficacy | Often enhanced due to improved pharmacokinetics and tumor accumulation | [8][9] |
| Off-target Toxicity | Can be reduced due to improved stability and clearance profiles | [8] |
Experimental Protocols
The synthesis of an ADC using this compound typically involves a multi-step process. A common strategy is to first conjugate the payload to a bifunctional linker that also contains a strained alkyne (e.g., DBCO), and then react this construct with the azide-functionalized antibody. Alternatively, the antibody can be modified with the strained alkyne, and the payload can be attached to the this compound linker. The following protocols outline a general workflow based on the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for bioconjugation.[]
Protocol 1: Preparation of Azide-Functionalized Antibody
This protocol describes the introduction of azide groups onto the antibody surface, typically by reacting lysine (B10760008) residues with an NHS-ester-containing azide linker. While this protocol uses a generic NHS-azide reagent, this compound itself would first need to be derivatized to an NHS ester to be used in this direct manner.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in PBS. If necessary, exchange the buffer to remove any amine-containing components.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the Azido-PEGn-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against PBS.
-
Characterization: Determine the average number of azide groups per antibody using methods such as MALDI-TOF mass spectrometry or by reacting with a DBCO-functionalized fluorophore and measuring the absorbance.
Protocol 2: Synthesis of DBCO-Functionalized Payload
This protocol describes the conjugation of a cytotoxic payload (containing a reactive group like a primary amine) with a DBCO-PEG4-NHS ester.
Materials:
-
Cytotoxic payload with a reactive amine
-
DBCO-PEG4-NHS ester
-
Anhydrous DMF or DMSO
-
Reaction Buffer: A suitable organic solvent with a non-nucleophilic base (e.g., DIPEA) if necessary
-
Purification system: Reversed-phase HPLC
Procedure:
-
Reagent Preparation: Dissolve the cytotoxic payload and DBCO-PEG4-NHS ester in anhydrous DMF or DMSO.
-
Reaction Setup: Add the DBCO-PEG4-NHS ester to the payload solution at a molar ratio of approximately 1:1.2 (payload:linker). If the payload is a salt, add a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Incubation: Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Purification: Purify the DBCO-functionalized payload by reversed-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the final conjugation of the azide-functionalized antibody with the DBCO-functionalized payload.[11]
Materials:
-
Azide-functionalized antibody (from Protocol 1)
-
DBCO-functionalized payload (from Protocol 2)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: Add the DBCO-functionalized payload to the purified azide-functionalized antibody solution. A molar excess of the payload-linker construct (typically 1.5 to 5-fold per azide group) is used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at 4°C overnight or at room temperature for 4-12 hours.[11] The reaction progress can be monitored by HIC-HPLC to observe the formation of species with higher drug-to-antibody ratios (DAR).
-
Purification: Purify the resulting ADC to remove unreacted payload-linker and other impurities. This is typically achieved using size-exclusion chromatography (SEC) or other chromatographic techniques like hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the final ADC for purity, DAR, and aggregation.
Characterization of the ADC
Thorough characterization of the synthesized ADC is crucial to ensure its quality and predict its in vivo performance.
| Analytical Method | Purpose | Reference |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | To determine the drug-to-antibody ratio (DAR) distribution and assess the homogeneity of the ADC. ADCs with higher DARs are more hydrophobic and elute later. | [6][12] |
| Size-Exclusion Chromatography (SEC-HPLC) | To quantify the amount of aggregation in the ADC preparation. A high percentage of monomer is desirable. | [13][14] |
| Mass Spectrometry (e.g., LC-MS) | To confirm the successful conjugation and determine the molecular weight of the light and heavy chains, and the intact ADC, providing information on the DAR. | [15] |
| UV-Vis Spectroscopy | To determine the protein concentration and can be used to estimate the DAR if the payload has a distinct chromophore. | [15] |
| Cell-based Cytotoxicity Assays | To evaluate the in vitro potency and specificity of the ADC on antigen-positive and antigen-negative cell lines. | [16] |
Visualization of Workflows and Pathways
Experimental Workflow for ADC Synthesis
The following diagram illustrates the general experimental workflow for the synthesis of an antibody-drug conjugate using an Azido-PEG4 linker and SPAAC chemistry.
Caption: Workflow for ADC synthesis via SPAAC.
General ADC Mechanism of Action
This diagram illustrates the general mechanism by which an ADC targets and kills a cancer cell.
Caption: General mechanism of ADC action.
Relevant Signaling Pathway: HER2 and Downstream Pathways
Many ADCs target receptor tyrosine kinases like HER2. Upon binding, the ADC can be internalized, and the payload can exert its effect. The antibody component itself can also inhibit signaling. This diagram shows a simplified view of the HER2 signaling pathway, which is often dysregulated in cancer.[17][18]
Caption: Simplified HER2 signaling pathway.
Conclusion
This compound is a valuable and versatile linker for the synthesis of antibody-drug conjugates. Its defined length, hydrophilicity, and bioorthogonal reactive handle contribute to the development of more homogeneous, stable, and effective ADCs. The protocols and data presented here provide a framework for researchers to design and synthesize next-generation ADCs with improved therapeutic properties. Careful optimization of conjugation conditions and thorough characterization of the final product are paramount to achieving a successful ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sinobiological.com [sinobiological.com]
Application Notes and Protocols: Functionalization of Nanoparticles with Azido-PEG4-alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface modification of nanoparticles is a critical step in designing sophisticated systems for drug delivery, diagnostics, and bioimaging. Azido-PEG4-alcohol is a bifunctional linker that offers a versatile platform for nanoparticle functionalization. It features a short polyethylene (B3416737) glycol (PEG) spacer, a terminal azide (B81097) (N₃) group, and a terminal alcohol (-OH) group.
The PEG component, through a process known as PEGylation, imparts a hydrophilic shield to the nanoparticle surface. This modification enhances colloidal stability in biological media, reduces non-specific protein adsorption (opsonization), and can prolong systemic circulation time.[1][2][3] The terminal azide group serves as a reactive handle for "click chemistry," a set of highly efficient and biocompatible reactions.[4] Specifically, it allows for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules containing a corresponding alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5][6][7] The terminal alcohol group can be used for direct attachment to certain nanoparticle surfaces or can be further modified into other reactive functional groups.
These application notes provide an overview of the utility of this compound in nanoparticle surface engineering and present detailed protocols for functionalization, characterization, and subsequent bioconjugation.
Key Features and Applications
-
Enhanced Biocompatibility: The PEG spacer minimizes nanoparticle aggregation and reduces recognition by the immune system.[2]
-
Improved Pharmacokinetics: PEGylation helps to reduce clearance by the reticuloendothelial system (RES), extending the circulation half-life of the nanoparticles.[2][3]
-
Versatile Bioconjugation: The azide group enables highly specific and efficient "click" chemistry reactions for the covalent attachment of a wide range of biomolecules.[4][5][8]
-
Applications:
-
Targeted Drug Delivery: Conjugation of ligands (peptides, antibodies, aptamers) to direct nanoparticles to specific cells or tissues.[3][6][8]
-
Bioimaging and Diagnostics: Attachment of fluorescent dyes or contrast agents for tracking and diagnostic purposes.[9][10]
-
Controlled Release Systems: Development of complex nanocarriers for triggered drug release.[10]
-
Quantitative Data Summary
Successful functionalization with this compound and subsequent conjugation of targeting moieties significantly alters the physicochemical and biological properties of nanoparticles. The following tables summarize typical quantitative data obtained during characterization.
Table 1: Representative Physicochemical Properties of Nanoparticles This table illustrates the expected changes in hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) following each modification step. An increase in size and a shift in zeta potential towards neutrality are indicative of successful PEGylation.[11][12]
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | PDI | Zeta Potential (mV) |
| Bare Nanoparticles (e.g., Carboxylated) | 100 ± 5 | < 0.15 | -35 ± 4 |
| Azido-PEG4 Functionalized | 115 ± 7 | < 0.20 | -15 ± 5 |
| Ligand-Conjugated (via Click Chemistry) | 120 ± 8 | < 0.20 | -12 ± 6 |
Table 2: In Vitro Cellular Uptake Efficiency in Cancer Cells This table demonstrates how functionalization with a targeting ligand can enhance the uptake of nanoparticles into receptor-positive cells compared to non-targeted nanoparticles and receptor-negative cells. Data is often acquired via flow cytometry.[13][14]
| Cell Line | Nanoparticle Type | % of Positive Cells |
| MCF-7 (Receptor-Positive) | Non-Targeted (Azido-PEG4 NP) | 25% |
| MCF-7 (Receptor-Positive) | Targeted (Ligand-PEG4 NP) | 85% |
| NIH-3T3 (Receptor-Negative) | Targeted (Ligand-PEG4 NP) | 30% |
Experimental Workflows and Biological Pathways
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles possessing surface carboxyl groups using carbodiimide (B86325) (EDC/NHS) chemistry.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., polymeric or silica (B1680970) nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units (with appropriate Molecular Weight Cut-Off, MWCO)
Procedure:
-
Activation of Carboxylic Acids: a. Disperse 10 mg of carboxylated nanoparticles in 1 mL of 0.1 M MES buffer (pH 6.0). b. In a separate tube, prepare a fresh solution of EDC (e.g., 4 mg, ~20 µmol) and NHS (e.g., 2.5 mg, ~22 µmol) in 500 µL of MES buffer. c. Add the EDC/NHS solution to the nanoparticle dispersion. d. Incubate for 30 minutes at room temperature with gentle agitation to activate the surface carboxyl groups.
-
Conjugation of this compound: a. Dissolve a 50-fold molar excess of this compound (relative to nanoparticles) in 500 µL of MES buffer. b. Add the this compound solution to the activated nanoparticle suspension. c. Allow the reaction to proceed for 4-6 hours at room temperature, or overnight at 4°C, with continuous gentle agitation.
-
Quenching and Purification: a. Quench any remaining active NHS-esters by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubating for 20 minutes. b. Purify the Azido-PEG4-functionalized nanoparticles from unreacted reagents. Use a centrifugal filter unit appropriate for the nanoparticle size. c. Wash the nanoparticles by centrifuging and resuspending in fresh PBS (pH 7.4) three times. d. Resuspend the final product in the desired buffer for storage at 4°C.
Protocol 2: Characterization of Azido-PEG-Functionalized Nanoparticles
Thorough characterization is essential to confirm successful PEGylation.
Methods:
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI).
-
Procedure: Dilute a small aliquot of the nanoparticle suspension in PBS. An increase in hydrodynamic diameter compared to the bare nanoparticles indicates successful surface modification.[2]
-
-
Zeta Potential Measurement:
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the presence of the azide functional group.
-
Procedure: Lyophilize the nanoparticle samples. The FTIR spectrum of Azido-PEG4-functionalized nanoparticles should show a characteristic sharp peak for the azide (N₃) stretching vibration around 2100 cm⁻¹.[15]
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and core size of the nanoparticles.
-
Procedure: Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to dry. TEM will confirm that the nanoparticles have not aggregated during the functionalization process.[15]
-
Protocol 3: "Click" Chemistry Conjugation of an Alkyne-Modified Ligand
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) onto the azide-functionalized nanoparticle surface via CuAAC.[1]
Materials:
-
Azido-PEG4 functionalized nanoparticles (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Nitrogen-degassed, sterile water or PBS
Procedure:
-
Reaction Setup: a. Disperse the azide-functionalized nanoparticles in degassed water or PBS to a final concentration of 1 mg/mL. b. Add the alkyne-containing molecule. A 2-5 fold molar excess of the alkyne molecule relative to the surface azide groups is a common starting point. c. Gently mix the solution.
-
Preparation of Catalysts: a. In a separate microcentrifuge tube, prepare a fresh 100 mM solution of sodium ascorbate in degassed water. b. In another tube, prepare a 10 mM solution of CuSO₄ in water.
-
Click Reaction: a. Add the sodium ascorbate solution to the nanoparticle/alkyne mixture to a final concentration of 1 mM. b. Immediately add the CuSO₄ solution to a final concentration of 0.1 mM. c. Protect the reaction from light and allow it to proceed for 1-4 hours at room temperature with gentle mixing. The reaction vessel can be purged with nitrogen or argon to prevent oxidation of the Cu(I) catalyst.
-
Purification: a. Purify the final ligand-conjugated nanoparticles from the catalyst and excess ligand using centrifugal filters or dialysis (MWCO >10 kDa) against PBS. b. Repeat the washing/dialysis steps until all traces of copper and unreacted ligand are removed. c. Resuspend the purified nanoparticles in a sterile buffer for downstream applications.
Protocol 4: In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol evaluates the efficiency of nanoparticle uptake by target cells. This example assumes the conjugated ligand is a fluorescent dye or the nanoparticle itself is fluorescently labeled.
Materials:
-
Targeted and non-targeted fluorescent nanoparticles
-
Target (receptor-positive) and control (receptor-negative) cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: a. Seed cells in 12-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. b. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Nanoparticle Incubation: a. Aspirate the culture medium from the wells and wash the cells once with warm PBS. b. Add fresh, serum-free medium containing the functionalized nanoparticles at the desired concentration (e.g., 50 µg/mL). Include wells with untreated cells as a negative control. c. Incubate for a defined period (e.g., 4 hours) at 37°C. To distinguish active uptake from simple surface binding, a control plate can be incubated at 4°C.[9]
-
Cell Harvesting and Preparation: a. After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized particles. b. Detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes. d. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 300-500 µL of cold flow cytometry buffer (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, using the appropriate laser and filter set for the fluorophore. b. Use the untreated cells to set the background fluorescence gate. c. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity for each condition.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. irjweb.com [irjweb.com]
- 6. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azido-PEG4-alcohol in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2]
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance hydrophilicity and improve the physicochemical properties of the resulting molecule.[3] Azido-PEG4-alcohol is a versatile PEG-based building block for PROTAC synthesis. The terminal azide (B81097) group allows for efficient and specific conjugation to an alkyne-functionalized moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4] This modular approach facilitates the rapid synthesis of PROTAC libraries for optimization.[5]
This document provides detailed application notes and protocols for the use of this compound in the design and synthesis of PROTACs, with a focus on a representative Bruton's Tyrosine Kinase (BTK)-targeting PROTAC.
Data Presentation
The length and composition of the linker can significantly impact the degradation efficiency (DC50 and Dmax) and pharmacokinetic properties of a PROTAC. The following tables summarize quantitative data for PROTACs with PEG4 linkers, illustrating their potential in targeted protein degradation.
| Linker | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| PEG4 | BRD4 | VHL | 20 | 95 | HEK293 |
| PEG4 | BTK | CRBN | ~10 | >90 | Mino |
Table 1: In Vitro Degradation of Target Proteins by PROTACs with PEG4 Linkers.[6][]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG4 | 1.2 | 20 |
Table 2: Cellular Permeability and Pharmacokinetic Data for a BRD4-Targeting PROTAC with a PEG4 Linker.[6]
Experimental Protocols
Protocol 1: Synthesis of a BTK-Targeting PROTAC using this compound and CuAAC
This protocol describes a representative two-step synthesis of a BTK-targeting PROTAC. The first step involves the functionalization of an E3 ligase ligand (e.g., pomalidomide) with this compound. The second step is the CuAAC reaction to couple the azide-functionalized E3 ligase ligand with an alkyne-functionalized BTK inhibitor.
Step 1: Synthesis of Azide-Functionalized E3 Ligase Ligand
-
Materials:
-
Pomalidomide (B1683931) derivative with a free amine
-
Azido-PEG4-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve the pomalidomide derivative (1.0 eq) and Azido-PEG4-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the azide-functionalized E3 ligase ligand.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Azide-functionalized E3 ligase ligand (from Step 1)
-
Alkyne-functionalized BTK inhibitor
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910) and water
-
-
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and the alkyne-functionalized BTK inhibitor (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.[2]
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to obtain the pure compound.
-
Protocol 2: Characterization of the Synthesized PROTAC
1. LC-MS Analysis:
- Prepare a 1 mg/mL stock solution of the purified PROTAC in DMSO.
- Dilute the stock solution to 10 µg/mL with methanol.
- Inject 5 µL of the diluted solution onto a C18 column.
- Run a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) from 5% to 95% acetonitrile over 10 minutes.
- Monitor the elution by UV detection at 254 nm and mass spectrometry in positive ion mode.
- Confirm the presence of the desired product by its retention time and the observation of the correct mass-to-charge ratio ([M+H]⁺).
2. ¹H NMR Spectroscopy:
- Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Acquire a ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.
- Analyze the spectrum to confirm the presence of characteristic peaks corresponding to the BTK inhibitor, the E3 ligase ligand, and the PEG linker. The formation of the triazole ring in the CuAAC reaction will also result in a characteristic singlet peak in the aromatic region.
Protocol 3: Western Blot Analysis of BTK Degradation
This protocol details the steps to assess the degradation of BTK in a relevant cell line (e.g., Mino cells) after treatment with the synthesized PROTAC.[8][9]
-
Cell Culture and Treatment:
-
Seed Mino cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of the BTK PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control for each sample.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
-
Mandatory Visualization
Caption: B-Cell Receptor signaling pathway and the mechanism of BTK degradation by a PROTAC.[11][12]
Caption: A typical experimental workflow for the synthesis of a PROTAC using this compound.
Caption: Experimental workflow for the characterization and biological evaluation of a synthesized PROTAC.
References
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Labeling with Azido-PEG4-Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface labeling is a critical technique in biological research and drug development, enabling the visualization, tracking, and functional analysis of cells. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly specific and efficient method for labeling cell surface molecules without interfering with native biological processes. This document provides detailed application notes and protocols for cell surface labeling using a two-step metabolic engineering approach, where Azido-PEG4-alcohol serves as a component of the subsequent detection probe.
The process begins with the metabolic incorporation of an azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz), into the glycan structures on the cell surface. These metabolically introduced azide (B81097) groups then serve as chemical handles for covalent attachment of a probe molecule. This probe is typically conjugated to a cyclooctyne (B158145) (e.g., DBCO or BCN) or a terminal alkyne. The this compound itself is a versatile bifunctional linker that can be used to synthesize these probes, for instance, by attaching a fluorescent dye to the alcohol group and an alkyne or cyclooctyne to another part of a larger molecular construct, with the azide group of the this compound participating in the click reaction. The PEG4 linker enhances the water solubility and reduces steric hindrance of the probe.
Principle of the Method
The cell surface labeling strategy involves two key stages:
-
Metabolic Glycan Engineering: Cells are cultured in the presence of a peracetylated azido-sugar (e.g., Ac4ManNAz). The cells' metabolic machinery processes this sugar analog and incorporates it into cell surface glycoconjugates, thereby displaying azide (-N3) groups on the cell surface.
-
Bioorthogonal Click Chemistry Reaction: The azide-labeled cells are then treated with a probe molecule containing a complementary reactive group. This can be a terminal alkyne for a CuAAC reaction or a strained cyclooctyne (like DBCO or BCN) for a SPAAC reaction. The reaction forms a stable triazole linkage, covalently attaching the probe to the cell surface. The probe can be a fluorescent dye for imaging, biotin (B1667282) for affinity purification, or a therapeutic agent for targeted delivery.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for Cell Surface Labeling
| Step | Reagent | Cell Type | Typical Concentration | Incubation Time | Temperature |
| Metabolic Labeling | Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Mammalian cells (e.g., HeLa, CHO, Jurkat) | 25-50 µM[1] | 48-72 hours[1] | 37°C |
| CuAAC Click Reaction | Alkyne-functionalized probe | Azide-labeled cells | 25 µM | 1-5 minutes[2] | 4°C |
| Copper(II) Sulfate (CuSO4) | Azide-labeled cells | 50 µM[2][3] | 1-5 minutes | 4°C | |
| THPTA (copper ligand) | Azide-labeled cells | 250 µM (5:1 ratio to CuSO4)[3] | 1-5 minutes | 4°C | |
| Sodium Ascorbate (B8700270) | Azide-labeled cells | 2.5 mM | 1-5 minutes | 4°C | |
| SPAAC Click Reaction | DBCO- or BCN-functionalized probe | Azide-labeled cells | 10-50 µM | 30-60 minutes | Room Temp or 37°C |
Table 2: Comparative Analysis of CuAAC and SPAAC for Cell Surface Labeling
| Feature | CuAAC (Copper(I)-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Kinetics | Generally faster | Moderate to fast |
| Biocompatibility | Potential cytotoxicity from copper catalyst. Use of a copper-chelating ligand (e.g., THPTA) is recommended to preserve cell viability.[3] | Generally high cell viability due to the absence of a copper catalyst.[3] |
| Reaction Efficiency | High labeling efficiency can be rapidly achieved.[2] | Efficiency can be high, with some studies showing a stronger signal with DBCO conjugates compared to BCN.[1] |
| Background Labeling | Low | Can have higher background due to potential thiol-yne reactions between strained alkynes and cysteine-containing proteins.[4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Azido-Sugar
This protocol describes the introduction of azide groups onto the cell surface of mammalian cells using Ac4ManNAz, a precursor for sialic acid biosynthesis.
Materials:
-
Mammalian cells of choice (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Gentle cell dissociation reagent (for adherent cells)
Procedure:
-
Cell Seeding: Seed the cells in an appropriate culture vessel and allow them to adhere (for adherent cells) or reach a suitable density (for suspension cells).
-
Metabolic Labeling: The following day, add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Incubation: Culture the cells for 2-3 days to allow for the metabolic incorporation of the azido-sugar into the cell surface glycans.
-
Cell Harvesting and Washing:
-
For adherent cells, detach them using a gentle cell dissociation reagent.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated azido-sugar.
-
Protocol 2: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of azide-modified cells with a DBCO- or BCN-conjugated probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
DBCO- or BCN-conjugated probe (e.g., DBCO-PEG4-Fluorophore)
Procedure:
-
Cell Preparation: Resuspend the azide-labeled cells in Staining Buffer at a concentration of 1 x 10^6 cells/mL.
-
SPAAC Reaction: Add the DBCO- or BCN-conjugated probe to the cell suspension. A final concentration of 10-50 µM is a good starting point, but the optimal concentration should be determined experimentally.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The reaction time can be optimized.
-
Washing: Wash the cells three times with Staining Buffer to remove any unreacted probe. Centrifuge at 300 x g for 5 minutes between each wash.
-
Analysis: The labeled cells are now ready for analysis by flow cytometry, fluorescence microscopy, or other downstream applications.
Protocol 3: Cell Surface Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified cells with a terminal alkyne-conjugated probe. Note: This reaction should be performed at 4°C to minimize copper toxicity. The use of a copper-chelating ligand is crucial.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Labeling Buffer (e.g., ice-cold DPBS)
-
Alkyne-conjugated probe (e.g., Alkyne-Fluorophore)
-
Copper(II) Sulfate (CuSO4) stock solution
-
THPTA stock solution
-
Sodium Ascorbate stock solution (prepare fresh)
-
Aminoguanidine (optional, to reduce oxidative damage)
Procedure:
-
Cell Preparation: Resuspend the azide-labeled cells in ice-cold Labeling Buffer at a concentration of 5 x 10^6 cells/mL.
-
Prepare Click Reaction Cocktail: In a separate tube on ice, prepare the click reaction cocktail by adding the reagents in the following order to the Labeling Buffer:
-
Alkyne-probe (final concentration 25 µM)
-
Aminoguanidine (final concentration 1 mM)
-
CuSO4 and THPTA in a 1:5 molar ratio (final concentrations 50 µM CuSO4 and 250 µM THPTA)
-
-
Initiate Click Reaction: Add freshly prepared Sodium Ascorbate to the cocktail to a final concentration of 2.5 mM. Mix gently and immediately add the cocktail to the cell suspension.
-
Incubation: Incubate the reaction on ice for 1-5 minutes.
-
Washing: Wash the cells three times with ice-cold Labeling Buffer to remove the click reaction reagents.
-
Analysis: The labeled cells are now ready for analysis.
Pro-Tips and Troubleshooting
-
Low Labeling Signal:
-
Inefficient Metabolic Labeling: Optimize the concentration of the azido-sugar and the incubation time. Ensure the cells are healthy and metabolically active.
-
Inefficient Click Reaction: For CuAAC, ensure the sodium ascorbate solution is freshly prepared. For SPAAC, consider increasing the incubation time or the concentration of the probe.
-
Steric Hindrance: The azide group may be in a sterically hindered location. The PEG4 linker in the probe is designed to mitigate this.
-
-
High Background/Non-Specific Labeling:
-
Reduce Probe Concentration: Titrate the probe to find the lowest effective concentration.
-
Thorough Washing: Ensure all unincorporated probe and click chemistry reagents are washed away.
-
For SPAAC: High concentrations of strained cyclooctynes can sometimes lead to non-specific binding.
-
-
Cell Viability Issues (CuAAC):
-
Copper Toxicity: Always use a copper-chelating ligand like THPTA or BTTAA. Perform the reaction at 4°C and for the shortest possible time. Ensure the correct ligand-to-copper ratio is used.
-
Visualizations
Caption: Metabolic pathway for incorporating azido-sugars into cell surface glycans.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azido-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation and the synthesis of complex molecules.[1] This reaction's reliability, mild reaction conditions, and high yields make it an invaluable tool in drug discovery and development.[2] Azido-PEG4-alcohol is a versatile bifunctional linker containing an azide (B81097) group for click chemistry and a hydroxyl group for further derivatization. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides flexibility to the resulting conjugate.[3][4]
These application notes provide detailed protocols for the use of this compound in copper-catalyzed click chemistry for applications such as bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]
Data Presentation
The efficiency of CuAAC reactions is influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. The following table summarizes representative data for the optimization of CuAAC reactions. While specific kinetic data for this compound is not extensively published, these values, based on similar azide-alkyne reactions, provide a strong baseline for experimental design.
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | CuSO₄/Sodium Ascorbate (B8700270) (1) | THPTA (5) | H₂O/t-BuOH (1:1) | 25 | 1 | >95 |
| 2 | CuSO₄/Sodium Ascorbate (1) | TBTA (5) | DMF | 25 | 1 | >95 |
| 3 | CuSO₄/Sodium Ascorbate (5) | THPTA (25) | H₂O/DMSO (1:1) | 37 | 0.5 | >98 |
| 4 | CuBr (1) | PMDETA (5) | THF | 25 | 2 | ~90 |
| 5 | CuSO₄/Sodium Ascorbate (0.5) | THPTA (2.5) | PBS (pH 7.4) | 25 | 4 | >90 |
Note: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand ideal for bioconjugation in aqueous buffers.[2] TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is suitable for reactions in organic solvents.[6] PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) is another common ligand. Reaction conditions and yields can vary depending on the specific alkyne-containing molecule.
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general method for the reaction of this compound with an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents
-
Solvent (e.g., deionized water, phosphate-buffered saline (PBS), dimethylformamide (DMF), or a mixture such as H₂O/t-BuOH)
-
Nitrogen or Argon gas
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM) in deionized water.
-
Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water or 50 mM TBTA in DMSO/DMF).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM) in deionized water. This solution should be made immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound and the alkyne-functionalized molecule. A molar ratio of 1:1 to 1:1.2 (azide:alkyne) is common.
-
Add the desired solvent to achieve the final reaction concentration.
-
If the reaction is sensitive to oxygen, deoxygenate the solution by bubbling with nitrogen or argon gas for 10-15 minutes.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules from oxidative damage.[3] Let the mixture stand for 2-3 minutes.
-
Add the copper/ligand mixture to the reaction vessel.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature or the desired temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or HPLC. Reactions are often complete within 1-4 hours.
-
Once the reaction is complete, the product can be purified.
-
Protocol 2: Purification of the PEGylated Product
The purification strategy for the product of the click reaction will depend on the properties of the conjugated molecule. Common techniques include chromatography and dialysis.
A. Purification by Size-Exclusion Chromatography (SEC):
SEC is effective for separating the PEGylated product from unreacted small molecule reagents.[]
-
Equilibrate a size-exclusion chromatography column with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute the column with the equilibration buffer.
-
Collect fractions and analyze them by UV-Vis spectroscopy, SDS-PAGE (for proteins), or another appropriate method to identify the fractions containing the purified product.
B. Purification by Ion-Exchange Chromatography (IEX):
IEX is particularly useful for separating PEGylated proteins from their un-PEGylated counterparts, as the PEG chain can shield the protein's surface charges.[]
-
Choose an appropriate ion-exchange resin (cation or anion exchange) based on the isoelectric point (pI) of the target molecule.
-
Equilibrate the column with a low-salt binding buffer.
-
Load the reaction mixture onto the column.
-
Wash the column with the binding buffer to remove unbound impurities.
-
Elute the bound molecules using a salt gradient or a step elution with a high-salt buffer.
-
Collect and analyze fractions to identify the purified PEGylated product.
C. Removal of Copper Catalyst:
Residual copper can be removed using a chelating resin or by dialysis against a buffer containing a chelating agent like EDTA.[3]
Visualizations
Caption: Experimental workflow for CuAAC with this compound.
Caption: PROTAC synthesis via CuAAC using an Azido-PEG4 linker.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. confluore.com [confluore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG4-alcohol in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This powerful and bioorthogonal copper-free click chemistry is instrumental for the specific and efficient conjugation of biomolecules and the synthesis of complex molecular architectures for a wide range of applications in research and drug development.
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-promoted azide-alkyne cycloaddition is a highly efficient and bioorthogonal ligation reaction that occurs between a strained cyclooctyne (B158145) and an azide-functionalized molecule, such as this compound.[1] This reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems, including live cells.[2] The driving force for this reaction is the high ring strain of the cyclooctyne, which allows the reaction to proceed efficiently at physiological temperatures and pH, forming a stable triazole linkage.[2] The azide (B81097) and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.[]
This compound is a versatile hydrophilic linker that features an azide group for participation in SPAAC reactions and a terminal hydroxyl group that can be used for further derivatization.[4] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[]
Key Applications
The versatility of this compound in SPAAC reactions lends itself to a multitude of applications in research and drug development:
-
Bioconjugation: Site-specific labeling of proteins, antibodies, and nucleic acids for imaging, tracking, and functional studies.[5]
-
Drug Development:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
PROTACs (Proteolysis Targeting Chimeras): Synthesis of bifunctional molecules that induce the degradation of specific target proteins.[6][7] this compound can serve as a flexible linker to connect the target-binding and E3 ligase-binding moieties.[6]
-
-
Live Cell Imaging: Covalent attachment of fluorescent probes to cellular components for real-time visualization and tracking.
-
Surface Functionalization: Modification of surfaces, such as nanoparticles and microarrays, with biomolecules for diagnostic and research applications.[8][9]
Quantitative Data: Reaction Kinetics of SPAAC
The efficiency of a SPAAC reaction is determined by its second-order rate constant (k₂), which is influenced by the choice of cyclooctyne, the azide, solvent, pH, and temperature.[10] Dibenzocyclooctyne (DBCO) derivatives generally exhibit the fastest reaction rates, making them a preferred choice for applications where speed is critical.[11]
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | High ring strain leads to fast reaction rates. |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | Good balance of reactivity and stability; smaller and less lipophilic than DBCO. |
| DIBO (Dibenzocyclooctyne) | Benzyl Azide | ~0.3 - 0.7 | Robust reactivity. |
| ADIBO (Azadibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | High reactivity similar to DBCO. |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide used, as well as the reaction conditions. Benzyl azide is a commonly used model for comparing the reactivity of different cyclooctynes.
Diagrams
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A typical workflow for protein bioconjugation using SPAAC.
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of a DBCO-Modified Protein with this compound
This protocol describes the conjugation of a protein previously functionalized with a DBCO moiety to this compound.
Materials:
-
DBCO-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the solution of the DBCO-functionalized protein.
-
Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess over the protein. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize potential effects on protein structure.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may require optimization depending on the specific protein and desired degree of labeling.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using SDS-PAGE or Mass Spectrometry. A successful conjugation will result in an increase in the molecular weight of the protein.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, remove the excess, unreacted this compound and any byproducts.
-
For proteins, size-exclusion chromatography (SEC) or dialysis are common and effective purification methods.
-
-
Analysis of the Final Conjugate:
-
Characterize the purified protein-PEG4-alcohol conjugate to determine the degree of labeling and confirm its purity using techniques such as SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol provides a general guideline for the synthesis of a PROTAC molecule by linking a target protein-binding ligand (functionalized with a cyclooctyne) to an E3 ligase ligand (functionalized with an azide via this compound). This example assumes the E3 ligase ligand has been pre-functionalized with this compound.
Materials:
-
Cyclooctyne-functionalized target protein ligand
-
E3 ligase ligand functionalized with this compound
-
Anhydrous reaction solvent (e.g., DMF or DMSO)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the cyclooctyne-functionalized target protein ligand (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the this compound-functionalized E3 ligase ligand (1.0-1.2 equivalents) to the solution.
-
-
SPAAC Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-24 hours).
-
-
Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to isolate the desired PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.
-
Stability of the Triazole Linkage
The 1,2,3-triazole linkage formed via SPAAC is exceptionally stable, a key advantage for its use in biological applications.[2] It is resistant to a wide range of chemical and biological conditions, including:
-
Hydrolysis: Stable under both acidic and basic conditions.
-
Oxidation and Reduction: Generally stable to common oxidizing and reducing agents found in biological systems.
-
Proteolytic Degradation: The triazole ring is not recognized by proteases, preventing cleavage of the linker by cellular enzymes.
This remarkable stability ensures the integrity of the bioconjugate throughout its intended application.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Insufficient molar excess of the PEG linker. | Increase the molar excess of this compound to 20-fold or higher. |
| Steric hindrance around the conjugation site. | Consider using a longer PEG linker (e.g., Azido-PEG8-alcohol) to increase the distance between the biomolecule and the reactive group. | |
| Inaccurate concentration of reactants. | Re-quantify the concentration of the protein and the this compound stock solution. | |
| Protein precipitation | High concentration of organic solvent (e.g., DMSO). | Keep the final concentration of the organic co-solvent below 10% (v/v). |
| Protein instability under reaction conditions. | Optimize reaction temperature and pH. Consider performing the reaction at 4°C. | |
| Non-specific labeling | Reaction of cyclooctyne with free thiols (cysteine residues). | If the protein contains free cysteines, consider capping them with a thiol-reactive agent like N-ethylmaleimide (NEM) prior to the SPAAC reaction. |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Process Control of Multistep Surface Functionalization on Hydroxyethyl Starch Nanocapsules Determines the Reproducibility of the Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Activation of Azido-PEG4-alcohol's Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical activation of the terminal hydroxyl group of Azido-PEG4-alcohol. Activation of this hydroxyl group is a critical step for subsequent conjugation to various molecules, enabling its use as a versatile linker in drug delivery, bioconjugation, and proteomics research. The primary methods covered are tosylation and mesylation, which convert the alcohol into a good leaving group, facilitating nucleophilic substitution reactions.
Introduction
This compound is a heterobifunctional linker containing an azide (B81097) moiety and a terminal hydroxyl group.[1][2] The azide group allows for facile conjugation to alkyne-containing molecules via "click chemistry," a highly efficient and specific reaction.[3][4] However, to utilize the other end of the linker, the hydroxyl group must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for subsequent reactions with nucleophiles like amines, thiols, or carboxylates.[5][6]
Activation Methods: Tosylation and Mesylation
The most common and effective methods for activating the hydroxyl group of this compound are tosylation and mesylation. These reactions involve the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine.[7][8] The base serves to neutralize the hydrochloric acid generated during the reaction.
Chemical Activation Pathway
The general reaction scheme for the activation of this compound is as follows:
Caption: General scheme for the activation of this compound and subsequent conjugation.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the tosylation and mesylation of this compound, based on literature protocols for similar PEG compounds.[9] Yields can vary depending on the reaction scale, purity of reagents, and precise conditions.
| Parameter | Tosylation | Mesylation |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Base | Triethylamine (TEA) or Pyridine | Triethylamine (TEA) or Pyridine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Molar Ratio (Alcohol:Agent:Base) | 1 : 1.2 : 1.5 | 1 : 1.2 : 1.5 |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Typical Reaction Time | 4 - 12 hours | 2 - 6 hours |
| Reported Yield | ~95%[10] | High (typically >90%) |
| Product | Azido-PEG4-tosylate (Azido-PEG4-OTs) | Azido-PEG4-mesylate (Azido-PEG4-OMs) |
Experimental Protocols
Protocol 1: Tosylation of this compound
This protocol describes the conversion of this compound to Azido-PEG4-tosylate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Azido-PEG4-tosylate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Mesylation of this compound
This protocol details the synthesis of Azido-PEG4-mesylate from this compound.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the flask to 0 °C in an ice-salt bath.[9]
-
Add triethylamine (1.5 equivalents).
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[8]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Azido-PEG4-mesylate.[8]
-
Purify the product by flash column chromatography if needed.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the activation of this compound.
Characterization of Activated Product
The successful conversion of this compound to its tosylated or mesylated derivative can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can confirm the presence of the tosyl or mesyl group. For the tosylate, characteristic aromatic proton signals will appear around 7.4-7.8 ppm, and a methyl singlet around 2.4 ppm.[10] For the mesylate, a new singlet corresponding to the methyl protons will be observed around 3.0 ppm. The disappearance of the hydroxyl proton signal and a shift in the adjacent methylene (B1212753) protons also indicate successful reaction.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the activated product.
-
Thin Layer Chromatography (TLC): TLC is a useful technique to monitor the progress of the reaction by observing the disappearance of the starting material (this compound) and the appearance of a new, typically less polar, product spot.
Storage and Stability
The activated Azido-PEG4-tosylate and -mesylate are sensitive to moisture and should be stored under anhydrous conditions at -20°C for long-term stability.[3] It is recommended to use the activated product promptly after preparation for the best results in subsequent conjugation reactions.
Conclusion
The activation of the hydroxyl group of this compound via tosylation or mesylation is a straightforward and efficient process that is essential for its use as a versatile bifunctional linker. The detailed protocols and data provided in these application notes should enable researchers to successfully prepare and utilize this important reagent in a variety of applications, from fundamental research to drug development.
References
- 1. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Azide-PEG4-Tos, 168640-82-2 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. PEG Tosylate | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Azido-PEG4-alcohol for Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-alcohol is a versatile, bifunctional linker molecule widely employed in the field of bioconjugation, particularly for the modification of peptides.[1][] Its structure comprises a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group.[3][4] The azide moiety facilitates highly specific and efficient covalent attachment to alkyne-containing molecules via "click chemistry," a bioorthogonal reaction.[5][6] The PEG4 spacer enhances the solubility and stability of the modified peptide, reduces steric hindrance, and can decrease immunogenicity.[1][7][8] The terminal hydroxyl group offers a further point for derivatization or conjugation.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in peptide modification, tailored for researchers, scientists, and professionals in drug development.
Key Applications
-
PEGylation of Peptides: The covalent attachment of PEG chains (PEGylation) to peptides can significantly improve their pharmacokinetic and pharmacodynamic properties.[7][9] This includes increased half-life, improved solubility, enhanced stability against proteolytic degradation, and reduced immunogenicity.[7][10][11]
-
Bioconjugation and Labeling: this compound is a key reagent for the site-specific labeling of peptides with a variety of molecules, including fluorescent dyes, biotin, and other reporter tags for imaging and detection purposes.[12]
-
Drug Delivery and Development: In drug development, this linker is utilized in the synthesis of more complex biomolecular conjugates.[1][] It is a component in the creation of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it connects a targeting moiety (like a peptide) to a payload (like a cytotoxic drug or an E3 ligase ligand).[12][13][14]
-
Surface Modification: The hydrophilic nature of the PEG spacer makes this compound suitable for modifying surfaces to improve their biocompatibility and reduce non-specific binding.[1][5]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 86770-67-4 | [3][14] |
| Molecular Formula | C8H17N3O4 | [][14] |
| Molecular Weight | 219.24 g/mol | [][14] |
| Appearance | Colorless to pale yellow oil | [][] |
| Solubility | Soluble in water, DMSO, and other organic solvents. | [][14] |
| Storage | Store at -20°C for long-term stability. | [3][13] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Modification
This protocol describes the conjugation of an alkyne-modified peptide with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH/H2O or DMF)[16]
-
Reaction tubes
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the alkyne-modified peptide (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent system.[16]
-
-
Catalyst Preparation:
-
Reaction:
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[16]
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Modification (Copper-Free)
This protocol is ideal for biological systems where the cytotoxicity of copper is a concern and utilizes a strained cyclooctyne-modified peptide.[12]
Materials:
-
Cyclooctyne-modified peptide (e.g., containing DBCO or BCN)
-
This compound
-
Biocompatible buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Reaction tubes
-
Purification system (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the cyclooctyne-modified peptide in the biocompatible buffer.
-
Dissolve the this compound in a compatible solvent (e.g., DMSO) and then add it to the peptide solution.
-
-
Reaction:
-
Mix the peptide and this compound solutions. The reaction typically proceeds efficiently at physiological temperatures (25-37°C) and pH.[12]
-
Incubate the reaction for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the PEGylated peptide conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents or by preparative HPLC.
-
Quantitative Data Summary
The efficiency of peptide modification can be influenced by factors such as the concentration of reactants, reaction buffer, temperature, and time. The following table provides representative data for the labeling of a generic antibody with an azide-NHS ester, which can be extrapolated to peptide labeling with appropriate adjustments.[17]
| Parameter | Typical Value | Notes |
| Peptide Concentration | 1-5 mg/mL | In an appropriate buffer (e.g., PBS, pH 7.4 for SPAAC).[17] |
| Molar Excess of this compound | 1.2 to 20-fold | The optimal ratio depends on the peptide and reaction type.[16][17] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be adjusted based on reaction kinetics.[17] |
| Reaction Time | 1 - 12 hours | Dependent on the specific click chemistry reaction used.[12][17] |
| Labeling Efficiency | > 95% | Percentage of peptide molecules labeled with at least one this compound.[17] |
| Post-Reaction Peptide Recovery | > 90% | After purification to remove excess reagents.[17] |
Visualizations
Experimental Workflow for Peptide PEGylation via CuAAC
Caption: Workflow for the CuAAC-mediated PEGylation of an alkyne-modified peptide.
Logical Relationship in PROTAC Assembly
Caption: Assembly of a PROTAC molecule using this compound as a linker.
Signaling Pathway Inhibition by a Modified Peptide
References
- 1. This compound With Cas.86770-67-4 Is For Chemical Modifications [m.polyethyleneglycolpeg.com]
- 3. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 10. qyaobio.com [qyaobio.com]
- 11. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. xcessbio.com [xcessbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Oligonucleotides with Azido-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling a wide array of applications from diagnostics to therapeutics. The introduction of an azide (B81097) group onto an oligonucleotide opens the door to "click chemistry," a powerful and versatile conjugation method. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and bioorthogonal means of attaching reporter molecules, such as fluorescent dyes, quenchers, or biotin, to the oligonucleotide.[1][2][3]
Azido-PEG4-alcohol is a bifunctional linker that is frequently utilized for this purpose. The azide group serves as the handle for click chemistry, while the hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[4][5] The terminal alcohol can be converted into a phosphoramidite (B1245037) for direct incorporation during solid-phase oligonucleotide synthesis or into an N-hydroxysuccinimide (NHS) ester for post-synthetic conjugation to an amino-modified oligonucleotide.
This document provides detailed application notes and protocols for two primary methods of labeling oligonucleotides with Azido-PEG4:
-
Post-Synthetic Conjugation: An amino-modified oligonucleotide is first synthesized and then reacted with an Azido-PEG4-NHS ester.
-
Direct Incorporation: An Azido-PEG4-phosphoramidite is directly incorporated into the oligonucleotide sequence during automated solid-phase synthesis.
Following the introduction of the azide group, a general protocol for the copper-catalyzed click chemistry reaction with an alkyne-modified reporter molecule is provided.
Methods for Azide Labeling of Oligonucleotides
There are two primary strategies for introducing an Azido-PEG4 moiety into a synthetic oligonucleotide: post-synthetic conjugation and direct incorporation via phosphoramidite chemistry. The choice of method depends on factors such as the desired location of the label, the scale of the synthesis, and the available laboratory instrumentation.
Method 1: Post-Synthetic Conjugation using Azido-PEG4-NHS Ester
This method involves the synthesis of an oligonucleotide with a primary amine group, which is then reacted with an N-hydroxysuccinimide (NHS) ester of Azido-PEG4. The amino group can be introduced at the 5' or 3' terminus, or internally using a modified nucleoside.[2]
Experimental Workflow:
References
Application Notes and Protocols for Azido-PEG4-alcohol in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azido-PEG4-alcohol in the formation of hydrogels for biomedical applications, including drug delivery and tissue engineering. Detailed protocols for hydrogel synthesis, characterization, and in vitro evaluation are provided to guide researchers in this field.
Introduction to this compound in Hydrogel Formation
Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in the biomedical field due to their excellent biocompatibility, hydrophilicity, and tunable properties.[1][2][3] The formation of these hydrogels can be achieved through various crosslinking strategies, with "click chemistry" emerging as a particularly efficient and versatile method.[4] Click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offer rapid, specific, and high-yield formation of stable triazole linkages under mild, aqueous conditions, making them ideal for encapsulating sensitive biological molecules.[4][5]
This compound is a short-chain, bifunctional PEG linker containing a terminal azide (B81097) group and a terminal hydroxyl group. The azide group readily participates in click chemistry reactions with alkyne-functionalized polymers or crosslinkers to form the hydrogel network. The short PEG4 chain imparts hydrophilicity to the hydrogel matrix, which can influence its swelling behavior, mechanical properties, and the release kinetics of encapsulated therapeutics. The terminal hydroxyl group offers a potential site for further functionalization, allowing for the attachment of targeting ligands or other bioactive molecules.
Experimental Protocols
Materials
-
This compound
-
Alkyne-functionalized polymer (e.g., multi-arm PEG-alkyne, alkyne-modified hyaluronic acid)
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
-
For SPAAC:
-
Strain-promoted alkyne (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) functionalized polymer
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Model drug or biologic for encapsulation studies
-
Cell culture medium (e.g., DMEM) for biocompatibility studies
-
Live/Dead viability/cytotoxicity kit
-
Reagents for mechanical testing and swelling ratio determination
Protocol for Hydrogel Synthesis via Click Chemistry (CuAAC)
This protocol describes a general method for forming a hydrogel using this compound and a multi-arm PEG-alkyne via copper-catalyzed azide-alkyne cycloaddition. Note: Optimization of concentrations and stoichiometry is recommended for specific applications.
-
Prepare Stock Solutions:
-
Dissolve the multi-arm PEG-alkyne in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v).
-
Dissolve this compound in PBS (pH 7.4) to a concentration that provides the desired stoichiometric ratio of azide to alkyne groups (e.g., 1:1).
-
Prepare a fresh stock solution of Copper(II) sulfate (e.g., 100 mM in DI water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in DI water).
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, combine the multi-arm PEG-alkyne solution and the this compound solution.
-
If encapsulating a therapeutic, add the desired amount of the drug to the polymer solution and mix gently.
-
To initiate the crosslinking, add the sodium ascorbate solution followed by the copper(II) sulfate solution. The final concentration of copper is typically in the low millimolar range.
-
Vortex the solution briefly to ensure homogeneity.
-
Immediately transfer the solution to a mold of the desired shape and size.
-
Allow the hydrogel to cure at room temperature or 37°C. Gelation time can vary from minutes to hours depending on the concentrations and catalyst amount.
-
-
Purification:
-
After gelation, wash the hydrogel extensively with a solution of a copper chelator like ethylenediaminetetraacetic acid (EDTA) to remove residual copper ions, which can be cytotoxic.[6]
-
Subsequently, wash the hydrogel thoroughly with PBS to remove the EDTA and any unreacted components.
-
Protocol for Hydrogel Characterization
-
Prepare hydrogel discs of a defined size.
-
Lyophilize the hydrogels to determine their dry weight (Wd).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio (Q) using the following equation:
-
Q = (Ws - Wd) / Wd
-
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Equilibrate the hydrogels in PBS (pH 7.4) at 37°C.
-
Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress.
-
The compressive modulus (Young's Modulus, E) can be calculated from the slope of the linear region of the stress-strain curve (typically between 5-15% strain).
Protocol for In Vitro Drug Release Study
-
Prepare drug-loaded hydrogels as described in the synthesis protocol.
-
Place each hydrogel in a known volume of release medium (e.g., PBS at 37°C) in a shaker incubator.
-
At specified time points, collect a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol for Biocompatibility Assessment (Cell Encapsulation)
-
Prepare the hydrogel precursor solutions under sterile conditions.
-
Resuspend the desired cell type (e.g., fibroblasts, mesenchymal stem cells) in the alkyne-functionalized polymer solution at a specific density.
-
Initiate the crosslinking reaction by adding the this compound and catalyst (for CuAAC, though SPAAC is preferred for cell encapsulation to avoid copper toxicity).
-
Culture the cell-laden hydrogels in an appropriate cell culture medium.
-
Assess cell viability at different time points (e.g., 1, 3, and 7 days) using a Live/Dead viability/cytotoxicity assay and fluorescence microscopy.
Data Presentation
The properties of hydrogels formed using this compound are influenced by several factors, including the molecular weight and architecture of the alkyne-functionalized polymer, the polymer concentration, and the crosslinking chemistry. The following tables summarize typical ranges for the properties of PEG-based hydrogels formed via click chemistry, which can serve as a reference.
Table 1: Mechanical Properties of PEG-Based Hydrogels
| Hydrogel Composition | Crosslinking Method | Compressive Modulus (kPa) | Reference(s) |
| Multi-arm PEG with peptide crosslinker | CuAAC | 1 - 20 | [1] |
| PEGDA | Photopolymerization | 10 - 1000+ | [7][8] |
| PEG-DTT | Michael-type addition | <1 - 17 | [9] |
Table 2: Swelling Properties of PEG-Based Hydrogels
| Hydrogel Composition | Polymer Concentration (% w/v) | Swelling Ratio (Q) | Reference(s) |
| PEGDA | 10 | ~15-20 | [1] |
| PEG-co-PGA | 5-15 | 5 - 25 | [2] |
| PEG-Gelatin | 10-20 | 10 - 30 | [3] |
Table 3: Drug Release Kinetics from PEG-Based Hydrogels
| Drug | Hydrogel System | Release Profile | Reference(s) |
| Doxycycline | PEG-Chitosan | Slow release over hours | [3] |
| Plasmid DNA | PEG-co-PGA | Tunable release based on crosslinker | [2] |
| Exenatide | PEG with cleavable linkers | Tunable release from days to months | [6][10] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Localized drug delivery from a hydrogel to a target cell.
Caption: Experimental workflow for hydrogel synthesis.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Collection - Synthesis and Characterization of Enzymatically Biodegradable PEG and Peptide-Based Hydrogels Prepared by Click Chemistry - Biomacromolecules - Figshare [acs.figshare.com]
- 2. Influence of cross-linker chemistry on release kinetics of PEG-co-PGA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Encoding Hydrogel Mechanics via Network Cross-Linking Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogel drug delivery system with predictable and tunable drug release and degradation rates [escholarship.org]
Application Notes and Protocols for the Synthesis of Fluorescent Probes using Azido-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bespoke fluorescent probes is a cornerstone of modern biological research and drug development. These tools are instrumental in the visualization and quantification of biological molecules and processes. A highly effective and versatile method for creating such probes is through the use of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Azido-PEG4-alcohol is a heterobifunctional linker that is ideally suited for this purpose. It features a terminal azide (B81097) group for covalent attachment to alkyne-modified fluorescent dyes via CuAAC, and a terminal hydroxyl group that can be further functionalized. The tetraethylene glycol (PEG4) spacer enhances the solubility and biocompatibility of the resulting probe, reduces non-specific binding, and can improve the photophysical properties of the fluorophore.[1][2]
These application notes provide detailed protocols for the synthesis, purification, and characterization of fluorescent probes using this compound, as well as a workflow for their application in cellular imaging.
Quantitative Data of PEGylated Fluorescent Probes
The process of conjugating a fluorescent dye with a PEG linker, such as this compound, can influence its photophysical properties. PEGylation generally enhances the fluorescence quantum yield and improves photostability. The following table provides illustrative quantitative data for common fluorescent dyes that can be functionalized with an alkyne group for subsequent reaction with this compound. Note: Actual values may vary depending on the specific molecular context and experimental conditions.
| Fluorophore Class | Alkyne-Modified Dye Example | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Coumarin | Alkyne-Coumarin 343 | ~445 | ~475 | ~35,000 | ~0.65 |
| Fluorescein | 5-FAM Alkyne | ~490 | ~513 | ~80,000 | ~0.90 |
| Rhodamine | 5-TAMRA Alkyne | ~546 | ~565 | ~90,000 | ~0.40 |
| Cyanine | Sulfo-Cy3-Alkyne | ~553 | ~566 | ~150,000 | ~0.10 |
| Cyanine | Sulfo-Cy5-Alkyne | ~647 | ~663 | ~250,000 | ~0.20 |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the reaction of this compound with an alkyne-modified fluorescent dye.
Materials:
-
This compound
-
Alkyne-modified fluorescent dye (e.g., 5-FAM Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Deionized water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nitrogen or Argon gas
-
Reaction vial
Stock Solutions:
-
This compound: 10 mM in DMSO
-
Alkyne-modified fluorescent dye: 10 mM in DMSO
-
Copper(II) sulfate: 100 mM in deionized water
-
Sodium ascorbate: 1 M in deionized water (prepare fresh)
-
THPTA/TBTA ligand: 100 mM in DMSO
Reaction Procedure:
-
Preparation of Reactants: In a reaction vial, add the alkyne-functionalized dye from its stock solution (1 equivalent). Then, add the this compound stock solution (1.1-1.5 equivalents). A slight excess of the azide can help drive the reaction to completion.
-
Solvent Addition: Add a solvent mixture, such as t-butanol/water (1:1), to achieve a final reactant concentration of 1-10 mM.
-
Ligand and Copper Addition: Add the THPTA/TBTA ligand stock solution to the reaction mixture to a final concentration of 1-5 mM. Subsequently, add the copper(II) sulfate stock solution to a final concentration of 0.1-1 mM.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
Reaction Incubation: Stir the reaction mixture at room temperature, protected from light, for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching: Upon completion, the reaction can be quenched by exposing it to air or by adding a chelating agent like EDTA.
Protocol 2: Purification of the PEGylated Fluorescent Probe
Purification is critical to remove unreacted starting materials, catalyst, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.
Materials and Equipment:
-
RP-HPLC system with a UV-Vis or fluorescence detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Purification Procedure:
-
Sample Preparation: Dilute the reaction mixture with Mobile Phase A.
-
HPLC Separation: Inject the diluted sample onto the C18 column. Elute the product using a gradient of Mobile Phase B. A typical gradient might be 5-95% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the product peak, which can be identified by its retention time and absorption/fluorescence profile.
-
Solvent Removal: Combine the product-containing fractions and remove the solvent using a lyophilizer to obtain the purified fluorescent probe as a solid.
Protocol 3: Characterization of the Fluorescent Probe
The identity and purity of the synthesized probe should be confirmed using analytical techniques.
Methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the final product. PEGylated compounds can present a challenge for MS, but methods utilizing post-column addition of amines or specialized Orbitrap instruments can provide accurate mass determination.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a diode array detector or fluorescence detector can be used to assess the purity of the final product.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized probe, though the PEG chain can complicate spectra.
-
UV-Visible and Fluorescence Spectroscopy: Record the absorption and emission spectra to determine the excitation and emission maxima, and measure the quantum yield to assess the brightness of the probe.
Visualizations
Synthesis of Fluorescent Probe
Caption: Synthesis of a PEGylated fluorescent probe via CuAAC.
Experimental Workflow for Cellular Imaging
Caption: Workflow for labeling and imaging a target molecule in cells.
Applications
Fluorescent probes synthesized using this compound are versatile tools with a wide range of applications in research and drug development, including:
-
Cellular Imaging: For the visualization and tracking of biomolecules (proteins, nucleic acids, glycans) in living or fixed cells.[6][7] The bioorthogonal nature of click chemistry allows for specific labeling in complex biological environments.[8][9]
-
Flow Cytometry: For the quantification of cell surface or intracellular targets.
-
Bioconjugation: For the creation of more complex molecular constructs, such as antibody-drug conjugates (ADCs) or targeted imaging agents.
-
PROTACs: this compound can serve as a component of the linker in Proteolysis Targeting Chimeras.
-
High-Throughput Screening: For the development of assays to screen for drug candidates or to study biological pathways.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Use freshly prepared sodium ascorbate solution. Ensure proper degassing to remove oxygen. |
| Poor substrate solubility | Add a co-solvent (e.g., DMSO, DMF, t-BuOH) to improve solubility. | |
| Incompatible buffer | Avoid buffers with primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst. | |
| Side product formation | Dimerization of the alkyne (Glaser coupling) | Perform the reaction under strictly anaerobic conditions. Use a stabilizing ligand like THPTA or TBTA. |
| Oxidation of sensitive functional groups | Use a higher concentration of a stabilizing ligand. | |
| Difficulty in purification | Co-elution of starting materials and product | Optimize the HPLC gradient to improve separation. |
| Broad peaks in HPLC | Ensure complete dissolution of the sample. Check for potential aggregation and consider adjusting the mobile phase. |
By following these protocols and guidelines, researchers can effectively synthesize and utilize fluorescent probes incorporating this compound for a wide array of biological applications.
References
- 1. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Azido-PEG4-alcohol Click Chemistry
Welcome to the Technical Support Center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG4-alcohol. This guide is designed for researchers, scientists, and drug development professionals to address common issues and optimize experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound click reaction?
The reaction you are performing is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the azide (B81097) group of your this compound reacts with a terminal alkyne on your molecule of interest. A copper(I) catalyst is essential to facilitate the formation of a stable triazole ring, covalently linking the two molecules. This reaction is highly specific and efficient, making it a popular choice for bioconjugation and drug development.
Q2: Why is a copper catalyst necessary, and should I use a Cu(I) or Cu(II) source?
The active catalytic species in this reaction is Copper(I) (Cu(I)). It forms a copper-acetylide intermediate with the alkyne, which then readily reacts with the azide. The uncatalyzed reaction is significantly slower and requires harsh conditions. While you can use a Cu(I) salt directly (e.g., CuBr or CuI), it is highly susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen. Therefore, it is common practice to use a more stable Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent, such as sodium ascorbate (B8700270). The reducing agent continually regenerates the active Cu(I) species in situ.
Q3: What is the role of a ligand in the reaction mixture?
A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), plays a crucial role in stabilizing the Cu(I) catalyst. It prevents the oxidation of Cu(I) to Cu(II) and its disproportionation, thereby increasing the reaction rate and overall yield. For reactions in aqueous or biological media, a water-soluble ligand like THPTA is highly recommended.
Q4: Can I perform this reaction with sensitive biological molecules?
Yes, the CuAAC reaction is widely used for bioconjugation due to its high specificity. The azide and alkyne functional groups are generally absent in biological systems, which prevents unwanted side reactions. However, the copper catalyst can be toxic to cells and may cause degradation of sensitive biomolecules. To mitigate this, it is crucial to use a biocompatible, water-soluble ligand like THPTA, minimize the copper concentration, and thoroughly degas your solutions to reduce the formation of reactive oxygen species.
Q5: How do I purify the final product?
Purification strategies depend on the properties of your final conjugate. For small molecules, standard techniques like silica (B1680970) gel column chromatography or recrystallization are often effective. For larger molecules, such as proteins or polymers, size-based purification methods like dialysis or size-exclusion chromatography (SEC) are more suitable for removing unreacted starting materials, the copper catalyst, and other small-molecule reagents.
Troubleshooting Guide for Low Yield
Low or no product yield is one of the most common challenges encountered in CuAAC reactions. The following guide provides a systematic approach to identifying and resolving the underlying issues.
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.
Detailed Troubleshooting Table
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive Catalyst (Cu(II) form): The Cu(I) catalyst is readily oxidized by dissolved oxygen. | - Degas all solvents and aqueous buffers thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use. - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). - Add a stabilizing ligand (e.g., THPTA for aqueous reactions, TBTA for organic solvents) to protect the Cu(I) state. - For highly sensitive reactions, work under an inert atmosphere (e.g., in a glovebox or under a balloon of argon/nitrogen). |
| Poor Reagent Quality: this compound, the alkyne substrate, or other reagents may be impure or have degraded over time. | - Verify the purity and integrity of your starting materials using analytical methods such as NMR or mass spectrometry. - Use freshly opened or recently purchased reagents . - Ensure proper storage conditions for all reagents as per the manufacturer's recommendations. | |
| Low to moderate yield | Suboptimal Reactant Concentrations: The rate of a bimolecular reaction like CuAAC is dependent on the concentration of the reactants. | - Increase the concentration of your reactants if possible. - A slight excess of one reagent (e.g., 1.1 to 1.5 equivalents of the less precious component) can help drive the reaction to completion. |
| Inappropriate Solvent: The solubility of your reactants, particularly if one is hydrophobic and the other is hydrophilic, can be a limiting factor. | - For reactions with components of varying polarity, a mixture of solvents is often effective (e.g., t-BuOH/water, DMSO/water, or DMF/water). - The PEG component of this compound generally improves water solubility, but co-solvents can still be beneficial. | |
| Incorrect Temperature or Reaction Time: The reaction may be too slow at room temperature. | - Gently heat the reaction to 40-60 °C to increase the rate. However, be mindful of the thermal stability of your substrates. - Increase the reaction time . Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration. | |
| Steric Hindrance: Bulky groups near the azide or alkyne functionalities can impede the reaction. | - Increase the reaction temperature and/or time to overcome the activation energy barrier. - If possible, consider synthesizing a substrate with a longer, more flexible linker to distance the reactive groups from bulky moieties. | |
| Precipitate forms during reaction | Insoluble Copper Species: In the absence of a suitable ligand, or if the reducing agent is added before the ligand, insoluble copper species can form and precipitate out of solution, leading to catalyst deactivation. | - Use a stabilizing ligand . - Premix the Cu(II) salt and the ligand before adding them to the reaction mixture. - Add the reducing agent last to initiate the reaction. |
| Poor Product Solubility: The newly formed triazole product may not be soluble in the reaction solvent. | - Adjust the solvent system . Add a co-solvent in which the product is known to be soluble. |
Quantitative Data on Reaction Yields
Direct comparison of yields across different studies can be challenging due to variations in substrates, concentrations, and analytical methods. However, the following tables provide examples of reported yields under different reaction conditions for PEGylated molecules in CuAAC reactions.
Table 1: Effect of Reaction Conditions on the Yield of a mPEG-alkyne Click Reaction in Supercritical CO₂ [1]
This study investigated the click reaction of mPEG-alkyne with an azidomethyl-coumarin in a non-traditional solvent, supercritical CO₂ (scCO₂).
| Pressure (bar) | Temperature (°C) | Catalyst/Alkyne Molar Ratio | Reaction Time (h) | Yield (%) |
| 90 | 35 | 0.1 | 24 | 25.14 |
| 130 | 35 | 0.1 | 24 | 45.62 |
| 90 | 60 | 0.1 | 24 | 15.23 |
| 130 | 60 | 0.1 | 24 | 37.45 |
| 90 | 35 | 0.5 | 24 | 50.89 |
| 130 | 35 | 0.5 | 24 | 82.32 |
| 130 | 35 | 0.5 | 48 | 87.14 |
| 90 | 60 | 0.5 | 24 | 28.71 |
| 130 | 60 | 0.5 | 24 | 57.96 |
Data adapted from a study on mPEG-alkyne and 4-azidomethyl-7-methoxycoumarin using a copper catalyst in scCO₂.[1]
Table 2: Comparison of Yields with Different Azide Structures (Ligand-Free)
This table illustrates the impact of the azide's chemical structure on the reaction yield in the absence of a stabilizing ligand. Chelating azides, such as those with a picolyl group, can significantly accelerate the reaction.
| Azide Structure | Reaction Time | Yield (%) |
| Benzyl Azide (non-chelating) | 30 min | ~0 |
| Picolyl Azide (chelating) | 30 min | ~81 |
| Phenylacetic acid azide (non-chelating) | 30 min | ~0 |
| Picolylacetic acid azide (chelating) | 30 min | ~38 |
Data is illustrative of the principle that chelating azides can enhance reaction rates and yields in the absence of an external ligand.
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is a starting point for the reaction of this compound with a small molecule alkyne in an organic solvent.
Reagent Preparation:
-
This compound solution: Prepare a 100 mM stock solution in DMF.
-
Alkyne solution: Prepare a 100 mM stock solution of your alkyne in DMF.
-
CuSO₄ solution: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate solution: Prepare fresh a 1 M stock solution in deionized water.
-
TBTA solution: Prepare a 50 mM stock solution in a 1:4 v/v mixture of DMF and t-BuOH.
Reaction Setup:
-
To a reaction vial, add the alkyne (1.0 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
Add the solvent (e.g., DMF or a 3:1 mixture of t-BuOH/water) to achieve the desired final concentration (e.g., 0.1 M).
-
Add the TBTA solution (0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents).
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove the catalyst and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Bioconjugation in Aqueous Buffer
This protocol is adapted for conjugating this compound to an alkyne-modified biomolecule (e.g., a protein) in an aqueous buffer.
Reagent Preparation:
-
Alkyne-modified biomolecule: Prepare a solution of your biomolecule in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
This compound solution: Prepare a stock solution (e.g., 10-50 mM) in DMSO or water.
-
CuSO₄ solution: Prepare a 20 mM stock solution in deionized water.
-
THPTA solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate solution: Prepare fresh a 100 mM stock solution in deionized water.
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) with the reaction buffer.
-
Add the this compound solution (2-10 equivalents). The excess will depend on the concentration of the biomolecule and the desired degree of labeling.
-
In a separate tube, prepare a premixed catalyst solution by combining the CuSO₄ solution (e.g., final concentration 0.1-0.5 mM) and the THPTA solution (maintain a 5:1 ligand-to-copper molar ratio).
-
Add the premixed catalyst solution to the reaction tube containing the biomolecule and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., final concentration 1-5 mM).
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or at 4 °C overnight. Gentle mixing is recommended.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Purify the conjugated biomolecule using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and the copper-ligand complex.
Visualizations
Reaction Mechanism
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Technical Support Center: Azido-PEG4-alcohol Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of Azido-PEG4-alcohol to proteins.
Understanding the Conjugation Strategy
Direct conjugation of this compound to a protein is a two-step process. The terminal hydroxyl group of the PEG linker is not sufficiently reactive for direct attachment to protein functional groups under typical bioconjugation conditions.[1] Therefore, a more robust and efficient strategy involves:
-
Protein Modification: Introducing a complementary functional group, typically an alkyne, onto the protein. This is commonly achieved by reacting primary amines (e.g., lysine (B10760008) residues) on the protein surface with an alkyne-containing N-hydroxysuccinimide (NHS) ester.
-
Click Chemistry: Covalently linking the alkyne-modified protein to the this compound via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as "click chemistry".[2][3][4][5]
This guide will focus on troubleshooting this widely used two-step approach.
Experimental Workflow Overview
The overall experimental process involves sequential modification and purification steps to ensure a high-quality final conjugate.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Purification of Azido-PEG4-Alcohol Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Azido-PEG4-alcohol conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing an this compound conjugate?
Common impurities can include unreacted this compound, excess reactants from the other side of the conjugation (e.g., an alkyne-containing molecule for a click reaction), catalysts (such as copper for a CuAAC reaction), and potential side products. Depending on the reaction conditions, hydrolysis of the azide (B81097) or other functional groups might also occur.[1]
Q2: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of your desired product from impurities during column chromatography.[1][2] For High-Performance Liquid Chromatography (HPLC), real-time UV detection is typically used to monitor the elution of different components.[1]
Q3: My this compound conjugate is a viscous oil. How should I handle it for purification?
Viscous oils are common with PEGylated compounds.[1] To facilitate handling, you can dissolve the crude product in a minimal amount of a suitable solvent before loading it onto a chromatography column. For HPLC, the sample should be fully dissolved in the mobile phase or a compatible solvent.[1]
Q4: What are the storage recommendations for pure this compound?
For long-term storage, it is recommended to store pure this compound at -20°C for up to three years.[3] For shorter periods, it can be stored at 4°C for up to two years.[3] Stock solutions in solvents like DMSO or water should be stored at -80°C for up to six months or -20°C for up to one month.[3]
Q5: What are the key safety precautions when working with this compound and its conjugates?
Organic azides are potentially energetic compounds and should be handled with care. Avoid exposure to heat, shock, or strong acids. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all reactions and purifications in a well-ventilated fume hood.[1]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Product Loss During Extraction | If performing a liquid-liquid extraction, ensure the aqueous and organic phases have fully separated. Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. |
| Product Adsorption to Silica (B1680970) Gel | PEGylated compounds can sometimes adhere irreversibly to silica gel.[1] Consider deactivating the silica gel with a small amount of triethylamine (B128534) in your eluent or using an alternative stationary phase like alumina.[1] |
| Product Degradation on Column | The slightly acidic nature of silica gel can sometimes degrade sensitive compounds.[1] Using a neutralized silica gel or a different stationary phase can mitigate this issue.[1] |
| Incomplete Elution from HPLC Column | Ensure your mobile phase is strong enough to elute your compound. You may need to adjust the gradient to include a higher percentage of the strong solvent (e.g., acetonitrile).[1] |
Issue 2: Co-elution of Product and Impurities
| Potential Cause | Recommended Solution |
| Inappropriate TLC Solvent System | The solvent system used for TLC did not provide adequate separation. Experiment with different solvent systems of varying polarities to achieve better separation between your product and impurities before scaling up to column chromatography. |
| Column Overloading | Too much crude product was loaded onto the column, leading to broad peaks and poor separation. Reduce the amount of sample loaded relative to the column size. |
| Improper Column Packing | Air bubbles or cracks in the column bed can lead to channeling and inefficient separation. Ensure the column is packed uniformly. |
| Gradient Elution is Too Steep (HPLC) | A rapid increase in the strong solvent can cause compounds to elute too quickly and without proper separation. Use a shallower gradient to improve resolution.[1] |
Issue 3: Presence of Copper Catalyst After Purification (Post-CuAAC Reaction)
| Potential Cause | Recommended Solution |
| Inefficient Aqueous Wash | Copper salts may have some solubility in organic solvents.[1] |
| - Use a Chelating Agent: Wash the organic layer with an aqueous solution of EDTA (0.1 M to 0.5 M) to form a water-soluble copper complex that can be easily extracted. Repeat the wash until the aqueous layer is no longer blue or green.[1] | |
| Strongly Bound Copper | The product itself may chelate copper, making it difficult to remove by simple washing.[1] |
| - Solid-Phase Scavengers: Use a scavenger resin with a high affinity for copper, such as those functionalized with thiourea (B124793) or other chelating groups. Stir the crude product solution with the resin, then filter to remove the resin-copper complex.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the separation of an this compound conjugate from non-polar impurities and unreacted starting materials.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as ethyl acetate/hexanes. A good starting point is a 1:1 mixture, which can be adjusted based on the observed separation.[1]
-
Visualize the spots under a UV lamp or by staining with a suitable agent (e.g., potassium permanganate (B83412) or phosphomolybdic acid).[2][4]
-
-
Column Preparation:
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.[1]
-
Carefully load the sample onto the column.
-
Begin elution with the initial, less polar solvent, gradually increasing the polarity by adding more of the more polar solvent (gradient elution).[1]
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for achieving high purity and for separating compounds that are difficult to resolve by normal-phase chromatography.[1]
-
Sample Preparation:
-
Dissolve the crude product in the initial mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
-
HPLC Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[1]
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm if one of the conjugates has a UV chromophore).[1]
-
-
Elution Gradient:
-
Start with a low percentage of Mobile Phase B (e.g., 20%).
-
Gradually increase the percentage of Mobile Phase B over a set period (e.g., to 80% over 20 minutes) to elute the compounds.[1]
-
Collect fractions corresponding to the desired product peak.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86770-67-4 | [3][6][7][8][9][10][11][12] |
| Molecular Formula | C8H17N3O4 | [3][6][7][8][9][11][12] |
| Molecular Weight | 219.24 g/mol | [3][6][7][8][9][11][12] |
| Appearance | Colorless to light yellow liquid/oil | [3][7][8][9][12] |
| Purity | ≥95% (typically) | [6][7][8][9][10][11] |
| Solubility | Soluble in H2O (≥ 100 mg/mL), DMSO (≥ 100 mg/mL), DCM, THF, Acetonitrile | [3][6][][7][12] |
Visualizations
Caption: General purification workflow for this compound conjugates.
Caption: Troubleshooting logic for addressing low purification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. xcessbio.com [xcessbio.com]
- 7. medkoo.com [medkoo.com]
- 8. file.leyan.com [file.leyan.com]
- 9. file.leyan.com [file.leyan.com]
- 10. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
avoiding side reactions with Azido-PEG4-alcohol
Welcome to the technical support center for Azido-PEG4-alcohol. This guide provides troubleshooting advice and frequently asked questions to help you mitigate side reactions and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My azide (B81097) group is being converted to an amine. What is causing this and how can I prevent it?
A1: Unintended conversion of the azide group to an amine is a common side reaction known as the Staudinger reduction.[1][2][3] This reaction occurs in the presence of phosphines, which are often used as reducing agents or as ligands in various chemical reactions.[1][2]
To prevent the Staudinger reduction:
-
Avoid Phosphine (B1218219) Reagents: If possible, use phosphine-free reagents and catalysts.
-
Alternative Ligands: In reactions like the Staudinger ligation, where a phosphine is required, specific phosphine reagents with ortho-ester groups are designed to favor amide bond formation over simple reduction.
-
Protect the Azide: In complex syntheses, the azide group can be transiently protected by reacting it with a phosphine to form a stable phosphazide, which can later be converted back to the azide.[4][5]
Q2: I am observing low yields in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction. What are the potential causes and solutions?
A2: Low yields in CuAAC reactions are a frequent issue and can stem from several factors related to the copper catalyst and reaction conditions.
Troubleshooting steps for low CuAAC yields:
-
Copper(I) Oxidation: The active catalyst in CuAAC is Copper(I).[6] Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[7][8]
-
Solution: Use a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) in situ from a Cu(II) source like copper(II) sulfate (B86663).[6][8]
-
-
Ligand Stabilization: The copper catalyst can be unstable and precipitate out of solution.
-
Reagent Addition Order: The order in which you add your reagents is critical.
-
Solvent Choice: The reaction solvent can influence the reaction rate and yield. CuAAC reactions are effective in a wide range of solvents, including aqueous buffers.[9] Ensure your reactants are fully solvated.
-
pH: The reaction proceeds well over a broad pH range, with a pH of around 7 being recommended for most bioconjugation applications.[11]
Q3: Can the terminal alcohol group of this compound interfere with my reaction? Should I protect it?
A3: Yes, the terminal hydroxyl (-OH) group can participate in side reactions, particularly in the presence of strong bases, acylating agents, or other electrophiles.[12][13] Whether you need to protect the alcohol depends on the specific chemistry you are performing.
When to consider protecting the alcohol group:
-
Using Strong Bases: If your reaction involves strong bases (e.g., Grignard reagents, organolithiums), the acidic proton of the alcohol will be deprotonated, which can quench the base or initiate side reactions.[13][14]
-
Reactions with Electrophiles: If your reaction involves electrophiles that can react with alcohols (e.g., acid chlorides, anhydrides) and you want to preserve the hydroxyl functionality, protection is necessary.
Common protecting groups for alcohols include:
-
Silyl ethers (e.g., TBDMS, TIPS): These are robust and widely used. They are stable to many reaction conditions but can be removed with fluoride (B91410) reagents.[14]
-
Tetrahydropyranyl (THP) ethers: Stable under basic conditions and cleaved with acid.[13]
-
Benzyl (Bn) ethers: Stable to a wide range of conditions but can be removed by hydrogenolysis.[12]
Q4: Is the PEG linker itself stable under all conditions?
A4: Polyethylene glycol (PEG) linkers are generally stable. However, PEG-based structures, especially those containing ester linkages, can be susceptible to hydrolytic degradation, particularly under acidic or basic conditions.[15][16][17][18][19] this compound itself does not contain ester bonds within its core structure and is therefore relatively stable to hydrolysis. However, if you modify the terminal alcohol to create an ester linkage, that bond may be labile.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing a CuAAC reaction.
| Parameter | Recommended Condition | Rationale |
| [Alkyne] | Typically 1-10 equivalents relative to the limiting reagent | To drive the reaction to completion. |
| [Azide] | The limiting reagent in many bioconjugation reactions. | Often the more precious component. |
| [CuSO₄] | 50-100 µM for bioconjugation | Higher concentrations can lead to protein precipitation or damage.[8] |
| [Ligand (e.g., THPTA)] | 5 equivalents relative to CuSO₄ | To stabilize the Cu(I) catalyst and protect biomolecules.[8] |
| [Sodium Ascorbate] | 2.5-5 mM | To ensure complete reduction of Cu(II) to Cu(I).[8] |
| pH | 7.0 - 8.0 | Optimal for many bioconjugation reactions.[11] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 24 hours | Varies depending on the specific substrates and concentrations. |
Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in deionized water.
-
Alkyne-molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 500 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: Prepare this solution fresh just before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the alkyne-containing molecule.
-
Add the desired amount of this compound.
-
Add PBS buffer to bring the reaction to the desired final volume, leaving space for the catalyst and reducing agent.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the catalyst premix. For a 100 µL final reaction volume, you might add 1 µL of 100 mM CuSO₄ and 1 µL of 500 mM THPTA.
-
Mix gently and let it stand for 1-2 minutes to allow for complex formation.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Add the freshly prepared sodium ascorbate solution to the reaction tube to a final concentration of 2.5 mM.
-
Mix the reaction gently by pipetting or vortexing at a low speed.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may vary.
-
-
Analysis and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE if conjugating to a protein).
-
Purify the final conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC.
-
Visual Guides
Caption: A typical experimental workflow for a CuAAC "click" reaction.
Caption: A logical troubleshooting guide for common side reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design of Hydrolytically Degradable Polyethylene Glycol Crosslinkers for Facile Control of Hydrogel Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Azido-PEG4-alcohol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving Azido-PEG4-alcohol. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to enhance your reaction efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why is my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction yield low or failing completely?
Answer: Low or no product formation in a CuAAC reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The active catalyst is Copper(I). If you are starting with a Copper(II) salt like CuSO₄, a reducing agent such as sodium ascorbate (B8700270) is essential to generate and maintain the Cu(I) state.[1][2] Oxidation of Cu(I) to the inactive Cu(II) state by dissolved oxygen can stop the reaction.[1][3]
-
Reagent Impurity or Degradation: The purity of your azide (B81097), alkyne, and solvents significantly impacts the outcome.[5] Sodium ascorbate can oxidize over time and lose its effectiveness.[4]
-
Inappropriate Ligand or Ligand-to-Copper Ratio: Ligands stabilize the Cu(I) catalyst, prevent oxidation, and can accelerate the reaction.[1][5] An incorrect choice of ligand or an improper ratio can lead to poor results.[5]
-
Solution: For aqueous reactions, use water-soluble ligands like THPTA.[1][5] For organic solvents, TBTA is a common choice.[1] A ligand-to-copper ratio of 1:1 to 5:1 is often recommended.[5][7] It is also good practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3][5]
-
-
Poor Solubility: If your reactants, particularly the alkyne partner of this compound, have limited solubility in the chosen solvent, the reaction can be slow or incomplete.[2]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne can slow the reaction.[5] Other functional groups in your molecules, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[5]
Question: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is slow. How can I improve the rate?
Answer: While SPAAC reactions are advantageous for being copper-free, they can be slower than CuAAC reactions.[9]
-
Reactant Concentration: Reaction kinetics are dependent on the concentration of the reactants.
-
Solution: If possible, increase the concentration of your this compound and your strained alkyne (e.g., DBCO or BCN).[6]
-
-
Temperature: While many SPAAC reactions proceed at room temperature, gentle heating can sometimes improve the rate.
-
Solution: Try incubating the reaction at a slightly elevated temperature, for example, 37°C.
-
-
Choice of Strained Alkyne: Different strained alkynes have different reaction kinetics.
-
Solution: If you are using a less reactive cyclooctyne (B158145), consider switching to a more reactive one like DBCO.
-
Question: I am observing unexpected side products in my reaction mixture. What could be the cause?
Answer: The presence of side products can complicate purification and reduce the yield of your desired product.
-
In CuAAC: Oxidative damage to biomolecules can occur due to reactive oxygen species generated under some CuAAC conditions.[8]
-
Solution: The use of a copper-stabilizing ligand like THPTA can help minimize this.[7] Adding aminoguanidine (B1677879) can also help prevent oxidative damage to proteins.[7]
-
-
In SPAAC: Some strained alkynes can have side reactions with other functional groups, such as thiols (cysteine residues in proteins).[10]
-
Solution: If you suspect side reactions with thiols, you can pre-incubate the protein with iodoacetamide (B48618) to block the cysteine residues.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is "click chemistry" and how does it relate to this compound?
A1: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[2] The most common example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] this compound contains an azide group, making it an ideal reagent for click chemistry reactions to link it to molecules containing an alkyne group.[12]
Q2: What is the difference between CuAAC and SPAAC?
A2: The primary difference is the requirement of a copper catalyst.[2]
-
CuAAC uses a copper(I) catalyst to join an azide with a terminal alkyne.[2]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free method that uses a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with an azide.[12][13] This is particularly useful for applications in living systems where the cytotoxicity of copper is a concern.[13][14]
Q3: What is the role of the PEG4 linker in this compound?
A3: The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the aqueous solubility of the molecule and the resulting conjugate.[11] It also provides flexibility and can reduce steric hindrance.[15]
Q4: What solvent should I use for my click reaction?
A4: The choice of solvent depends on the solubility of your substrates. A variety of solvents can be used, and mixtures of water with organic solvents like DMSO, DMF, or t-BuOH are common to ensure all reactants are in solution.[5]
Q5: How can I monitor the progress of my reaction?
A5: You can monitor the reaction progress by using analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR spectroscopy to observe the consumption of starting materials and the formation of the product.[6][16]
Quantitative Data Summary
The efficiency of this compound reactions is influenced by several parameters. The following tables summarize key quantitative data for consideration.
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Recommended Value/Condition | Notes |
| Copper Source | 50-100 µM CuSO₄ | Higher concentrations are usually not necessary.[17] |
| Reducing Agent | 5 mM Sodium Ascorbate | Should be prepared fresh.[8] |
| Ligand | 5-fold excess relative to Cu | THPTA for aqueous solutions, TBTA for organic.[1][7] |
| Reactant Ratio | 1:1 to 1.5:1 (Alkyne:Azide) | A slight excess of one reagent can drive the reaction.[5] |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the rate.[6] |
| Reaction Time | 30 minutes to 24 hours | Varies with reactants and conditions.[6][18] |
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Required | Yes (Copper I) | No |
| Biocompatibility | Lower (due to copper cytotoxicity) | Higher |
| Reaction Rate | Generally faster | Can be slower |
| Alkyne Partner | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Typical Yield | High to quantitative | High to quantitative |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of this compound in the same solvent (e.g., 11 mM, 1.1 equivalents).
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of a suitable ligand (e.g., THPTA) in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.[1]
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne solution (1.0 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
Add the reaction solvent to achieve the desired concentration.
-
In a separate tube, premix the CuSO₄ solution (e.g., 0.05 equivalents) and the ligand solution (e.g., 0.25 equivalents for a 5:1 ratio to copper). Let this mixture stand for a few minutes.[5][7]
-
-
Reaction Initiation and Monitoring:
-
Add the premixed copper/ligand solution to the reaction vial containing the alkyne and azide.
-
Degas the mixture by bubbling with an inert gas like nitrogen or argon for 5-10 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents).[6]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
-
Workup and Purification:
-
Once the reaction is complete, it can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then purified by an appropriate method, such as flash column chromatography.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide (this compound) to a DBCO-functionalized molecule.
-
Reagent Preparation:
-
Dissolve your DBCO-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the this compound in the same buffer. A 1.5 to 3-fold molar excess of one component can be used to drive the reaction.[19]
-
-
Reaction Setup:
-
In a reaction vial, combine the solution of the DBCO-containing molecule and the this compound solution.
-
If either component was dissolved in an organic co-solvent like DMSO, ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of biomolecules.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter depending on the reactivity of the specific DBCO reagent.[15]
-
-
Purification:
-
The desired conjugate can be purified from unreacted starting materials using methods appropriate for your molecules, such as size-exclusion chromatography or dialysis for biomolecules.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. jpt.com [jpt.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
dealing with poor solubility of Azido-PEG4-alcohol conjugates
Welcome to the technical support center for Azido-PEG4-alcohol and related conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and application of these molecules, with a specific focus on addressing challenges related to their solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional molecule commonly used as a linker in bioconjugation and drug discovery. It features an azide (B81097) group on one end and a hydroxyl group on the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) chain. The azide group allows for efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate it to molecules containing an alkyne group. The terminal hydroxyl group can be further modified or used as a point of attachment. The PEG chain enhances the hydrophilicity and, therefore, the aqueous solubility of the conjugate.[1][2] A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[3]
Q2: I am having trouble dissolving my this compound conjugate in an aqueous buffer. What are the recommended solvents?
This compound itself is generally soluble in water and common organic solvents. However, the solubility of a conjugate will depend on the properties of the molecule it is attached to. For this compound, a solubility of ≥ 100 mg/mL in both water and dimethyl sulfoxide (B87167) (DMSO) has been reported. For conjugates that are difficult to dissolve in aqueous buffers like Phosphate Buffered Saline (PBS), it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or dimethylformamide (DMF) and then dilute it into the desired aqueous buffer.[4]
Q3: Can I heat or sonicate my this compound conjugate to aid dissolution?
Yes, for many PEGylated compounds, gentle heating (e.g., to 30-40°C) and sonication are effective methods to aid dissolution, especially for compounds that are slow to dissolve at room temperature.[5][6] If you observe precipitation or cloudiness after adding your conjugate to an aqueous buffer, sonication can help to break up aggregates and facilitate the formation of a clear solution. For some related compounds, such as Azido-PEG3-alcohol, the use of ultrasound is explicitly recommended for dissolution in PBS.[7]
Q4: What are the signs of poor solubility or aggregation of my conjugate in my experimental setup?
Poor solubility can manifest in several ways. Visually, you may observe a cloudy or hazy solution, or even visible precipitate. On a microscopic level, the formation of soluble aggregates may occur, which can be detected by techniques such as Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). Aggregation can lead to inconsistent experimental results, reduced reactivity of the conjugate, and potential off-target effects in cellular assays.
Q5: How can poor solubility affect the efficiency of my click chemistry reaction?
For a click chemistry reaction to proceed efficiently, both the azide- and alkyne-containing molecules need to be well-dissolved in the reaction solvent. Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture, which will significantly reduce the reaction rate and overall yield. If you are experiencing low yields in your conjugation reaction, ensuring complete dissolution of your this compound conjugate is a critical first troubleshooting step. The use of a co-solvent like DMSO or DMF may be necessary to achieve a homogenous reaction mixture.
Troubleshooting Guides
Issue 1: this compound conjugate is insoluble or precipitates out of aqueous buffer (e.g., PBS).
Potential Cause: The conjugate may have low aqueous solubility due to the properties of the attached molecule, or the concentration may be too high.
Troubleshooting Steps:
-
Prepare a Stock Solution in an Organic Solvent: Dissolve the conjugate in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution. Then, add the stock solution dropwise to the vigorously stirred aqueous buffer. Do not exceed a final organic solvent concentration that may be detrimental to your experiment (typically <1% for cell-based assays).
-
Use Co-solvents: For in vivo applications or when higher concentrations are needed, a mixed solvent system can be employed. A commonly used formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a working solution can be prepared by adding a DMSO stock solution to PEG300, followed by Tween-80 and then saline.[8]
-
Apply Gentle Heat: Warm the solution to 30-40°C while stirring to aid dissolution. Be cautious with temperature-sensitive molecules.
-
Sonication: Place the solution in a water bath sonicator for 5-10 minutes to break up any precipitate and facilitate dissolution.[6]
-
pH Adjustment: The pH of the buffer can influence the solubility of a conjugate. Ensure the pH of your buffer is appropriate for your molecule.
Issue 2: The solution appears cloudy or hazy, suggesting the formation of soluble aggregates.
Potential Cause: Even if no visible precipitate is present, the conjugate may be forming soluble aggregates.
Troubleshooting Steps:
-
Optimize Conjugation Conditions: Aggregation can sometimes be a result of the conjugation process itself. Consider optimizing the molar ratio of the PEG linker to your molecule of interest. An excess of the PEG reagent can sometimes lead to over-PEGylation and aggregation.
-
Purification: Ensure that the purification method used after conjugation (e.g., SEC, dialysis) is effective in removing any unreacted reagents and aggregates.
-
Use of Additives: In some cases, the addition of stabilizing excipients to the buffer can help prevent aggregation. These can include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or certain amino acids (e.g., arginine).
-
Characterization: Use techniques like DLS to characterize the particle size distribution in your solution and confirm the presence or absence of aggregates.
Quantitative Data Summary
The following table summarizes the reported solubility of various Azido-PEG-alcohol conjugates in different solvents. This data can help in selecting the appropriate linker and solvent system for your experiments.
| Compound | Solvent | Reported Solubility | Notes |
| Azido-PEG2-alcohol | Aqueous Media | Soluble | Specific concentration not provided.[9][10] |
| Azido-PEG3-alcohol | PBS | 100 mg/mL | Requires sonication.[7] |
| DMSO | 100 mg/mL | Requires sonication.[7] | |
| DCM, THF, Acetonitrile, DMF | Soluble | Specific concentration not provided.[11] | |
| This compound | Water | ≥ 100 mg/mL | |
| DMSO | ≥ 100 mg/mL | ||
| Azido-PEG5-alcohol | Aqueous Media | Soluble | Specific concentration not provided.[1][12][13] |
| Azido-PEG6-alcohol | Aqueous Media | Soluble | Specific concentration not provided.[14][15][16][17] |
| DCM, THF, Acetonitrile, DMF | Soluble | Specific concentration not provided.[18] | |
| Azido-PEG10-alcohol | Water, DMSO, DCM, DMF | Soluble | Specific concentration not provided.[19] |
| Azido-PEG12-alcohol | Water, DMSO, DCM, DMF | Soluble | Specific concentration not provided.[20] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Conjugates
This protocol provides a general workflow for dissolving this compound conjugates, particularly for use in aqueous-based experiments like bioconjugation or cell-based assays.
-
Preparation of Stock Solution:
-
Allow the vial of the solid this compound conjugate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the conjugate and dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Vortex or gently sonicate the stock solution to ensure complete dissolution.
-
-
Dilution into Aqueous Buffer:
-
Vigorously stir the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add the stock solution dropwise to the stirring buffer to achieve the final desired concentration.
-
Observe the solution for any signs of precipitation or cloudiness.
-
-
Troubleshooting Insolubility:
-
If the solution is not clear, place it in a water bath sonicator for 5-15 minutes.
-
Alternatively, gently warm the solution to 30-40°C while stirring.
-
If insolubility persists, consider preparing the final solution with a small percentage of the organic solvent as a co-solvent, ensuring it is compatible with your downstream application.
-
Protocol 2: Preparation of a Mixed Solvent Formulation for In Vivo Studies
This protocol describes the preparation of a common vehicle used for the administration of poorly water-soluble compounds in animal studies.
-
Prepare a Concentrated Stock Solution: Dissolve the this compound conjugate in 100% DMSO to a high concentration (e.g., 25 mg/mL).
-
Sequential Addition of Solvents: To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, for example, follow these steps:
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution. Mix thoroughly.
-
To this mixture, add 50 µL of Tween-80. Mix until the solution is homogenous.
-
Finally, add 450 µL of saline and mix well to obtain a clear solution.[8]
-
Visualizations
Caption: Experimental workflow for the synthesis and application of a PROTAC using an this compound linker.
Caption: Signaling pathway of BRD4 degradation induced by a PROTAC utilizing an this compound linker.
References
- 1. Azido-PEG5-alcohol | PROTAC Linkers | CAS 86770-68-5 | Buy Azido-PEG5-alcohol from Supplier InvivoChem [invivochem.com]
- 2. Azido-PEG3-Alcohol - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Azido-PEG2-Alcohol, 139115-90-5 | BroadPharm [broadpharm.com]
- 11. Azido-PEG3-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Azido-PEG5-Alcohol - CD Bioparticles [cd-bioparticles.net]
- 13. Azido-PEG5-alcohol - Amerigo Scientific [amerigoscientific.com]
- 14. medkoo.com [medkoo.com]
- 15. Azido-PEG6-alcohol, CAS 86770-69-6 | AxisPharm [axispharm.com]
- 16. Azido-PEG6-alcohol, N3-PEG6-OH, 86770-69-6 - Biopharma PEG [biochempeg.com]
- 17. Azido-PEG6-Alcohol, 86770-69-6 | BroadPharm [broadpharm.com]
- 18. Azido-PEG6-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 19. Azido-PEG10-alcohol CAS#: 877239-09-3 [chemicalbook.com]
- 20. Azide-PEG12-alcohol, 73342-16-2 | BroadPharm [broadpharm.com]
Technical Support Center: Purification of Azido-PEG4-Alcohol Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess Azido-PEG4-alcohol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal critical?
This compound is a bifunctional linker molecule commonly used in bioconjugation and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][] It features an azide (B81097) group for "click chemistry" reactions and a hydroxyl group for further modifications.[][4] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and flexibility of the resulting conjugate.[] Removing excess, unreacted this compound is crucial because its presence can interfere with downstream applications, complicate the characterization of the final product, and potentially lead to inaccurate results in biological assays.
Q2: What are the primary methods for removing excess this compound?
The choice of purification method depends heavily on the properties of your desired product, such as its molecular weight, polarity, and stability. The most common techniques include:
-
Flash Column Chromatography: Separates compounds based on their polarity. This method is highly effective for small molecule products that have a different polarity than the relatively polar this compound.[5]
-
Dialysis and Ultrafiltration (UF): These size-exclusion methods are ideal for purifying large molecules like proteins, antibodies, or polymers (>10 kDa) from the much smaller this compound.[5][6][7][8]
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). It is a rapid method for initial cleanup when there is a significant polarity difference between the product and the excess reagent.[5][9]
-
Size Exclusion Chromatography (SEC): An effective method for separating molecules based on their size in solution. It is particularly useful for removing low molecular weight by-products and unreacted PEG from proteins or other macromolecules.[6][]
-
Reversed-Phase Chromatography (RPC/RP-HPLC): Separates molecules based on their hydrophobicity. It is widely used for the purification of peptides and small proteins and can separate PEGylated conjugates.[][11]
Q3: How do I choose the most suitable purification method for my experiment?
The selection of a purification strategy is dictated by the physicochemical properties of your target molecule. The workflow diagram below provides a decision-making framework to guide your choice. As a general rule, if your product is a large biomolecule, size-based methods like dialysis or SEC are preferred. If your product is a small molecule, polarity-based methods like flash chromatography or liquid-liquid extraction are more appropriate.
Q4: How can I detect and confirm the removal of excess this compound?
Confirming the complete removal of the excess reagent is a critical final step. Since this compound lacks a strong UV chromophore, standard UV-based detection can be challenging.[5] More suitable analytical methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for detecting the mass of the residual reagent.
-
Charged Aerosol Detection (CAD): An effective method for detecting compounds that lack a UV chromophore.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the characteristic peaks of the PEG chain if the concentration of the impurity is high enough.
Purification Method Selection Workflow
The following diagram illustrates a logical workflow to help you select the appropriate purification technique based on the properties of your product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Q5: My flash column is not separating the product from the excess PEG reagent. What can I do?
-
Optimize Your Solvent System: The issue is likely poor separation between your product and the this compound. Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., gradients of Ethyl Acetate/Hexanes or Methanol/Dichloromethane). The ideal system should provide a clear separation between the spots for your product and the PEG reagent (Rf difference > 0.2).[5]
-
Check Your Loading Technique: Overloading the column can lead to poor separation. If using dry loading, ensure the crude material is properly adsorbed onto a small amount of silica (B1680970) gel. For wet loading, dissolve the sample in the minimum possible volume of the initial elution solvent.[5]
-
Adjust the Gradient: A shallow gradient that gradually increases in polarity often provides better resolution for compounds that are close in polarity.
Q6: I am losing a significant amount of my macromolecular product during dialysis/ultrafiltration. How can I improve recovery?
-
Select the Correct Molecular Weight Cut-Off (MWCO): Ensure the MWCO of your dialysis membrane or ultrafiltration unit is significantly smaller than the molecular weight of your product. A general rule is to choose an MWCO that is 1/2 to 1/3 the molecular weight of your molecule of interest.
-
Beware of Non-Specific Binding: Proteins and other macromolecules can sometimes bind to the surface of the filtration membrane, leading to yield loss.[12] Consider using devices with low-binding membranes (e.g., regenerated cellulose). Some protocols suggest rinsing the membrane with a blocking agent like bovine serum albumin (BSA) before use, if compatible with your downstream applications.
-
Avoid Over-Concentration: For centrifugal ultrafiltration units, spinning for too long or at excessive speeds can cause the product to irreversibly aggregate or stick to the membrane. Follow the manufacturer's recommendations for spin times and speeds.
Q7: I tried a liquid-liquid extraction, but an emulsion formed. How can I resolve this?
-
Add Brine: Adding a small amount of saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase, which forces the organic components out of solution.
-
Centrifugation: Gently centrifuging the mixture can often help separate the layers.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
-
Patience: In some cases, simply letting the mixture stand undisturbed for an extended period can allow the layers to separate.
Quantitative Data Summary
The following tables summarize key parameters and comparisons of the primary purification methods.
Table 1: Comparison of Common Purification Methods
| Purification Method | Separation Principle | Best Suited For | Advantages | Disadvantages |
| Flash Chromatography | Adsorption & Polarity | Small molecule products with different polarity from the reagent.[5] | High resolution; widely applicable and scalable.[5] | Can be time-consuming; requires solvent system optimization.[5] |
| Dialysis / Ultrafiltration | Size Exclusion | Macromolecular products (>10 kDa) such as proteins or large polymers.[5][7] | Gentle, non-denaturing conditions; effective for large size differences.[5] | Inefficient for small molecules; can be slow; potential for sample loss.[5][7] |
| Liquid-Liquid Extraction | Differential Solubility | Products with a significant difference in polarity and solubility from the reagent.[5] | Fast and simple for initial cleanup.[9] | May result in incomplete separation or emulsion formation.[5] |
| Size Exclusion (SEC) | Molecular Size | Proteins and other macromolecules.[6][] | Efficient removal of small molecules and unreacted PEG from the product.[] | Can lead to sample dilution; less effective for separating species with similar sizes.[6] |
| Reversed-Phase (RPC) | Hydrophobicity | Peptides and small proteins.[] | High resolution; can separate positional isomers on an analytical scale.[7][] | Can be denaturing for some proteins; may have lower capacity.[] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for Small Molecule Purification
This protocol describes a standard procedure for separating a small molecule product from the more polar this compound using silica gel chromatography.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes) where your product has an Rf value of ~0.3-0.4 and the this compound spot is significantly lower (closer to the baseline).
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount.
-
Prepare a slurry of silica gel in the initial, low-polarity solvent.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity solvent.
-
Gradually increase the solvent polarity according to your TLC optimization.
-
Collect fractions in an organized manner (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Flash Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: Dialysis for Macromolecule Purification
This protocol is suitable for removing this compound (MW = 219.24 g/mol ) from a protein or other macromolecule product.
-
Select Dialysis Tubing: Choose a dialysis membrane with an MWCO appropriate for your product (e.g., 3.5 kDa or 10 kDa MWCO tubing is suitable for most proteins).
-
Prepare Tubing: Cut the required length of tubing and prepare it according to the manufacturer's instructions (this often involves boiling in a bicarbonate or EDTA solution to remove preservatives).
-
Load Sample: Load your reaction mixture into the dialysis tubing and securely close both ends with clips, leaving some headspace to allow for an increase in volume.
-
Perform Dialysis:
-
Place the sealed tubing into a large beaker containing a significant excess of dialysis buffer (e.g., PBS), typically 100-200 times the volume of your sample.
-
Stir the buffer gently with a magnetic stir bar at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
-
Change Buffer: Discard the buffer and replace it with fresh dialysis buffer. Repeat this step at least two more times (e.g., after another 4 hours and then overnight) to ensure complete removal of the small molecule impurities.
-
Recover Sample: Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified product from the tubing into a clean container.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Azido-PEG4-alcohol Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Azido-PEG4-alcohol and its conjugates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It comprises a four-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and reduces steric hindrance, an azide (B81097) group (-N3) on one end, and a hydroxyl group (-OH) on the other.[1][2][3][4] The azide group is reactive towards alkynes, BCN, or DBCO via "click chemistry" (copper-catalyzed or strain-promoted cycloaddition), allowing for the stable conjugation to biomolecules.[2][3][5][6] The terminal hydroxyl group can be further modified or used for attachment to other molecules.[2][3][7] Its primary use is in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs.[5][8][9]
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical to maintain the integrity of the reagent. For long-term stability, it is recommended to store this compound at -20°C, desiccated, and protected from light.[3][10][11][12] For short-term use, storage at 2-8°C is acceptable.[11][13] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][14]
Q3: What are the main stability concerns for this compound conjugates?
A3: The primary stability concerns involve the azide functional group and the PEG chain itself.
-
Azide Group Instability: The azide group is susceptible to reduction into a primary amine in the presence of reducing agents like DTT, TCEP, or through catalytic hydrogenation.[15][16] It can also be sensitive to heat, shock, and strong acids.[15][17][18]
-
PEG Chain Instability: While the ether linkages in the PEG backbone are generally stable, they can be cleaved under harsh acidic conditions.[19] If the this compound has been modified to include other functional groups, such as esters, these are susceptible to hydrolysis, which is pH-dependent.[20][21][22]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in a range of common organic solvents, including dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[11][14] It is also soluble in aqueous solutions.[3][8]
Troubleshooting Guide
Issue 1: Low Yield or Failure of Click Chemistry Reaction
| Possible Cause | Suggested Solution |
| Oxidation of Cu(I) catalyst: The active Cu(I) catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is easily oxidized to inactive Cu(II).[14] | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) in situ.[14] Adding the copper sulfate (B86663) solution to the reaction mixture before the sodium ascorbate is recommended.[14] |
| Degraded Reagents: The azide or alkyne starting materials may have degraded due to improper storage.[14] | Verify the purity and integrity of your reagents using analytical methods like NMR or mass spectrometry. Azides can be light-sensitive, so ensure they are stored accordingly.[14] |
| Suboptimal pH: The optimal pH for CuAAC reactions is typically between 4 and 7. Highly basic conditions can lead to side reactions and catalyst deactivation.[14] | Check and adjust the pH of your reaction mixture to be within the optimal range. |
| Low Reaction Temperature: While many click reactions proceed at room temperature, some may require gentle heating. | Consider increasing the reaction temperature to 37-40°C, especially for sterically hindered substrates.[14] |
| Steric Hindrance: The reactive groups on your biomolecule may be sterically inaccessible. | Consider using a longer PEG linker to increase the distance between the biomolecule and the reactive group. |
Issue 2: Unexpected Loss of Conjugate Function or Cleavage
| Possible Cause | Suggested Solution |
| Reduction of the Azide Group: If your experimental conditions include reducing agents (e.g., DTT, TCEP used for antibody fragmentation or disulfide reduction), the azide group in your conjugate may have been reduced to an amine, preventing conjugation. | If possible, perform the azide conjugation before introducing reducing agents. Alternatively, use a different conjugation chemistry that is compatible with reducing agents. If the azide is part of the final product, avoid downstream steps involving strong reducing agents. |
| Hydrolysis of the PEG Linker or Conjugate: If your conjugate contains ester linkages introduced during modification of the hydroxyl group or on the conjugated molecule, these can hydrolyze, especially at acidic or basic pH.[20][21] | Maintain a neutral pH (6.5-7.5) for your conjugate solutions. If you suspect hydrolysis, analyze your sample by HPLC or mass spectrometry to detect cleavage products. |
| Oxidative Damage to the PEG Chain: Although less common, the PEG backbone can be susceptible to oxidative damage. | Avoid exposing your conjugate to strong oxidizing agents or conditions that generate reactive oxygen species. |
Stability Data
The stability of the this compound conjugate is highly dependent on the specific chemical environment. Below is a summary of conditions that can affect the stability of the core components.
Table 1: Factors Affecting Azide Group Stability
| Condition | Effect | Recommendation |
| Reducing Agents | ||
| Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | Can reduce the azide to a primary amine. | Avoid concurrent use. If necessary, use minimal concentrations and reaction times. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Efficiently reduces azides to amines.[15][16] | Incompatible with azide-containing molecules. |
| Phosphines (e.g., Triphenylphosphine) | Reduces azides via the Staudinger reaction.[15] | Incompatible with azide-containing molecules. |
| pH | ||
| Strong Acids | Can lead to decomposition.[15] | Maintain a near-neutral pH. |
| Physical Conditions | ||
| Heat and Light | Can promote degradation.[14][15] | Store in a cool, dark place. Avoid unnecessary heating of the conjugate. |
Table 2: Factors Affecting PEG Chain Stability (General)
| Condition | Effect | Recommendation |
| Hydrolysis (for ester-containing PEG derivatives) | ||
| Acidic pH (e.g., pH < 5) | Accelerates ester hydrolysis.[21] | Buffer solutions to a neutral pH (6.5-7.5). |
| Basic pH (e.g., pH > 8) | Accelerates ester hydrolysis.[20] | Buffer solutions to a neutral pH (6.5-7.5). |
| Cleavage of Ether Backbone | ||
| Strong Acids | Can cause cleavage of the ether bonds.[19] | Avoid exposure to harsh acidic conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
-
Reagent Preparation:
-
Dissolve your alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).[14][23]
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water.
-
A copper-chelating ligand (e.g., THPTA) in water is recommended to improve efficiency and reduce biomolecule damage.[23]
-
-
-
Reaction Setup:
-
Reaction Conditions:
-
Seal the reaction vessel and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 37°C) if needed.[14]
-
Protect the reaction from light if any components are light-sensitive.[14]
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials and catalyst.
-
Protocol 2: Stability Assessment of an this compound Conjugate by HPLC
-
Sample Preparation:
-
Prepare solutions of your conjugate at a known concentration in different buffers (e.g., pH 5, 7.4, and 9) to assess pH-dependent stability.
-
To assess stability in the presence of other reagents, prepare a solution of the conjugate containing the reagent of interest (e.g., 10 mM DTT).
-
Prepare a control sample in a neutral, non-reactive buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Incubate all samples at a controlled temperature (e.g., 4°C, 25°C, or 37°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample for analysis.
-
-
HPLC Analysis:
-
Analyze the aliquots by reverse-phase HPLC (for smaller conjugates) or size-exclusion HPLC (for larger biomolecules).
-
Use a suitable detector, such as a UV detector (if the conjugate has a chromophore), a charged aerosol detector (CAD), or an evaporative light-scattering detector (ELSD), as the PEG chain itself does not have a strong UV chromophore.[24][]
-
Monitor for a decrease in the peak area of the intact conjugate and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Quantify the percentage of remaining intact conjugate at each time point relative to the time 0 sample.
-
Plot the percentage of intact conjugate versus time to determine the degradation rate under each condition.
-
Visual Diagrams
Caption: Workflow for a typical CuAAC conjugation reaction.
Caption: Decision tree for troubleshooting low click reaction yields.
Caption: Potential degradation pathways for Azido-PEG4 conjugates.
References
- 1. This compound With Cas.86770-67-4 Is For Chemical Modifications [polyethyleneglycolpeg.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 86770-67-4, this compound for Click Chemistry - Biopharma PEG [biochempeg.com]
- 7. Azide-PEG16-alcohol | BroadPharm [broadpharm.com]
- 8. xcessbio.com [xcessbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Azide-PEG-alcohol, MW 5,000 | BroadPharm [broadpharm.com]
- 11. medkoo.com [medkoo.com]
- 12. interchim.fr [interchim.fr]
- 13. chemscene.com [chemscene.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 19. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]
- 20. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
Navigating the Scale-Up of Azido-PEG4-Alcohol Reactions: A Technical Support Guide
Welcome to the Technical Support Center for Azido-PEG4-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with scaling up the synthesis and subsequent bioconjugation reactions of this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your process development and manufacturing campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions involving this compound?
A1: The primary safety concern is the azide (B81097) functional group. Organic azides, particularly those with a low carbon-to-nitrogen ratio, can be energetic and potentially explosive. When scaling up, it is crucial to conduct a thorough safety assessment. Key considerations include:
-
Thermal Stability: Azide compounds can decompose exothermically at elevated temperatures. Differential Scanning Calorimetry (DSC) is recommended to determine the onset temperature of decomposition and ensure a safe operating temperature is maintained.
-
Mechanical Sensitivity: Avoid shock, friction, and pressure, which can initiate decomposition of azide compounds.
-
Incompatible Materials: Avoid contact with heavy metals (e.g., copper, lead, mercury) which can form highly sensitive metal azides. Also, avoid strong acids, which can generate toxic and explosive hydrazoic acid. Halogenated solvents like dichloromethane (B109758) should be used with caution as they can form explosive diazidomethane.
Q2: We are observing a significant drop in yield for our this compound synthesis upon scale-up. What are the likely causes?
A2: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Mass Transfer Limitations: Slower mass transfer in larger volumes can impede the reaction rate.
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. This can lead to an increase in reaction temperature and the formation of byproducts.
-
Water Contamination: PEG reagents are often hygroscopic. Water can react with intermediates, leading to lower yields. Ensuring anhydrous conditions is critical at larger scales.
Q3: Purification of our scaled-up this compound product is proving difficult, resulting in lower purity. What strategies can we employ?
A3: The purification of polyethylene (B3416737) glycol (PEG) compounds at a large scale is often challenging due to their viscous, oily nature. Standard chromatographic techniques may become less effective and economically unviable. Consider the following strategies:
-
Precipitation/Crystallization: This is often the most scalable purification method for PEG derivatives. A notable technique involves the complexation of PEGs with magnesium chloride (MgCl₂), which can transform the oily product into a solid complex that can be easily filtered and then decomplexed.
-
Solvent Extraction: A well-designed liquid-liquid extraction can effectively remove many impurities.
-
Tangential Flow Filtration (TFF): TFF can be used to remove smaller impurities and for buffer exchange.
Q4: How does the viscosity of the reaction mixture impact the scale-up process?
A4: The viscosity of PEG solutions increases with concentration and molecular weight. At a larger scale, increased viscosity can lead to:
-
Poor Mixing and Heat Transfer: As mentioned, this can result in lower yields and increased impurities.
-
Difficult Handling and Transfers: Pumping and transferring viscous solutions can be challenging and can lead to product loss.
-
Reduced Efficiency of Purification: High viscosity can negatively impact the performance of chromatography and filtration systems.
Strategies to manage viscosity include using appropriate solvents to dilute the reaction mixture and optimizing the reaction temperature.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up of this compound synthesis and its subsequent use in bioconjugation reactions.
Issue 1: Low Yield and/or Purity in this compound Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor reaction progress by TLC or HPLC. Consider a slight increase in temperature or extending the reaction time. |
| Moisture Contamination: Water reacting with starting materials or intermediates. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient Mixing: Poor mass transfer in a large reactor. | Optimize the stirrer speed and design. Consider using a reactor with baffles. | |
| Low Purity | Side Reactions: Overheating or localized high concentrations of reagents. | Improve temperature control and heat dissipation. Add reagents slowly and sub-surface if possible. |
| Ineffective Purification: The chosen purification method is not scalable. | Evaluate alternative purification methods such as precipitation or solvent extraction. | |
| Residual Starting Material: Incomplete conversion of the starting alcohol. | Increase the molar excess of the azidating agent. Optimize reaction conditions to drive the reaction to completion. |
Issue 2: Inconsistent Results in Subsequent "Click Chemistry" Reactions
| Symptom | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Impure this compound: Presence of unreacted starting materials or byproducts. | Ensure the purity of the this compound is >95%. Re-purify if necessary. |
| Degradation of Azide: The azide group can be sensitive to certain conditions. | Avoid exposure to reducing agents (e.g., DTT, TCEP) and strong acids. | |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or catalyst concentration. | Optimize the click chemistry reaction parameters at a small scale before scaling up. Ensure the copper catalyst is active. | |
| Batch-to-Batch Variability | Inconsistent Quality of this compound: Varying levels of purity between batches. | Implement stringent quality control measures for the synthesized this compound, including purity assessment by HPLC and NMR. |
| Poor Process Control: Fluctuations in reaction parameters during scale-up. | Implement robust process controls for temperature, pH, and reagent addition rates. |
Quantitative Data Summary
While specific process-dependent data will vary, the following tables provide an illustrative comparison of key parameters at different scales to highlight common scale-up challenges.
Table 1: Illustrative Impact of Scale on this compound Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Manufacturing Scale (10 kg) |
| Typical Yield | 85-95% | 70-85% | 60-75% |
| Typical Purity (Post-Purification) | >98% | >95% | >95% |
| Reaction Time | 4-6 hours | 6-10 hours | 10-16 hours |
| Primary Purification Method | Silica (B1680970) Gel Chromatography | Precipitation/Crystallization | Precipitation/Crystallization |
Table 2: Illustrative Impact of this compound Purity on Click Reaction Efficiency
| This compound Purity | Small Molecule Conjugation Yield | Protein Conjugation Efficiency |
| >98% | >90% | High |
| 95% | 80-90% | Moderate |
| 90% | 60-80% | Low to Moderate |
| <90% | <60% | Low / Unreliable |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol provides a general method for the synthesis of this compound from Tetraethylene glycol. Note: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions for handling azides.
Materials:
-
Tetraethylene glycol
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Activation of Tetraethylene Glycol:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Tetraethylene glycol (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 equivalents).
-
Add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the addition funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated or tosylated intermediate.
-
-
Azidation:
-
Dissolve the crude intermediate from the previous step in anhydrous DMF.
-
Add sodium azide (1.5 - 2.0 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC/HPLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
For lab scale, purify the crude product by column chromatography on silica gel.
-
For larger scales, consider purification by precipitation as described in the FAQs.
-
Protocol 2: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Suitable solvent (e.g., a mixture of t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in the chosen solvent.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
Prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
To the solution from step 1, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC, LC-MS, or HPLC.
-
Upon completion, the reaction mixture can be purified by an appropriate method, such as chromatography, precipitation, or extraction, to isolate the desired triazole product.
Visualizations
Caption: Workflow for the synthesis of this compound and its subsequent bioconjugation.
Caption: A logical diagram for troubleshooting common issues in scaling up reactions.
Technical Support Center: Azido-PEG4-alcohol CuAAC Reactions
Welcome to the technical support center for Azido-PEG4-alcohol Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the CuAAC reaction with this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My CuAAC reaction is showing low or no yield. What are the common causes?
Low yields in CuAAC reactions can be attributed to several factors, primarily revolving around the stability and activity of the copper(I) catalyst and the purity of the reagents.[1]
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in the this compound or the alkyne partner can interfere with the reaction. Azides, in particular, can be unstable.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1]
-
Ligand Issues: The choice and concentration of the stabilizing ligand are critical. An inappropriate ligand or an incorrect copper-to-ligand ratio can be detrimental to the reaction.[1]
-
Catalyst Poisoning: Certain functional groups or contaminants in the reaction mixture can coordinate with the copper catalyst and inhibit its activity.
Q2: I suspect catalyst poisoning in my reaction. What are common inhibitors for CuAAC reactions?
Several classes of compounds are known to inhibit or "poison" the copper catalyst in CuAAC reactions.
-
Thiols: Compounds containing thiol groups (e.g., cysteine residues in proteins, dithiothreitol (B142953) (DTT)) can strongly coordinate with the copper(I) catalyst, rendering it inactive.[2] This is a major reason for low CuAAC reaction yields in cytosolic environments.[2]
-
Halides: Chloride, bromide, and especially iodide ions can act as inhibitors.[3] Iodide ions, in particular, can interfere with Cu-acetylide formation or lead to the formation of unproductive copper aggregates.[4] High concentrations of chloride ions (above 0.2 M) should be avoided.[4]
-
Amines: While some amines can act as bases or ligands to promote the reaction, others, particularly chelating amines, can sequester the copper catalyst. The use of excess Hünig's base (DIPEA) is often unnecessary and may decrease reaction rates.[4]
-
Phosphines: While sometimes used as reducing agents, phosphines can bind to copper and interfere with the CuAAC reaction.[4]
-
Other Coordinating Functional Groups: Histidine tags (His-tags) on proteins are known to chelate copper and can inhibit the reaction.[1]
Q3: How can I prevent or mitigate catalyst poisoning?
Several strategies can be employed to overcome catalyst poisoning and improve reaction yields.
-
Use of Stabilizing Ligands: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents are crucial.[5] They stabilize the Cu(I) oxidation state, prevent oxidation, and can accelerate the reaction rate.[6] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation.[3]
-
Degassing: Removing dissolved oxygen from the reaction mixture is critical to prevent the oxidation of the Cu(I) catalyst.[7] This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and reaction mixture.[5]
-
Use of Sacrificial Metals: In cases of suspected poisoning by coordinating groups like thiols or His-tags, adding sacrificial metal ions such as Zn(II) or Ni(II) can be effective. These ions can occupy the interfering binding sites, leaving the copper catalyst free to participate in the reaction.[6]
-
Reagent Purification: Ensure the purity of your this compound and alkyne starting materials. Impurities can be a source of catalyst poisons.
-
Optimize Buffer Conditions: Avoid buffers containing high concentrations of coordinating species. Phosphate, HEPES, or MOPS buffers are generally compatible.[8] Tris buffers can slow down the reaction due to copper binding.[4]
Q4: My PEGylated product is difficult to purify. What are the recommended methods?
The purification of PEGylated molecules can be challenging due to their increased polarity and solubility.
-
For Small Molecule Conjugates: Standard techniques like column chromatography on silica (B1680970) gel, recrystallization, or precipitation can be effective.[5][9]
-
For Bioconjugates: For larger molecules like proteins or oligonucleotides, methods such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography are recommended to remove excess reagents and the copper catalyst.[5]
Quantitative Data on Catalyst Inhibition
The following table summarizes the impact of common inhibitors on the CuAAC reaction, providing a reference for troubleshooting.
| Inhibitor | Concentration | Observed Effect | Citation |
| Glutathione (GSH) | 500 µM | Reaction yield dropped from 25% to 2%. | [2] |
| Glutathione (GSH) | up to 1 mM | Does not significantly interfere with the expected CuAAC in cell lysates when using modified conditions. | [10] |
| Chloride Ions | > 0.2 M | Can compete for Cu(I) and slow the reaction. | [4] |
| Iodide Ions | Not specified | Strong inhibitor; can interfere with Cu-acetylide formation. | [4] |
| Aminoguanidine | 5 mM and higher | Noticeably lowered the rate of CuAAC reaction mediated by 100 µM Cu. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction with this compound
This protocol provides a starting point for the reaction between this compound and an alkyne-containing molecule. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents
-
Degassed solvent (e.g., water, DMSO, DMF, or a t-BuOH/water mixture)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ in deionized water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).[5]
-
Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water or TBTA in DMF/t-BuOH).[5]
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.1 equivalents).
-
Add the appropriate degassed solvent.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[5]
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ solution (0.05 equivalents) and the ligand solution (0.25 equivalents) for a 1:5 copper-to-ligand ratio.[3] Let this stand for 1-2 minutes.
-
Add the freshly prepared sodium ascorbate solution (0.5 equivalents) to the reaction mixture.
-
Initiate the reaction by adding the premixed CuSO₄/ligand solution.[3]
-
-
Reaction and Work-up:
Protocol 2: Troubleshooting a Failed CuAAC Reaction
If a reaction has failed or given a very low yield, the following systematic approach can help identify the issue.
-
Verify Reagent Quality:
-
Check the purity of the azide (B81097) and alkyne starting materials using techniques like NMR or mass spectrometry.[3]
-
Use freshly prepared sodium ascorbate solution, as it can degrade over time.[11]
-
-
Perform a Control Reaction:
-
Run a small-scale control reaction with known reactive azide and alkyne partners to confirm the activity of the catalyst system.
-
-
Optimize Reaction Conditions:
-
Catalyst and Ligand Concentration: Increase the concentration of the copper catalyst and ligand.[3]
-
Reactant Concentration: If working with dilute solutions, try to increase the concentration of the reactants.[3]
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) may improve the yield, but be mindful of the stability of your molecules.[3]
-
Degassing: Ensure thorough degassing of all solutions to prevent catalyst oxidation.[7]
-
-
Address Potential Poisoning:
-
If catalyst poisoning is suspected, consider adding a sacrificial metal like Zn(II).[6]
-
If working with biological samples, ensure that potential inhibitors like thiols are either removed or their effect is mitigated.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the this compound CuAAC reaction.
Caption: Catalytic cycle of the CuAAC reaction and points of catalyst poisoning.
Caption: A decision tree for troubleshooting low yields in CuAAC reactions.
Caption: Logical relationships between catalyst poisons and mitigation strategies.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
Technical Support Center: Troubleshooting Incomplete Reactions of Azido-PEG4-alcohol
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the reaction of Azido-PEG4-alcohol, primarily in the context of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound has a low yield. What are the most common causes?
A1: Low yields in CuAAC reactions can often be attributed to several key factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1]
-
Poor Reagent Quality: The purity of this compound, the alkyne substrate, solvents, and other reagents is critical. Azides can be unstable if not stored properly.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, inappropriate temperature, solvent, or pH can significantly reduce reaction efficiency.[1]
-
Presence of Interfering Substances: Buffers containing chelating agents like Tris can interfere with the copper catalyst.[1] Thiols, such as DTT or those in cysteine residues, can also inhibit the reaction.[1]
Q2: Can the PEG chain of this compound cause steric hindrance?
A2: While the PEG chain is designed to be flexible and enhance solubility, steric hindrance can become a factor, especially when conjugating to a sterically crowded site on a large biomolecule. If steric hindrance is suspected, you might consider increasing the reaction time or temperature, or if possible, designing a linker with a different geometry.[1]
Q3: How do I know if my copper catalyst is the problem?
A3: Catalyst inactivation is a primary suspect in failed or low-yield CuAAC reactions. This can be due to oxidation of Cu(I) to Cu(II). To mitigate this, always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[1] It is also crucial to degas your solvents to remove dissolved oxygen and to consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] The use of a copper-stabilizing ligand, such as THPTA or TBTA, is highly recommended to protect the Cu(I) oxidation state.
Q4: What is the role of a ligand like THPTA in the reaction?
A4: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) play a crucial role in CuAAC reactions. They stabilize the active Cu(I) catalytic species, preventing its oxidation and disproportionation. This not only enhances the reaction rate and efficiency but also protects sensitive biomolecules from damage by reactive oxygen species that can be generated by copper salts. A 5:1 ligand-to-copper ratio is often recommended for bioconjugation reactions.
Q5: Can I perform this reaction in an aqueous buffer?
A5: Yes, one of the major advantages of the CuAAC reaction is its compatibility with aqueous solvents, making it ideal for bioconjugation. However, it is important to use a buffer that does not interfere with the catalyst. Phosphate-buffered saline (PBS) or HEPES are generally good choices, while Tris-based buffers should be avoided.[1]
Troubleshooting Guide for Incomplete Reactions
This guide provides a systematic approach to diagnosing and resolving issues with low-yield CuAAC reactions involving this compound.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on CuAAC Yield
The following table summarizes the expected impact of key reaction parameters on the yield of a typical CuAAC reaction. Actual yields will vary based on the specific substrates and detailed conditions.
| Parameter | Condition A | Approx. Yield (%) | Condition B | Approx. Yield (%) | Rationale |
| Cu(I) Ligand | No Ligand | 40-60% | With THPTA (5 eq.) | >90% | The ligand stabilizes the active Cu(I) catalyst, preventing oxidation and increasing reaction efficiency. |
| Oxygen | Reaction open to air | 30-50% | Degassed solvents, N₂ atm. | >85% | Oxygen oxidizes the Cu(I) catalyst to inactive Cu(II), halting the reaction. |
| Temperature | Room Temp (25°C) | 75% | 40°C | >90% | For sterically hindered substrates, gentle heating can increase the reaction rate and final yield. |
| Buffer | Tris Buffer (pH 7.4) | <30% | PBS (pH 7.4) | >90% | Tris is a copper chelator and sequesters the catalyst, inhibiting the reaction. |
| Reducing Agent | Old Sodium Ascorbate (B8700270) | <20% | Fresh Sodium Ascorbate | >90% | Sodium ascorbate degrades upon exposure to air and moisture, losing its ability to reduce Cu(II) to Cu(I). |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol provides a starting point for the conjugation of an alkyne-modified biomolecule with this compound. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (or other suitable water-soluble ligand)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Degassed, deionized water
-
DMSO (for dissolving reagents if necessary)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Alkyne-Biomolecule: Prepare a solution of your biomolecule at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
CuSO₄: Prepare a 100 mM stock solution in degassed water.
-
THPTA: Prepare a 200 mM stock solution in degassed water.
-
Sodium Ascorbate: Prepare this solution fresh immediately before use. Prepare a 100 mM stock solution in degassed water.
-
-
Catalyst Premix Formation:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. For example, mix 10 µL of 100 mM CuSO₄ with 10 µL of 200 mM THPTA.
-
Allow the mixture to stand for a few minutes to form the copper-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified biomolecule with the this compound. A molar excess of the smaller PEG reagent (typically 2 to 10-fold) is often used.
-
Add the pre-mixed copper/THPTA solution to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light.
-
-
Purification:
-
Remove unreacted reagents and the copper catalyst using a suitable method for your biomolecule, such as size-exclusion chromatography (e.g., spin desalting columns), dialysis, or affinity purification.
-
-
Analysis:
-
Confirm the successful conjugation using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or HPLC.
-
Signaling Pathways and Workflows
CuAAC Reaction Pathway
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Optimizing Buffer Conditions for Azido-PEG4-alcohol Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Azido-PEG4-alcohol conjugation. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with this compound?
A1: While CuAAC reactions are robust across a broad pH range, typically between 4 and 12, a pH of 7 to 9 is most commonly recommended for bioconjugation to maintain the stability of sensitive biomolecules like proteins.[1] A neutral pH of around 7.0 to 7.5 is often a good starting point for optimization.[2]
Q2: How does pH affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?
A2: SPAAC is generally less sensitive to pH than CuAAC. However, the reaction rate can be influenced by the buffer and pH. Some studies have indicated that higher pH values can increase the reaction rate for certain cyclooctynes, though this can be buffer-dependent.
Q3: Which buffers are recommended for this compound conjugation?
A3: Phosphate-buffered saline (PBS) and HEPES are highly recommended buffers for both CuAAC and SPAAC reactions.[2] It is critical to avoid buffers containing primary or secondary amines, such as Tris or glycine, especially if you are using NHS esters to introduce the azide (B81097) or alkyne functionality, as they will compete in the reaction.
Q4: Are co-solvents like DMSO or DMF necessary?
A4: Co-solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used if the this compound or the reaction partner has limited solubility in aqueous buffers. However, the concentration of these organic solvents should be kept to a minimum, typically below 10% (v/v), as higher concentrations can lead to protein denaturation and aggregation.
Q5: Why is a copper-stabilizing ligand necessary for CuAAC reactions?
A5: A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for several reasons. It accelerates the reaction, stabilizes the catalytically active Cu(I) oxidation state, and protects sensitive biomolecules from oxidative damage caused by reactive oxygen species that can be generated during the reaction. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inefficient catalyst system | - Add a copper-stabilizing ligand like THPTA. - Increase the catalyst loading.[2] - Ensure a sufficient excess of a fresh sodium ascorbate (B8700270) solution is used to maintain copper in the active Cu(I) state.[3] |
| Low reactant concentrations | - Increase the concentration of your reactants if possible, as the reaction rate is concentration-dependent.[3] | |
| Presence of interfering substances | - Avoid Tris-based buffers. Use PBS or HEPES.[4] - If your protein solution contains thiols (e.g., from DTT), remove them via dialysis or buffer exchange prior to conjugation.[4] | |
| Steric hindrance | - For proteins, the conjugation site may be sterically inaccessible. Consider performing the reaction under partial denaturing conditions if compatible with your downstream application.[4] | |
| Protein Aggregation or Precipitation | High concentration of organic co-solvent | - Minimize the amount of DMSO or DMF used. Test the stability of your protein in the presence of the co-solvent beforehand. |
| High molar ratio of PEG reagent | - Reduce the molar excess of the this compound. | |
| Inherent properties of the protein | - Perform the conjugation at a lower protein concentration. | |
| Presence of Multiple Products (Side Reactions) | Oxidative homocoupling of the alkyne (Glaser coupling) in CuAAC | - Increase the concentration of the reducing agent (sodium ascorbate). - Thoroughly degas all solutions and maintain an inert atmosphere during the reaction.[2] |
Data Presentation
Table 1: Typical Reaction Parameters for CuAAC Bioconjugation
| Parameter | Typical Range | Notes |
| pH | 7.0 - 8.5 | Balances reaction efficiency and biomolecule stability. |
| Buffer | PBS, HEPES | Avoid amine-containing buffers like Tris. |
| Alkyne-Protein Concentration | 1 - 50 µM | Lower concentrations may require longer reaction times.[4] |
| This compound Concentration | 2- to 10-fold molar excess over the alkyne | Higher excess can drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) Concentration | 50 - 250 µM | Higher concentrations can increase the reaction rate but also the risk of protein damage.[2] |
| Ligand (e.g., THPTA) Concentration | 250 µM - 5 mM | Maintain a ligand-to-copper ratio of at least 5:1.[4] |
| Sodium Ascorbate Concentration | 2.5 - 5 mM | Use a freshly prepared solution.[5] |
| Co-solvent (DMSO/DMF) | 0 - 10% (v/v) | Use only if necessary for solubility. |
| Temperature | Room Temperature | Gentle heating (37-40°C) can sometimes improve slow reactions. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by an appropriate analytical method (e.g., SDS-PAGE, HPLC). |
Table 2: Comparison of Second-Order Rate Constants for SPAAC Reactions in Different Buffers
| Buffer System (pH 7) | Rate Constant (M⁻¹s⁻¹) | Observation |
| HEPES | 0.55 - 1.22 | Generally exhibits the highest reaction rates. |
| PBS | 0.32 - 0.85 | Slower kinetics compared to HEPES but widely used. |
| DMEM | 0.59 - 0.97 | Faster than RPMI, relevant for cell-based assays. |
| RPMI | 0.27 - 0.77 | Slower than DMEM. |
Data adapted from studies on SPAAC kinetics.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
DMSO (if required for solubility)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dilute the alkyne-modified protein to the desired concentration (e.g., 1 mg/mL) in an amine-free buffer.
-
Prepare the this compound Solution: Dissolve this compound in the reaction buffer (or a minimal amount of DMSO first, if necessary) to achieve the desired molar excess (e.g., 10-fold) relative to the protein.
-
Prepare the Catalyst Premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Allow this mixture to stand for a few minutes.
-
Initiate the Reaction: a. To the protein solution, add the this compound solution. b. Add the CuSO₄/THPTA premix to the reaction mixture. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins or slow reactions, incubation can be performed at 4°C overnight. Protect the reaction from light if using fluorescently tagged molecules.
-
Purification: Purify the PEGylated protein from excess reagents using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by a suitable method (e.g., HPLC, mass spectrometry) to determine the degree of labeling.
Visualizations
Caption: Experimental workflow for CuAAC conjugation of this compound.
Caption: Troubleshooting logic for addressing low conjugation yield.
References
Technical Support Center: Azido-PEG4-alcohol Bioconjugates
Welcome to the technical support center for Azido-PEG4-alcohol bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common aggregation issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group.[1][2] The azide group allows for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with alkyne-containing molecules.[1][3] The PEG4 spacer enhances the solubility and stability of the resulting bioconjugate.[4] The hydroxyl group can be further modified for other functionalities.[1] Its primary applications are in bioconjugation, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][5]
Q2: What are the common signs of aggregation with my this compound bioconjugate?
Aggregation of your bioconjugate can manifest as visible turbidity, opalescence, or precipitation in the solution.[6] Analytically, aggregation can be detected using techniques like Size Exclusion Chromatography (SEC), which will show high molecular weight species, or Dynamic Light Scattering (DLS), which will indicate an increase in particle size and polydispersity.[6][7]
Q3: What are the main causes of aggregation during bioconjugation with this compound?
Several factors can contribute to the aggregation of bioconjugates during and after the PEGylation process:
-
Intermolecular Cross-linking: Although this compound is monofunctional with respect to the azide group, impurities or side reactions can potentially lead to cross-linking between biomolecules, causing aggregation.[6]
-
High Biomolecule Concentration: Increased proximity of biomolecules at high concentrations can promote intermolecular interactions and aggregation.[6]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the stability and solubility of the biomolecule.[6] Deviations from optimal conditions can expose hydrophobic regions, leading to aggregation.[6][8]
-
Hydrophobicity of the Conjugated Molecule: If the molecule being conjugated to the this compound is hydrophobic, it can increase the overall hydrophobicity of the bioconjugate, leading to reduced solubility and aggregation.
-
Poor Reagent Quality: Impurities in the this compound or other reagents can lead to unintended side reactions and aggregation.[6]
Troubleshooting Guide
This guide provides solutions to common aggregation problems encountered during bioconjugation with this compound.
Issue 1: Visible precipitation or turbidity during the conjugation reaction.
| Possible Cause | Troubleshooting Step | Rationale |
| High Concentration of Reactants | Perform the conjugation reaction at a lower concentration of your biomolecule.[9] | Lowering the concentration reduces the chances of intermolecular interactions that can lead to aggregation.[6] |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is optimal for your biomolecule's stability. For many proteins, a pH range of 7.2-8.5 is suitable for NHS ester reactions, while click chemistry is often tolerant to a range of pHs but should be optimized.[9][10] | Maintaining a suitable pH helps to preserve the native structure of the biomolecule and prevent the exposure of hydrophobic regions that can cause aggregation.[6] |
| Incorrect Solvent for this compound | Dissolve the this compound in a suitable organic solvent like DMSO before adding it to the aqueous reaction buffer.[3] Add the dissolved reagent to the protein solution slowly with gentle mixing.[9] | Direct addition of a solid reagent can lead to localized high concentrations and precipitation.[9] this compound is highly soluble in water and DMSO.[11] |
| Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[9] | Lower temperatures can slow down protein unfolding and aggregation processes.[9] |
Issue 2: High molecular weight aggregates detected by SEC post-purification.
| Possible Cause | Troubleshooting Step | Rationale |
| Over-labeling of the Biomolecule | Reduce the molar excess of the this compound linker in the reaction.[9] Perform a titration to find the optimal linker-to-biomolecule ratio.[9] | A high degree of labeling can alter the physicochemical properties of the biomolecule, leading to aggregation.[9] |
| Instability of the Bioconjugate in the Storage Buffer | Add stabilizing excipients to the storage buffer, such as 5-20% glycerol, 50-100 mM arginine, or 0.01-0.1% Tween-20.[9] | These additives can help maintain the solubility and stability of the bioconjugate.[9] |
| Formation of Aggregation Precursors | Consider removing aggregation precursors using specific adsorbents if aggregation increases over time during storage.[12] | Small, soluble aggregates can act as seeds for the formation of larger aggregates.[12] |
| Linker Length and Flexibility | While this compound has a fixed length, if aggregation persists and the application allows, consider a linker with a different PEG length. | The length of the PEG chain can influence interactions between the PEG and the protein surface, which may affect aggregation.[6][13] Longer PEG chains can sometimes improve solubility and reduce aggregation.[14] |
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Bioconjugation
| Parameter | Recommended Range | Notes |
| Biomolecule Concentration | 1-5 mg/mL | Higher concentrations can increase aggregation risk.[9] |
| Molar Ratio (Linker:Biomolecule) | 1:1 to 20:1 | This should be empirically determined. Start with a lower ratio (e.g., 1:1 to 5:1).[6] |
| pH (for NHS ester activation of alcohol) | 7.2 - 8.5 | Reaction is more efficient at slightly alkaline pH, but protein stability is paramount.[9] |
| pH (for SPAAC) | Generally tolerant, often performed around pH 7.4 | The reaction rate can be influenced by the buffer system and pH.[10][15] |
| Temperature | 4°C to Room Temperature | Lower temperatures may be required for sensitive biomolecules.[9][14] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine the optimal time.[14][16] |
Table 2: Common Analytical Techniques for Aggregation Analysis
| Technique | Principle | Information Obtained |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[17] | Detects and quantifies high molecular weight aggregates.[18] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement.[7] | Determines average particle size and polydispersity.[6] |
| Capillary Electrophoresis-Sodium Dodecyl Sulphate (CE-SDS) | Separation of proteins under denaturing conditions based on size.[7] | Provides insights into the protein's subunits and aggregates.[7] |
| Flow Imaging | Captures images of particles in a fluid stream.[7] | Characterizes sub-visible particles and aggregates. |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation via SPAAC
This protocol outlines a general method for conjugating this compound to a biomolecule containing a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Biomolecule with a strained alkyne (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the biomolecule solution. It is recommended to start with a 5 to 10-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle mixing. The reaction time can range from 1 to 24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC).
-
Purification: Once the reaction is complete, remove the excess, unreacted this compound and other small molecules using a desalting column or dialysis against a suitable storage buffer.
-
Characterization: Analyze the purified bioconjugate for the degree of labeling and the presence of aggregates using techniques such as SEC, DLS, and mass spectrometry.
Protocol 2: Monitoring Aggregation using Size Exclusion Chromatography (SEC)
Materials:
-
Purified bioconjugate sample
-
SEC column suitable for the molecular weight range of the biomolecule
-
HPLC system with a UV detector
-
Mobile Phase (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare the bioconjugate sample by diluting it to an appropriate concentration in the mobile phase. Ensure the sample is free of any visible precipitates by centrifugation or filtration if necessary.
-
Injection: Inject a defined volume of the sample onto the SEC column.
-
Chromatographic Separation: Run the isocratic separation. The molecules will elute based on their size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.[17]
-
Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins). Integrate the peak areas corresponding to the aggregate and monomer to quantify the percentage of aggregation.
Visualizations
Caption: Key factors that can lead to the aggregation of bioconjugates.
Caption: A decision-making workflow for troubleshooting aggregation issues.
References
- 1. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. bmmj.org [bmmj.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. xcessbio.com [xcessbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. twistbioscience.com [twistbioscience.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Characterization of Impurities in Azido-PEG4-alcohol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of Azido-PEG4-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound synthesis?
The synthesis of this compound typically proceeds in two steps: activation of the terminal hydroxyl group of tetraethylene glycol (PEG4-alcohol), commonly by tosylation or mesylation, followed by nucleophilic substitution with an azide (B81097) source. Impurities can arise from both of these steps.
Common Impurities in this compound Synthesis:
| Impurity | Source | Typical Analytical Signature |
| Unreacted Tetraethylene Glycol | Incomplete activation or hydrolysis of the activated intermediate. | Presence of a diol signal in 1H NMR; distinct retention time in LC-MS. |
| Tosyl-PEG4-alcohol or Mesyl-PEG4-alcohol | Incomplete azidation reaction. | Characteristic aromatic signals (for tosyl) or methyl signal (for mesyl) in 1H NMR; distinct mass in LC-MS.[1] |
| Bis-Azido-PEG4 | If starting from tetraethylene glycol, activation and subsequent azidation at both ends. | Absence of hydroxyl protons in 1H NMR; distinct mass in LC-MS. |
| Elimination Byproducts (e.g., PEG4-ene) | Side reaction during the activation or azidation step, especially under basic conditions.[2] | Presence of vinyl proton signals in 1H NMR; lower mass in LC-MS. |
| PEG Oligomers (e.g., Azido-PEG3/5-alcohol) | Impurities present in the starting tetraethylene glycol material.[1] | A distribution of masses corresponding to different PEG lengths in LC-MS or MALDI-TOF MS. |
| Residual Solvents and Reagents | Incomplete removal during workup and purification. | Characteristic signals in 1H NMR; may be detected by GC-MS. |
Q2: My 1H NMR spectrum looks complex. How can I identify the signals of my product and key impurities?
A 1H NMR spectrum of a crude this compound reaction mixture can be crowded. Comparing your spectrum to that of the starting material and understanding the expected chemical shifts is crucial.
1H NMR Signal Assignments for this compound and Common Impurities:
| Compound/Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| This compound (-CH2-N3) | 3.3 - 3.4 | Triplet | Key signal indicating successful azidation.[3] |
| This compound (-CH2-OH) | 3.7 - 3.8 | Triplet | Signal for the terminal alcohol. |
| PEG Backbone (-O-CH2-CH2-O-) | 3.5 - 3.7 | Multiplets | The main repeating unit of the PEG chain. |
| Tosyl-PEG4-alcohol (Aromatic protons) | 7.3 - 7.8 | Doublets | Indicative of unreacted tosylated intermediate. |
| Tosyl-PEG4-alcohol (Methyl protons) | ~2.4 | Singlet | Indicative of unreacted tosylated intermediate. |
| Mesyl-PEG4-alcohol (Methyl protons) | ~3.0 | Singlet | Indicative of unreacted mesylated intermediate.[4] |
| Tetraethylene Glycol (-CH2-OH) | 3.7 - 3.8 | Triplet | Two equivalent triplets for both termini. |
Q3: LC-MS analysis of my product shows multiple peaks. What could they be?
LC-MS is a powerful tool for identifying impurities based on their mass-to-charge ratio (m/z).
Troubleshooting Multiple Peaks in LC-MS:
-
Expected Product: Look for the peak corresponding to the calculated mass of this compound ([M+H]+ or [M+Na]+).
-
Starting Material: A peak corresponding to the mass of tetraethylene glycol.
-
Activated Intermediate: A peak corresponding to the mass of Tosyl-PEG4-alcohol or Mesyl-PEG4-alcohol.
-
PEG Oligomers: A series of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit), indicating the presence of other PEG chain lengths in your starting material.[1]
-
Bis-functionalized Product: A peak corresponding to the mass of the bis-azido or bis-tosyl/mesyl product.
Q4: How can I minimize the formation of these impurities during synthesis?
-
Use High-Purity Starting Materials: Start with tetraethylene glycol of the highest possible purity to avoid a homologous series of azido-PEG impurities.
-
Optimize Reaction Conditions:
-
Activation Step: Use a slight excess of the activating agent (tosyl chloride or mesyl chloride) and an appropriate base (e.g., triethylamine (B128534), pyridine) at controlled temperatures (often 0 °C to room temperature) to ensure complete activation. Monitor the reaction by TLC or LC-MS.[3]
-
Azidation Step: Use an excess of sodium azide and ensure anhydrous conditions to drive the reaction to completion and minimize hydrolysis of the activated intermediate.
-
-
Thorough Workup and Purification:
-
Quench the reaction properly to remove unreacted reagents.
-
Perform aqueous washes to remove water-soluble byproducts.
-
Utilize column chromatography for purification, as it is effective in separating the desired product from less polar (e.g., bis-activated) and more polar (e.g., unreacted diol) impurities.
-
Experimental Protocols
Protocol 1: Synthesis of Tosyl-PEG4-alcohol
-
Dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equivalents) dropwise to the solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous DCM.
-
Add the TsCl solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound
-
Dissolve Tosyl-PEG4-alcohol (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN3, 3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine to remove DMF and excess sodium azide.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Visual Troubleshooting Guides
Caption: General workflow for the synthesis of this compound.
Caption: Logical relationship between analytical techniques and impurity identification.
References
- 1. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Confirming Azido-PEG4-alcohol Conjugation: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, confirming the successful attachment of linkers such as Azido-PEG4-alcohol is a critical step. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols. The focus is on providing a clear, data-driven framework for selecting the most appropriate analytical method.
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker containing an azide (B81097) moiety for click chemistry and a terminal hydroxyl group. It is frequently used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its precise molecular weight (219.24 g/mol ) and defined structure (C8H17N3O4) make it amenable to high-resolution analytical techniques.[1][2]
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening. Mass spectrometry (MS) is often the primary method for confirming conjugation due to its high sensitivity and ability to provide exact mass measurements. However, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Application |
| Mass Spectrometry (MS) | - Confirmation of covalent bond formation via mass increase- Determination of conjugation efficiency (relative peak intensities)- Identification of conjugation site (with MS/MS) | - High sensitivity (femtomole to attomole range)- High accuracy and resolution- Provides exact molecular weight | - Ion suppression effects can occur- Polydispersity of larger PEGs can complicate spectra- May not resolve isomers | - Primary confirmation of conjugation- Determination of drug-to-antibody ratio (DAR)- Quality control |
| HPLC (RP-HPLC, SEC) | - Separation of conjugated vs. unconjugated species- Quantification of conjugation efficiency (peak area)- Assessment of purity | - Highly reproducible and quantitative- Can be non-destructive- Well-established and widely available | - Indirect confirmation of conjugation- Co-elution of species can occur- PEG itself may lack a UV chromophore | - Purity assessment- Quantification of reaction completion- In-process control |
| NMR Spectroscopy | - Unambiguous structural confirmation of the conjugate- Identification of the precise site of conjugation- Characterization of conformational changes | - Provides detailed structural information- Non-destructive- Can analyze samples in solution | - Relatively low sensitivity- Requires higher sample concentrations- Complex spectra for large molecules | - Definitive structural elucidation- Reference standard characterization- Mechanistic studies |
Experimental Data and Protocols
To illustrate the comparison, we present a case study involving the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound to an alkyne-modified model peptide (Ac-Tyr-Lys(Propargyl)-Gly-NH2; MW = 418.45 g/mol ).
Conjugation Reaction Workflow
Caption: Workflow for peptide conjugation and subsequent analysis.
Mass Spectrometry Analysis
Mass spectrometry directly confirms the formation of the peptide-PEG conjugate by identifying the expected mass increase.
Expected Results:
-
Unconjugated Peptide: [M+H]+ at m/z 419.46
-
This compound: [M+H]+ at m/z 220.13
-
Conjugated Peptide: [M+H]+ at m/z 639.59 (419.46 + 219.13)
| Parameter | Value |
| Mass Spectrometer | Q-TOF or Orbitrap |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Mass Range | 100 - 1000 m/z |
Protocol:
-
Sample Preparation: Dilute the crude reaction mixture 1:100 in water/acetonitrile (50:50) with 0.1% formic acid.
-
LC Separation:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
-
MS Acquisition: Perform a full MS scan in the specified range. If necessary, perform tandem MS (MS/MS) on the precursor ion (m/z 639.59) to confirm the peptide sequence and locate the modification on the lysine (B10760008) residue.
High-Performance Liquid Chromatography (HPLC) Analysis
RP-HPLC separates the components of the reaction mixture based on their hydrophobicity. The more hydrophilic PEGylated peptide will typically have a different retention time than the unconjugated peptide.
Expected Results:
-
A chromatogram showing peaks for the unconjugated peptide, the conjugated product, and potentially excess this compound (if it has a chromophore or if a universal detector like CAD is used). The relative peak areas can be used to estimate the reaction conversion.
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm and 280 nm |
| Column Temperature | 35-40 °C |
Protocol:
-
Sample Preparation: Dilute the crude reaction mixture 1:10 in Mobile Phase A.
-
Injection: Inject 10 µL onto the column.
-
Data Analysis: Integrate the peak areas of the starting material and product to determine the percentage of conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR provides definitive structural confirmation. The formation of the triazole ring in the click chemistry reaction results in a characteristic new proton signal, and shifts in the signals of protons adjacent to the reaction site are observed.
Expected Results:
-
Appearance of a new singlet in the δ 7.5-8.5 ppm region, characteristic of the triazole proton.
-
Shifts in the chemical shifts of the PEG methylene (B1212753) protons and the peptide's lysine side-chain protons adjacent to the new triazole ring.
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 or D2O |
| Pulse Program | Standard 1D proton (zg30) |
| Number of Scans (NS) | 16 or 32 |
| Acquisition Time (AQ) | ~3-4 seconds |
| Relaxation Delay (D1) | 1-2 seconds |
Protocol:
-
Sample Preparation: After purification by preparative HPLC, lyophilize the conjugated peptide. Dissolve ~1-5 mg in 0.6 mL of deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials to identify the new triazole proton signal and confirm the expected chemical shift changes.
Logical Relationships and Pathways
The following diagrams illustrate the chemical reaction and the decision-making process for selecting an analytical method.
Caption: Azide-Alkyne Click Chemistry Reaction.
Caption: Decision tree for analytical method selection.
Conclusion
Confirming the successful conjugation of this compound is a multi-faceted analytical challenge.
-
Mass Spectrometry stands out as the primary tool for its speed, sensitivity, and direct confirmation of mass addition.
-
HPLC is invaluable for quantitative analysis of reaction efficiency and final product purity.
-
NMR Spectroscopy , while less sensitive, provides the ultimate structural proof of conjugation.
For comprehensive characterization in research and drug development, a combination of these techniques is recommended. LC-MS provides initial confirmation and purity assessment, while NMR can be used to definitively characterize the final, purified product. This orthogonal approach ensures the identity, purity, and structural integrity of the this compound conjugate.
References
A Comparative Guide to Analytical Techniques for Azido-PEG4-alcohol Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the characterization of Azido-PEG4-alcohol (CAS No. 86770-67-4), a bifunctional linker critical in bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis.[1][][][] The accurate confirmation of its structure, purity, and identity is paramount for reproducible and successful downstream applications.
We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting quantitative data and comparative summaries to aid in method selection and implementation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation and purity assessment of small molecules like this compound. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
Application to this compound:
-
¹H NMR: Confirms the presence and connectivity of all protons in the molecule. The integration of proton signals can be used to determine the relative number of protons, confirming the structure of the PEG chain and the presence of terminal methylene (B1212753) groups adjacent to the azide (B81097) and alcohol functionalities. It is also a primary method for assessing purity.[5][6]
-
¹³C NMR: Confirms the carbon backbone of the molecule, providing complementary structural verification.
Quantitative Data Summary
| Parameter | Specification | Technique | Reference |
| Purity | ≥95.0% | ¹H NMR | [5][7] |
| Purity | ≥97.0% | ¹H NMR | [6][8] |
| Identity | Consistent with Structure | ¹H NMR | [5][6] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans for good signal-to-noise.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the this compound structure. Purity is typically determined by comparing the integral of the product peaks to those of known impurities or a certified reference standard.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for confirming the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and purity analysis.[9][10][11]
Application to this compound:
-
Molecular Weight Confirmation: ESI-MS (Electrospray Ionization Mass Spectrometry) is commonly used to verify the exact mass of the this compound, confirming its elemental composition.[7]
-
Impurity Identification: LC-MS allows for the separation of the main compound from synthesis-related impurities, with subsequent mass analysis to help identify their structures.
Quantitative Data Summary
| Parameter | Theoretical Value | Observed Value (Typical) | Technique |
| Molecular Formula | C₈H₁₇N₃O₄ | - | - |
| Molecular Weight | 219.24 g/mol | - | - |
| Exact Mass | 219.1219 | [M+H]⁺ = 220.1292 | ESI-MS |
| Exact Mass | 219.1219 | [M+Na]⁺ = 242.1111 | ESI-MS |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol/water.
-
Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to elute the compound. A typical gradient might be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Scan a mass range that includes the expected molecular ions (e.g., m/z 100-500).
-
Data Acquisition: Acquire both the total ion chromatogram (TIC) from the LC and the mass spectra for the eluting peaks.
-
-
Analysis: Extract the mass spectrum for the main peak and confirm the m/z of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺). Analyze smaller peaks in the chromatogram to identify potential impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.
Application to this compound:
-
Functional Group Confirmation: This is an excellent method to quickly confirm the presence of the two key functional groups: the azide (-N₃) and the terminal alcohol (-OH). The azide group has a very strong and sharp characteristic absorption band that is easily identified.[][13][14]
Data Summary: Characteristic Absorption Bands
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretching, H-bonded | 3550 - 3200 | Strong, Broad |
| Alkane (C-H) | Stretching | 2950 - 2850 | Strong |
| Azide (N₃) | Antisymmetric Stretch | 2140 - 2100 | Strong, Sharp |
| Ether (C-O-C) | Stretching | 1150 - 1085 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No specific preparation is needed for a liquid sample. Directly place one or two drops of the neat this compound onto the ATR crystal.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric interferences (e.g., CO₂, H₂O).
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands, paying special attention to the strong, sharp peak around 2100 cm⁻¹ for the azide group and the broad O-H stretch around 3400 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of pharmaceutical ingredients and intermediates.[15] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For a small, polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common method.
Application to this compound:
-
Purity Assessment: HPLC is used to determine the purity of the sample by separating the main compound from unreacted starting materials, by-products, and other impurities. The purity is typically calculated based on the relative peak area of the main component in the chromatogram.
-
Quantitative Analysis: With a suitable reference standard, HPLC can be used for the precise quantification of the compound.
Comparison of HPLC Detection Methods for PEG Conjugates
| Detector | Principle | Pros for this compound | Cons |
| Ultraviolet (UV) | Chromophore absorption | Simple, common | PEG backbone has no UV chromophore; low sensitivity. |
| Charged Aerosol (CAD) | Nebulization, charging, and charge detection | Universal detection for non-volatile analytes; good sensitivity for PEGs.[16] | Response can be non-linear. |
| Evaporative Light Scattering (ELSD) | Nebulization, solvent evaporation, and light scattering | Universal detection for non-volatile analytes. | Lower sensitivity than CAD for low-mass compounds. |
| Refractive Index (RI) | Change in mobile phase refractive index | Universal detector | Not compatible with gradient elution; sensitive to temperature changes. |
Experimental Protocol: RP-HPLC with CAD
-
Sample Preparation: Accurately prepare a solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient is often effective, for example, 10% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection (CAD):
-
Nebulizer Temperature: Set according to manufacturer recommendations (e.g., 35 °C).
-
-
Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of this compound by the total area of all peaks.
Visual Workflows and Relationships
The following diagrams illustrate the logical workflow for characterization and the relationship between different analytical goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 5. file.leyan.com [file.leyan.com]
- 6. file.leyan.com [file.leyan.com]
- 7. medkoo.com [medkoo.com]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
- 11. enovatia.com [enovatia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Azido-PEG4-alcohol vs. Other PEG Linkers for Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of success in the field of bioconjugation, profoundly influencing the stability, efficacy, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer between the biomolecule and the payload.[1][2] This guide provides an objective comparison of Azido-PEG4-alcohol, a popular choice for "click chemistry" applications, with other classes of PEG linkers, supported by experimental data and detailed methodologies.
Introduction to PEG Linkers in Bioconjugation
PEG linkers are composed of repeating ethylene (B1197577) glycol units and are prized for their hydrophilicity, biocompatibility, and lack of toxicity.[1] They can be functionalized with a variety of reactive groups to enable covalent attachment to biomolecules. The length of the PEG chain is a crucial parameter, impacting the hydrodynamic radius, steric hindrance, and overall performance of the bioconjugate.[3][4]
This compound is a heterobifunctional linker featuring a terminal azide (B81097) group and a hydroxyl group, separated by a four-unit PEG chain.[5][6] The azide group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[7][8] These reactions are lauded for their high efficiency, specificity, and bioorthogonality, meaning they proceed with high yield under mild, aqueous conditions without interfering with biological processes.[8][9] The terminal hydroxyl group on this compound allows for further modification or attachment to other molecules.[5]
Comparative Analysis of PEG Linker Chemistries
The choice of conjugation chemistry is as critical as the linker itself. Here, we compare the performance of azide-based click chemistry with other prevalent strategies, primarily maleimide-thiol coupling.
| Feature | Azido-PEG Linkers (Click Chemistry) | Maleimide-PEG Linkers | NHS Ester-PEG Linkers |
| Target Residue | Alkyne-modified biomolecules | Cysteine (thiol) | Lysine (primary amine) |
| Reaction Type | Azide-Alkyne Cycloaddition | Michael Addition | Acylation |
| Resulting Bond | Stable Triazole Ring | Thioether | Amide |
| Reaction Specificity | High (Bioorthogonal) | High for thiols at pH 6.5-7.5 | Reactive with multiple primary amines |
| Reaction Speed | Fast (minutes to a few hours) | Very Fast (minutes to a few hours) | Fast (30-60 minutes) |
| Stability of Linkage | Highly Stable and Irreversible | Can be reversible (retro-Michael reaction) | Stable |
| pH Sensitivity | Generally insensitive (pH 4-11) | Optimal at pH 6.5-7.5 | Optimal at pH 7-9 |
| Biocompatibility | High (SPAAC is copper-free) | Good, but potential for thiol exchange in vivo | Good |
| Stoichiometry Control | Excellent, allows for precise control | Can be challenging, leading to heterogeneity | Can lead to heterogeneous products |
Impact of PEG Linker Length on Bioconjugate Performance
The number of PEG units in a linker significantly affects the properties of the resulting bioconjugate. While this guide focuses on this compound, it is important to understand the general trends associated with varying PEG chain lengths.
| Parameter | Shorter PEG Linkers (e.g., PEG4) | Longer PEG Linkers (e.g., PEG12, PEG24) |
| Solubility | Good | Excellent, particularly for hydrophobic payloads |
| Stability | Offers some protection against proteolysis | Provides increased steric hindrance and protection |
| Pharmacokinetics | Faster clearance, shorter half-life | Slower clearance, longer half-life |
| In Vitro Potency | Generally maintains high potency | May show a slight decrease in potency due to steric hindrance |
| Immunogenicity | Lower potential for inducing anti-PEG antibodies | Higher potential for inducing anti-PEG antibodies with very long chains |
Note: The optimal PEG length is application-dependent and requires empirical determination.[3][10]
Experimental Workflows and Protocols
Diagram: General Workflow for ADC Development using Click Chemistry
Caption: A generalized workflow for the development of an antibody-drug conjugate (ADC) using an Azido-PEG4 linker via click chemistry.
Diagram: Cellular Uptake and Payload Release of an ADC
Caption: The mechanism of action for a typical antibody-drug conjugate (ADC), from binding to a tumor cell to intracellular payload release.[11][12][13]
Detailed Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with Azido-PEG4-Drug via CuAAC
This protocol describes a general method for conjugating an alkyne-modified antibody with an azide-functionalized PEG4-drug linker using a copper(I)-catalyzed click reaction.
Materials:
-
Alkyne-modified monoclonal antibody (mAb-alkyne) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azido-PEG4-drug conjugate.
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water).
-
Ligand stock solution (e.g., THPTA, 200 mM in water) to stabilize the copper(I) catalyst.
-
Reducing agent stock solution (e.g., sodium ascorbate (B8700270), 100 mM in water, freshly prepared).
-
Anhydrous DMSO or DMF for dissolving the Azido-PEG4-drug, if necessary.
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A affinity column).
Procedure:
-
Preparation of Reagents:
-
Dissolve the Azido-PEG4-drug conjugate in a minimal amount of DMSO or DMF, then dilute to the desired concentration with the reaction buffer.
-
Prepare the copper(I) catalyst complex by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes.[14]
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the mAb-alkyne solution with the Azido-PEG4-drug solution. A molar excess of the linker-drug (typically 4 to 10-fold) is used.[14]
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, purify the resulting ADC using SEC or protein A affinity chromatography to remove unreacted linker-drug and catalyst components.[14]
-
-
Characterization:
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography (RP-LC), and mass spectrometry (MS).
-
Protocol 2: Plasma Stability Assay for ADCs
This protocol outlines a method to assess the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.[15][16]
Materials:
-
Purified ADC.
-
Plasma from relevant species (e.g., human, mouse).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Immunoaffinity capture beads (e.g., protein A/G).
-
LC-MS system for analysis.
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C. A control sample in PBS should be run in parallel.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the incubation mixture and immediately freeze them at -80°C to stop the reaction.
-
-
ADC Isolation:
-
Thaw the samples and isolate the ADC from the plasma using immunoaffinity capture beads.
-
-
Analysis:
-
Analyze the captured ADC using LC-MS to determine the average DAR at each time point.
-
The loss of payload over time is calculated by comparing the DAR at each time point to the initial DAR at time 0.
-
-
Data Interpretation:
-
Plot the average DAR as a function of time to determine the stability of the ADC in plasma. A significant decrease in DAR over time indicates linker instability.
-
Conclusion
This compound, in conjunction with click chemistry, offers a highly efficient and specific method for bioconjugation, yielding stable and well-defined conjugates. This approach provides excellent control over stoichiometry, which is a significant advantage over traditional methods like NHS ester chemistry that can lead to heterogeneous products. While maleimide (B117702) chemistry also offers high specificity for thiols, the resulting thioether bond can be susceptible to a retro-Michael reaction, potentially leading to premature drug release in vivo.[17]
The choice of PEG linker length is a critical optimization parameter. Shorter linkers like PEG4 are often preferred to maintain high in vitro potency, while longer linkers may be employed to enhance solubility and prolong circulation half-life, albeit with a potential for reduced potency.[3]
Ultimately, the selection of the optimal PEG linker and conjugation strategy is a multifaceted decision that must be guided by the specific properties of the biomolecule, the payload, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the rational evaluation and comparison of different linker technologies to advance the development of next-generation bioconjugates.
References
- 1. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 9. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
- 17. benchchem.com [benchchem.com]
Introduction to Azido-PEG4-alcohol and NHS-PEG4-azide
An In-depth Comparison of Azido-PEG4-alcohol and NHS-PEG4-azide for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of appropriate linker molecules is a critical determinant of experimental success. Among the plethora of available reagents, this compound and NHS-PEG4-azide have emerged as versatile tools for introducing azide (B81097) functionalities onto biomolecules and surfaces. This guide provides a comprehensive comparison of these two PEGylated linkers, detailing their chemical properties, reaction specificities, and applications, supported by experimental considerations to aid in the selection of the optimal reagent for your research needs.
This compound is a bifunctional molecule featuring a terminal azide group and a hydroxyl group, separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer.[][2][3] The azide group is a key functional group for "click chemistry," a set of bio-orthogonal reactions that enable the efficient and specific ligation of molecules.[2][4] The hydroxyl group offers a potential site for further chemical modification.[2][3]
NHS-PEG4-azide is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester at one end and an azide group at the other, also connected by a PEG4 spacer.[5][6] The NHS ester is a highly reactive group that specifically targets primary amines on proteins and other biomolecules to form stable amide bonds.[7][8][9][10]
Head-to-Head Comparison: Key Performance Indicators
The choice between this compound and NHS-PEG4-azide hinges on the specific application, the nature of the molecule to be modified, and the desired reaction workflow. The following table summarizes their key characteristics.
| Feature | This compound | NHS-PEG4-azide |
| Reactive Groups | Azide (-N₃), Hydroxyl (-OH) | N-Hydroxysuccinimide (NHS) Ester, Azide (-N₃) |
| Primary Target | Alkynes (via click chemistry) | Primary amines (-NH₂) |
| Reaction Type | Click Chemistry (e.g., CuAAC, SPAAC) | Amine acylation |
| Reaction pH | Not strictly pH-dependent | Optimal at pH 7.2-8.5[7][9] |
| Stability | Azide group is highly stable.[11] Stable for weeks at ambient temperature and long-term at -20°C.[3] | NHS ester is moisture-sensitive and prone to hydrolysis, especially at higher pH.[7][9][12] |
| Solubility | Soluble in water and common organic solvents like DMSO.[] | The PEG spacer enhances the aqueous solubility of the conjugated molecule.[5] |
| Common Applications | Surface modification, nanoparticle functionalization, synthesis of PROTACs, introduction of azide for subsequent click chemistry.[][4][13] | Protein and antibody labeling, peptide modification, bioconjugation to amine-containing surfaces.[5][6][14] |
Chemical Structures and Reaction Mechanisms
The distinct functionalities of this compound and NHS-PEG4-azide dictate their reaction pathways and applications.
References
- 2. 86770-67-4, this compound for Click Chemistry - Biopharma PEG [biochempeg.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]
- 6. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. This compound With Cas.86770-67-4 Is For Chemical Modifications [m.polyethyleneglycolpeg.com]
- 14. ijrpr.com [ijrpr.com]
Validating the Success of Azido-PEG4-alcohol Click Reactions: A Comparative Guide
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely employed for its high efficiency and specificity in bioconjugation and drug development.[1][2][3] The reaction of an Azido-PEG4-alcohol with an alkyne-functionalized molecule is a common strategy to introduce a polyethylene (B3416737) glycol (PEG) linker, enhancing the solubility and pharmacokinetic properties of the target molecule.[4][5][6] However, robust validation is crucial to confirm the successful formation of the desired triazole product. This guide provides a comparative overview of common analytical techniques for validating the success of an this compound click reaction, offering detailed experimental protocols and a comparison with alternative methods.
Comparison of Validation Techniques
Several analytical methods can be employed to confirm the successful conjugation. The choice of technique depends on the nature of the reactants, the desired level of detail, and the available instrumentation.
| Technique | Information Provided | Resolution | Sensitivity | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Confirmation of covalent bond formation through mass increase; Identification of PEGylation sites and degree of PEGylation.[4][5][7] | High | High | Provides precise mass confirmation and can characterize heterogeneity in PEGylation.[5][8] | Can be complex to interpret with polydisperse PEGs; requires specialized equipment.[5] |
| NMR Spectroscopy | Structural confirmation of the triazole ring formation; disappearance of azide (B81097) and alkyne proton signals.[9][10] | Atomic | Moderate | Provides detailed structural information and can be used for reaction monitoring in real-time.[9][10][11] | Lower sensitivity compared to MS; may require higher sample concentrations. |
| FTIR Spectroscopy | Disappearance of the characteristic azide (~2100 cm⁻¹) and alkyne (~3300 cm⁻¹ and ~2100-2260 cm⁻¹) vibrational bands.[12][13][14] | Functional Group | Low | Rapid and non-destructive; useful for real-time reaction monitoring.[12][13][14] | Provides indirect evidence of reaction completion; may not be suitable for complex mixtures. |
| Gel Electrophoresis (SDS-PAGE) | Shift in molecular weight of a protein after PEGylation.[4] | Low | Moderate | Simple and widely available technique for qualitative assessment of protein conjugation. | Does not provide precise information on the extent of PEGylation or confirm the specific chemical linkage.[4] |
Experimental Protocols
Mass Spectrometry (MS) for PEGylation Confirmation
Mass spectrometry is a powerful tool for confirming the covalent attachment of the this compound and determining the extent of PEGylation.[4][5][7] Techniques like MALDI-TOF and ESI-TOF are commonly used.[5][7]
Protocol for Intact Protein PEGylation Analysis by ESI-TOF MS:
-
Sample Preparation:
-
Desalt the protein sample conjugated with this compound using a suitable method like centrifugal filters (e.g., 10 kDa MWCO) to remove excess reagents and salts.[6]
-
Reconstitute the desalted sample in a solvent compatible with ESI-MS, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%).
-
-
LC-MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to an ESI-TOF mass spectrometer.
-
Use a reversed-phase column suitable for protein separation.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Data Acquisition and Analysis:
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the PEGylated protein.
-
Deconvolute the resulting multiply charged spectra to obtain the zero-charge mass spectrum.[8]
-
Compare the mass of the PEGylated protein to the unconjugated protein. The mass difference should correspond to the mass of the this compound plus the alkyne-containing molecule, minus any leaving groups.
-
NMR Spectroscopy for Reaction Monitoring
NMR spectroscopy can provide direct evidence of the triazole ring formation by observing the disappearance of reactant signals and the appearance of product signals.[9][10] Benchtop NMR systems are increasingly being used for real-time reaction monitoring.[9][10]
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key signals to monitor:
-
Disappearance: The characteristic proton signal of the terminal alkyne (if present) and protons adjacent to the azide group.
-
Appearance: The new proton signal of the triazole ring (typically in the range of 7.5-8.5 ppm).[12]
-
-
-
Data Analysis:
-
Integrate the signals of the starting material and the product to determine the reaction conversion.
-
FTIR Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a quick and straightforward method to monitor the disappearance of the azide and alkyne functional groups, indicating the progress of the click reaction.[12][13][14]
Protocol for ATR-FTIR Analysis:
-
Background Spectrum:
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small drop of the reaction mixture directly onto the ATR crystal.
-
Record the IR spectrum.
-
Key vibrational bands to monitor:
-
-
Reaction Monitoring:
-
Spectra can be taken at different time points to monitor the decrease in the intensity of the azide and alkyne peaks, which indicates the consumption of the starting materials.[12]
-
Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the copper catalyst may be cytotoxic or interfere with the biological system, strain-promoted azide-alkyne cycloaddition (SPAAC) is a valuable alternative.[16][17][18][19] SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst.[16][19]
Comparison of CuAAC and SPAAC:
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain)[19] |
| Reaction Rate | Generally faster (10 to 10⁴ M⁻¹s⁻¹)[20] | Slower, but can be enhanced with optimized cyclooctynes[17][20] |
| Biocompatibility | Potentially cytotoxic due to copper[17] | Highly biocompatible, suitable for in vivo applications[16] |
| Reactants | Terminal alkynes and azides | Strained cyclooctynes and azides |
| Byproducts | Minimal | Dinitrogen gas is the only byproduct |
The validation methods described above (MS, NMR, FTIR) are also applicable to confirming the success of SPAAC reactions.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams outline the experimental workflow for validation and the chemical reaction itself.
Caption: Experimental workflow for the validation of an this compound click reaction.
Caption: Simplified schematic of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu( ii ) coordination polymer - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10207K [pubs.rsc.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. labinsights.nl [labinsights.nl]
- 4. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. enovatia.com [enovatia.com]
- 9. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. zenodo.org [zenodo.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Azide-PEG-Alcohol Linker Length on Bioconjugate Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The length of a polyethylene (B3416737) glycol (PEG) linker, such as an azide-PEG-alcohol, can significantly influence the physicochemical properties, pharmacokinetics, and overall efficacy of the resulting conjugate. This guide provides an objective comparison of different lengths of azide-PEG-alcohol linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
The incorporation of PEG linkers in bioconjugates serves multiple crucial functions. The hydrophilic nature of PEG can enhance the solubility of hydrophobic payloads, thereby preventing aggregation and enabling higher drug-to-antibody ratios (DARs). Furthermore, PEGylation can shield the conjugate from the immune system, potentially reducing immunogenicity, and increase its hydrodynamic radius, leading to a longer plasma half-life. However, the optimal PEG linker length represents a trade-off between these beneficial properties and the potential for decreased potency. While longer linkers generally enhance in vivo performance, they can sometimes negatively impact in vitro cytotoxicity.[1]
Data Presentation: A Comparative Analysis of PEG Linker Length in ADCs
The following table summarizes quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs. It is important to note that these values are highly dependent on the specific antibody, payload, conjugation site, and cell line used in each study. Therefore, the data should be considered representative rather than a direct head-to-head comparison.
| Linker Length Category | Specific Linker | Application Context (Antibody-Payload) | Key Performance Metric | Observed Value/Effect |
| Short | PEG2, PEG4 | ADC | Non-specific Uptake | 2- to 3-fold increase in non-specific uptake compared to longer PEG linkers. |
| PEG4 | ADC | In vivo Efficacy | Achieved complete cures in L540cy CDX models after a single 1 mg/kg dose. | |
| Intermediate | PEG8 | ADC | In vivo Efficacy | Achieved complete cures in L540cy CDX models after a single 1 mg/kg dose. |
| PEG8, PEG12 | ADC | Cellular Uptake | Uptake levels comparable to the unconjugated antibody. | |
| PEG12 | ADC (Brentuximab) | In vivo Efficacy (Remission Rate) | DAR4 ADC with PEG12 linker showed a 60% remission rate, while a DAR8 version exhibited a 90% remission rate in Karpas 299 tumor xenografts. | |
| Long | 4 kDa | Affibody-Drug Conjugate (ZHER2-MMAE) | Half-life Extension | 2.5-fold increase in half-life compared to a non-PEGylated conjugate. |
| In vitro Cytotoxicity | 4.5-fold reduction in cytotoxicity compared to a non-PEGylated conjugate. | |||
| 10 kDa | Affibody-Drug Conjugate (ZHER2-MMAE) | Half-life Extension | 11.2-fold increase in half-life compared to a non-PEGylated conjugate. | |
| In vitro Cytotoxicity | 22-fold reduction in cytotoxicity compared to a non-PEGylated conjugate. | |||
| In vivo Efficacy | Most ideal tumor therapeutic ability in an animal model compared to shorter or no PEG linker. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General structure of an azide-PEG-alcohol linker.
Caption: A typical bioconjugation workflow using azide-PEG-alcohol linkers.
Experimental Protocols
The following are generalized protocols for key experiments involving azide-PEG-alcohol linkers. Specific conditions may need to be optimized based on the reactants and desired product.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an azide-functionalized molecule (e.g., a payload modified with an azide-PEG-alcohol linker) and an alkyne-functionalized biomolecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized biomolecule (e.g., protein, antibody)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in water or DMSO/water)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Methodology:
-
In a reaction tube, dissolve the alkyne-functionalized biomolecule in the reaction buffer.
-
Add the azide-functionalized molecule to the reaction mixture. A molar excess of the azide (B81097) component (typically 2- to 10-fold) is often used.
-
Prepare the catalyst solution by premixing the CuSO4 solution with the copper-chelating ligand solution. A 1:5 molar ratio of copper to ligand is common.
-
Add the catalyst solution to the reaction mixture containing the azide and alkyne. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times the copper concentration.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC).
-
Once the reaction is complete, the resulting bioconjugate can be purified using methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted components and the catalyst.
In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs with different PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well microplates
Methodology:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs in complete cell culture medium.
-
Remove the medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control for each ADC concentration.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
References
Azido-PEG4-alcohol: A Superior Linker for Advanced Bioconjugation and Drug Development
A detailed comparison of Azido-PEG4-alcohol with shorter PEG linkers, highlighting its advantages in enhancing solubility, reducing steric hindrance, and optimizing the performance of bioconjugates and targeted therapeutics.
In the intricate world of scientific research and pharmaceutical development, the choice of a chemical linker can be pivotal to the success of a novel therapeutic or diagnostic agent. Among the plethora of options, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone technology, prized for their ability to enhance the properties of biomolecules. This guide provides an in-depth comparison of this compound, a discrete PEG linker with four ethylene (B1197577) glycol units, against its shorter counterparts, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, understanding the nuanced advantages of a PEG4 linker can be instrumental in designing more effective and stable bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The fundamental role of a PEG linker is to covalently connect two or more molecular entities, such as a drug to an antibody or a targeting ligand to a payload. The length of the PEG chain is a critical parameter that significantly influences the physicochemical and biological properties of the resulting conjugate.[1][2] Longer PEG chains, such as in this compound, generally offer several distinct advantages over shorter linkers (e.g., PEG2, PEG3).
Key Advantages of this compound
The primary benefits of employing a PEG4 linker over shorter alternatives are rooted in its enhanced physicochemical properties, which translate into improved performance in biological systems.
-
Increased Hydrophilicity and Solubility: The repeating ethylene glycol units in PEG are highly hydrophilic, interacting favorably with water molecules.[3][4] As the number of these units increases, the overall water solubility of the molecule is enhanced.[3] This is particularly crucial when working with hydrophobic drugs or biomolecules, as improved solubility can prevent aggregation and improve the stability of the final conjugate in aqueous environments.[2][5][6]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG4 chain provides a greater spatial separation between the conjugated molecules.[3][7] This increased distance can mitigate steric hindrance, which is the interference in a reaction or interaction due to the physical size of molecules.[8] In the context of bioconjugation, reduced steric hindrance can lead to more efficient reactions and can be critical for maintaining the biological activity of proteins or antibodies upon conjugation.[9] For instance, a longer linker can prevent a conjugated payload from obstructing the antigen-binding site of an antibody.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents.[5] The increased hydrodynamic radius of a molecule conjugated with a longer PEG chain leads to reduced renal clearance, thereby extending its circulation half-life in the bloodstream.[1][10] This prolonged presence in the body can result in more sustained therapeutic effects.
-
Decreased Immunogenicity: The hydrophilic PEG chain can create a protective hydration shell around the conjugated molecule, shielding it from the host's immune system.[4][5][7] This "stealth" effect can reduce the immunogenicity of therapeutic proteins and other bioconjugates, minimizing the risk of an adverse immune response.
Quantitative Comparison of PEG Linker Performance
The impact of PEG linker length on the performance of bioconjugates has been investigated in various studies. The following tables summarize key performance metrics from research on ADCs and PROTACs, illustrating the advantages that a PEG4 linker can offer.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Parameter | Shorter PEGs (e.g., PEG2) | This compound | Longer PEGs (e.g., PEG8, PEG12) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | May result in lower drug loading. | Often provides a good balance for efficient drug loading. | Intermediate PEG lengths have shown higher drug loading efficiencies. | Longer linkers can improve the solubility of hydrophobic payloads, allowing for higher DARs without causing aggregation.[5][6] |
| In Vitro Cytotoxicity | Generally maintains high potency. | Typically maintains high potency, representing a balance with improved pharmacokinetics.[2] | May show a slight to significant decrease in potency.[2] | Longer PEG chains can sometimes sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[2] |
| Pharmacokinetics (Half-life) | Shorter half-life due to faster clearance.[5] | Increased half-life compared to shorter PEGs. | Significantly prolonged half-life.[5] | The hydrodynamic size imparted by the PEG chain directly influences renal clearance.[1] |
Table 2: Influence of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Length Comparison | Outcome | Reference |
| Estrogen Receptor α (ERα) | Not specified | 12-atom vs. 16-atom PEG linkers | The 16-atom linker was significantly more potent in degrading the target. | A systematic study highlighted the critical importance of linker length for PROTAC potency.[11][12] |
| TANK-binding kinase 1 (TBK1) | VHL | Linkers <12 atoms vs. 12-29 atom linkers | PROTACs with linkers shorter than 12 atoms were inactive, while those with longer linkers exhibited submicromolar degradation potency.[12][13] | Demonstrates a clear threshold for linker length to enable productive ternary complex formation.[14] |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | < 4 PEG units vs. ≥ 4 PEG units | PROTACs with longer PEG linkers (four or more units) were more potent degraders of BTK.[13] | Suggests that a PEG4 or longer linker is optimal for this specific target and E3 ligase pair. |
These data underscore that while the optimal linker length is target-dependent, a PEG4 linker often represents a favorable starting point and a significant improvement over shorter linkers, providing a balance of enhanced physicochemical properties without a substantial loss of biological activity.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates utilizing this compound. Below are representative protocols for key experiments.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to a molecule functionalized with this compound.
Materials:
-
Azido-PEG4-functionalized molecule (e.g., protein, antibody)
-
Alkyne-containing molecule (e.g., drug, fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dimethylsulfoxide (DMSO) or other suitable organic solvent for dissolving the alkyne-molecule
Procedure:
-
Prepare stock solutions of all reagents. For example, 10 mM CuSO4 in water, 50 mM THPTA or TBTA in water or DMSO/water, and 100 mM sodium ascorbate in water (prepare fresh).
-
Dissolve the alkyne-containing molecule in a minimal amount of DMSO.
-
In a reaction tube, add the Azido-PEG4-functionalized molecule in a suitable buffer.
-
Add the desired molar excess of the alkyne-containing molecule to the reaction tube.
-
Prepare the copper catalyst by pre-mixing CuSO4 and the ligand (THPTA or TBTA) at a 1:2 to 1:5 molar ratio.
-
Add the copper/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific reactants.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents and unreacted molecules.
-
Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is used to assess the efficacy of a PROTAC in degrading its target protein within cells.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTACs with different PEG linker lengths (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (and vehicle control) for a specified period (e.g., 24 hours).
-
After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Clarify the cell lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of target protein degradation for each PROTAC.
Visualizing the Role of this compound
Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts discussed.
Caption: Bioconjugation workflow using this compound via click chemistry.
Caption: Mechanism of action for a PROTAC utilizing a PEG4 linker.
Conclusion
The selection of an appropriate linker is a critical step in the design of effective bioconjugates and targeted therapeutics. This compound offers a compelling set of advantages over shorter PEG linkers, including enhanced hydrophilicity, reduced steric hindrance, and improved pharmacokinetic properties. As supported by experimental data, the use of a PEG4 linker can lead to more stable and efficacious molecules, particularly in the development of ADCs and PROTACs. While the optimal linker length must be determined empirically for each specific application, this compound represents a versatile and powerful tool for researchers and drug developers, providing a solid foundation for the rational design of next-generation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Azido-PEG4-alcohol: A Comparative Review of its Applications in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the construction of complex biomolecular conjugates. Among the diverse array of available tools, Azido-PEG4-alcohol has emerged as a cornerstone in the fields of proteomics, drug delivery, and diagnostics. Its unique trifunctional nature—an azide (B81097) for "click" chemistry, a discrete tetraethylene glycol (PEG4) spacer for enhanced hydrophilicity and spacing, and a terminal alcohol for further functionalization—offers a powerful platform for innovation.
This guide provides a comprehensive literature review of the applications of this compound, with a focus on objectively comparing its performance against alternative linker technologies. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows to empower researchers in making informed decisions for their specific needs.
Core Applications of this compound
This compound is a bifunctional polyethylene (B3416737) glycol derivative that is frequently employed in drug delivery research, surface modification, and bio-orthogonal chemistry.[1] Its primary applications stem from the highly selective and efficient reactions of its azide and hydroxyl functional groups.
The azide group is a key component for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions are prized for their high yields, specificity, and biocompatibility, enabling the stable ligation of this compound to molecules containing alkyne groups.[2] The resulting triazole linkage is highly stable and considered irreversible.[4]
The terminal hydroxyl group provides a versatile handle for further derivatization or conjugation to other molecules.[3] This dual functionality allows for the construction of complex, multifunctional biomolecules and advanced materials.[1] The PEG4 spacer itself imparts critical properties, enhancing the solubility and stability of the conjugated molecules, reducing steric hindrance, and improving pharmacokinetic profiles in vivo.[1][]
The most prominent applications of this compound include:
-
Proteolysis Targeting Chimeras (PROTACs): this compound is widely used as a linker to connect a target protein ligand to an E3 ligase ligand in the synthesis of PROTACs.[2][6][7] The length and composition of the linker are critical for the efficacy of the PROTAC.[8]
-
Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and stability of ADCs, potentially allowing for higher drug-to-antibody ratios (DARs).[] The azide group enables precise, site-specific conjugation of the cytotoxic payload to the antibody.[3]
-
Nanoparticle Functionalization: this compound is used to modify the surface of nanoparticles, such as gold or iron oxide nanoparticles, to enhance their biocompatibility, stability, and to provide a reactive handle for the attachment of targeting ligands or therapeutic agents.[2][9]
-
Bioconjugation and Proteomics: The versatility of the azide and alcohol groups makes it a valuable tool for labeling proteins, peptides, and other biomolecules for various research applications.[3]
Comparative Performance Analysis
The choice of linker can significantly impact the performance of a bioconjugate. Here, we compare this compound, as a representative of click chemistry linkers, with other commonly used linker technologies.
Click Chemistry vs. Maleimide-Thiol Conjugation
A common alternative to click chemistry for bioconjugation is the use of maleimide-based linkers that react with thiol groups on cysteine residues. The following table summarizes a head-to-head comparison of these two methodologies.
| Feature | Maleimide-Thiol Conjugation (e.g., Mal-PEG-NHS Ester) | Click Chemistry (e.g., this compound) |
| Target Functional Groups | Primary amines (-NH2) via NHS ester; Thiols (-SH) via Maleimide[4] | Azides (-N3) and Alkynes (terminal or strained)[4] |
| Reaction Kinetics | Maleimide-thiol reaction is very fast (minutes to a few hours).[4] | CuAAC is very fast (often complete in 30-60 minutes). SPAAC rates vary but can be very fast.[4] |
| Reaction Yield | Generally high, but can be variable, often leading to heterogeneous products.[4] | Typically very high and quantitative, leading to well-defined products.[4] |
| Specificity & Stoichiometry | NHS ester can react with multiple lysines, leading to heterogeneity. Maleimide (B117702) is highly selective for thiols at pH 6.5-7.5, but overall stoichiometry can be difficult to control.[4] | Highly specific and bioorthogonal, allowing for precise 1:1 stoichiometry.[4][10] |
| Stability of Linkage | Amide bond is stable. The thioether bond from the maleimide reaction can be unstable and reversible in vivo (retro-Michael reaction).[4] | The triazole ring formed is highly stable and considered irreversible.[4] |
| pH Sensitivity | NHS ester reaction is optimal at pH 7-9; Maleimide reaction is optimal at pH 6.5-7.5.[4] | Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[4] |
| Biocompatibility | Generally good for in vitro applications. In vivo instability of the maleimide-thiol linkage can be a concern.[4] | SPAAC is highly biocompatible as it does not require a cytotoxic copper catalyst. CuAAC requires a copper catalyst which can be toxic, but mitigating ligands are available.[4] |
Studies have shown that for the conjugation of targeting ligands like VHHs, click chemistry is superior to maleimide-thiol conjugation, producing defined conjugates with controllable stoichiometry, whereas maleimide-thiol conjugation results in diverse reaction products.[10]
Impact of PEG Linker Length in PROTACs
The length of the PEG linker in a PROTAC is a critical parameter that influences its ability to induce protein degradation. The following table, based on a case study of BRD4-targeting PROTACs, illustrates this relationship.
| Linker | DC50 (nM)¹ | Dmax (%)² | Permeability (Papp, 10⁻⁶ cm/s)³ | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 0.8 | 15 |
| PEG4 | 20 | 95 | 1.2 | 25 |
| PEG5 | 15 | >98 | 1.5 | 30 |
| PEG6 | 30 | 92 | 1.1 | 20 |
¹DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[8] ²Dmax: Maximum percentage of target protein degradation.[8] ³Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[8]
This data indicates that for this specific BRD4-targeting PROTAC, a PEG5 linker provided the optimal balance of degradation potency, cell permeability, and oral bioavailability.[8] However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[8]
Alkyl vs. PEG Linkers in PROTACs
Flexible linkers, such as alkyl and PEG chains, are common in PROTAC design. While both provide flexibility, their chemical properties can significantly affect PROTAC performance.
| Linker Type | Key Properties | Impact on PROTAC Performance |
| Alkyl Chains | Hydrophobic, synthetically accessible, chemically stable.[11] | Can limit aqueous solubility and cellular uptake. May induce higher degradation potency in some cases compared to PEG linkers of similar length.[11][12] |
| PEG Chains | Hydrophilic, improves water solubility, good biocompatibility.[11] | Enhances compatibility with physiological environments. May have reduced metabolic stability in vivo and can be more challenging to synthesize compared to alkyl linkers. In some instances, replacing an alkyl chain with PEG units has been shown to inhibit PROTAC activity.[11][12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of this compound. Below are representative protocols for its use in PROTAC synthesis and nanoparticle functionalization.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes a two-step synthesis of a BRD4-targeting PROTAC using a click chemistry approach.
Step 1: Synthesis of Alkyne-Functionalized JQ1 (BRD4 Ligand)
-
Dissolve the JQ1 derivative with a free carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Add propargylamine (B41283) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the alkyne-functionalized JQ1 by preparative HPLC.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized JQ1 (1.0 eq) and an azide-functionalized E3 ligase ligand (e.g., Pomalidomide-PEG4-Azide, 1.1 eq) in a solvent mixture such as t-BuOH/H2O.
-
Prepare fresh aqueous solutions of sodium ascorbate (B8700270) (0.5 eq) and copper(II) sulfate (B86663) (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the surface modification of citrate-stabilized gold nanoparticles with a thiol-terminated Azido-PEG4 derivative.
-
Synthesis of Thiol-Terminated Azido-PEG4: Convert the terminal alcohol of this compound to a thiol group through a two-step process: first, tosylation of the alcohol, followed by nucleophilic substitution with a thiolating agent like sodium hydrosulfide.
-
PEGylation of AuNPs:
-
Synthesize or obtain citrate-stabilized AuNPs of the desired size.
-
Prepare a stock solution of the thiol-terminated Azido-PEG4 in deionized water.
-
Add the thiol-terminated Azido-PEG4 solution to the AuNP suspension. A molar excess of the PEG linker is typically used.
-
Allow the mixture to react overnight at room temperature with gentle stirring to facilitate ligand exchange.
-
-
Purification of Azido-PEG-AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs.
-
Remove the supernatant containing excess unbound PEG linker.
-
Wash the nanoparticles several times by resuspending in deionized water and repeating the centrifugation step.
-
-
Characterization: Confirm the successful functionalization using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM). The presence of the azide group can be confirmed by reacting the functionalized AuNPs with an alkyne-containing fluorescent dye via click chemistry and measuring the fluorescence.
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of action of a PROTAC utilizing an this compound linker.
Caption: Experimental workflow for ADC synthesis and performance evaluation.
Caption: Workflow for gold nanoparticle functionalization using this compound.
Conclusion
This compound is a remarkably versatile and powerful tool in modern bioconjugation and drug development. Its well-defined structure, combining the specific reactivity of an azide group for click chemistry with the beneficial properties of a discrete PEG spacer, makes it a superior choice for many applications compared to traditional linkers. The quantitative data presented highlights the critical role of linker chemistry and length in the performance of advanced therapeutics like PROTACs and ADCs. The detailed protocols and visual workflows provided in this guide serve as a valuable resource for researchers aiming to harness the full potential of this compound in their work. As the demand for more precise and effective bioconjugates continues to grow, the importance of well-characterized and versatile linkers like this compound will undoubtedly increase.
References
- 1. benchchem.com [benchchem.com]
- 2. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Employing defined bioconjugates to generate chemically functionalised gold nanoparticles for in vitro diagnostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. precisepeg.com [precisepeg.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Azido-PEG4-alcohol Conjugates: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of bifunctional linkers like Azido-PEG4-alcohol is critical for the successful synthesis of well-defined conjugates, such as antibody-drug conjugates (ADCs) and PROTACs. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of these molecules. This guide provides an objective comparison of HPLC methods for analyzing this compound, complete with experimental data, detailed protocols, and a look at alternative analytical techniques.
The primary challenge in the HPLC analysis of this compound and similar PEGylated compounds is their lack of a strong UV chromophore.[1] This necessitates the use of universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) for effective quantification.
Comparative Analysis of HPLC and Other Techniques
HPLC, particularly when coupled with a universal detector, offers robust and reliable quantification of this compound and its impurities.[1] However, orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information and are often used for a comprehensive purity assessment.
| Analytical Technique | Strengths | Limitations | Typical Purity Specification for this compound |
| HPLC (with ELSD/CAD) | - Robust and reliable quantification.- Excellent for separating closely related impurities.- High sensitivity for non-volatile analytes. | - Requires a non-volatile analyte.- Detector response can be non-linear. | >95%[2][3] |
| NMR Spectroscopy | - Provides detailed structural information.- Can be used for absolute quantification (qNMR).- Non-destructive. | - Lower sensitivity compared to HPLC-MS.- Complex mixtures can lead to overlapping signals.- Requires a larger sample amount. | ≥97.0%[2] |
| Mass Spectrometry (MS) | - High sensitivity and selectivity.- Provides molecular weight information for impurity identification. | - Matrix effects can suppress ionization.- Quantification can be more complex than HPLC. | Confirms molecular weight[4] |
Potential Impurities in this compound Synthesis
The purity of this compound is influenced by the raw materials and the synthetic process. Common impurities may include the starting material, tetraethylene glycol, and byproducts from the tosylation and azidation steps.
| Impurity | Potential Source |
| Tetraethylene Glycol (HO-PEG4-OH) | Incomplete conversion of the starting material. |
| Tosyl-PEG4-alcohol | Incomplete azidation of the tosylated intermediate. |
| Ditosyl-PEG4 | Over-reaction during the tosylation step. |
| Diazido-PEG4 | Reaction of both hydroxyl groups of the starting material. |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This protocol outlines a general method for the analysis of a crude or purified sample of this compound.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[1]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable choice for separating small polar molecules like this compound.[1]
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Settings | |
| Evaporation Temperature | 40°C |
| Nebulizer Temperature | 30°C |
| Gas Flow | 1.5 SLM |
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation:
-
Dilute the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.
¹H NMR for Structural Confirmation and Purity
Instrumentation:
-
400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
Expected Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₂-N₃ | ~3.3-3.4 | Triplet |
| -CH₂-OH | ~3.7 | Triplet |
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.6-3.7 | Multiplet |
Visualizing the Workflow and Logic
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Relationship of orthogonal analytical techniques.
References
Preserving Protein Potency: A Guide to the Biological Activity of Proteins After Conjugation with Azido-PEG4-alcohol
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins is a critical step in enhancing their clinical efficacy. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy to improve a protein's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the biological activity of proteins after site-specific conjugation with Azido-PEG4-alcohol, a heterobifunctional linker enabling precise modification through "click chemistry." We present supporting experimental data, detailed protocols, and visual workflows to objectively evaluate its performance against alternative methods.
The conjugation of PEG to a protein can significantly enhance its solubility, stability, and circulating half-life, while reducing its immunogenicity.[1][2] However, a common challenge with traditional PEGylation methods is the potential loss of biological activity due to random attachment of PEG chains, which may obstruct the protein's active or binding sites.[3] Site-specific PEGylation, facilitated by reagents like this compound, offers a solution by allowing for the controlled attachment of PEG at predetermined locations on the protein surface, thereby preserving its native structure and function.[2][4]
This compound is a versatile tool in bioconjugation, featuring an azide (B81097) group for covalent attachment via click chemistry and a terminal hydroxyl group. The short, discrete-length PEG4 spacer enhances hydrophilicity without the steric hindrance that can be associated with larger PEG chains.[5] This precise control over the conjugation site is paramount for maintaining the protein's biological activity.
The Impact of Site-Specific PEGylation on Protein Bioactivity: A Case Study
While direct, publicly available quantitative data for a protein conjugated specifically with this compound is limited, we can draw valuable insights from studies employing similar site-specific PEGylation strategies with azide-functionalized PEG linkers. A relevant case study involves the site-specific PEGylation of human superoxide (B77818) dismutase-1 (SOD), an enzyme with therapeutic potential. In this study, an azide-containing non-natural amino acid was incorporated into the SOD protein, allowing for the specific attachment of an alkyne-containing PEG molecule. The results demonstrated that there was no loss of enzymatic function between the azido-modified enzyme or the final PEG-conjugated enzyme when compared to the wild-type enzyme.[2]
This preservation of activity is a hallmark of site-specific modification and stands in contrast to non-specific PEGylation methods, which often lead to a heterogeneous mixture of products with reduced bioactivity.[3]
Quantitative Comparison of Bioactivity
To illustrate the potential impact of site-specific PEGylation, the following table summarizes representative data from studies on interferon beta-1b (IFN-β-1b), where site-specific PEGylation was achieved by introducing a cysteine residue for conjugation with a cysteine-reactive PEG. While not using an azide-PEG linker, this data provides a strong parallel for the expected outcomes of site-specific modification.
| Protein Modification | In Vitro Bioactivity (% of Unmodified Protein) | In Vivo Antitumor Activity (Tumor Growth Inhibition) | Pharmacokinetic Half-life (t½) | Reference |
| Unmodified IFN-β-1b | 100% | Baseline | Short | [4][6] |
| Randomly PEGylated IFN-β-1b (amine-reactive PEG) | ~2% | Not Reported | Extended | [4] |
| Site-specifically PEGylated IFN-β-1b (cysteine analog) | Up to 7800% (in some assays) | Significantly more effective than unmodified | Improved | [4][6] |
Note: The dramatic increase in in vitro bioactivity for some site-specifically PEGylated IFN-β-1b analogs was an unexpected finding of the study and may not be representative of all proteins. However, it highlights the potential for site-specific modification to not only preserve but, in some cases, even enhance biological function.
Experimental Protocols
Achieving successful and site-specific protein conjugation with this compound requires a multi-step process. Below are detailed methodologies for the key experiments involved.
Site-Directed Mutagenesis to Introduce a Non-Natural Amino Acid
To enable site-specific conjugation, a unique reactive handle must be introduced into the protein. This is often achieved by genetically encoding a non-natural amino acid (NNAA) with an azide or alkyne group.
Objective: To introduce a specific codon into the gene of interest that will be recognized by an engineered tRNA/tRNA synthetase pair to incorporate an azide-containing amino acid (e.g., p-azidophenylalanine) at a desired location on the protein surface.
Protocol:
-
Primer Design: Design mutagenic oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[7] The desired mutation should be located in the middle of the primer, flanked by 10–15 bases of correct sequence on both sides.[7]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the template plasmid containing the gene of interest and the mutagenic primers. A typical reaction mixture includes:
-
5-50 ng template plasmid
-
125 ng forward primer
-
125 ng reverse primer
-
dNTP mix
-
High-fidelity DNA polymerase and buffer
-
Nuclease-free water to the final volume[7]
-
-
Template DNA Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA. Incubate the PCR product with DpnI at 37°C for 1-2 hours.[8]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate the transformed cells on a selective agar (B569324) plate and incubate overnight at 37°C.[8]
-
Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Protein Expression and Purification
Objective: To express the mutant protein containing the azide-functionalized NNAA and purify it for conjugation.
Protocol:
-
Co-transformation: Co-transform the plasmid containing the mutated gene of interest and a plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair into an appropriate E. coli expression strain.
-
Expression: Grow the transformed cells in a minimal medium supplemented with the azide-containing NNAA. Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Cell Lysis and Purification: Harvest the cells by centrifugation. Lyse the cells using sonication or a French press. Purify the protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity.
Protein Conjugation with Alkyne-PEG4-alcohol via Click Chemistry
Assuming the protein has been engineered to contain an azide group, the conjugation partner would be an alkyne-functionalized PEG. The reverse is also possible.
Objective: To covalently attach an alkyne-functionalized PEG4-alcohol to the azide-containing protein.
Protocol:
-
Reaction Setup: In a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4), combine the purified azide-containing protein with a molar excess of the alkyne-PEG4-alcohol.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Add a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate) to the reaction mixture. A copper-coordinating ligand (e.g., TBTA) can be included to improve reaction efficiency and protect the protein.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification of the Conjugate: Remove the excess PEG reagent and reaction components by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful conjugation and determine the degree of PEGylation using SDS-PAGE, mass spectrometry, and HPLC.
Biological Activity Assay
Objective: To quantitatively measure the biological activity of the PEGylated protein compared to the unmodified protein. The specific assay will depend on the protein's function.
Example: Enzyme Activity Assay (for an enzyme like SOD)
-
Prepare Substrate Solution: Prepare a solution of the enzyme's substrate at a known concentration.
-
Enzyme Reaction: In a multi-well plate, add the substrate solution to wells containing either the unmodified protein, the PEGylated protein, or a buffer control.
-
Measure Product Formation: Monitor the rate of product formation over time using a spectrophotometer or fluorometer.[9]
-
Calculate Specific Activity: Determine the specific activity of the unmodified and PEGylated enzyme (e.g., in units per milligram of protein).
-
Compare Activities: Express the activity of the PEGylated enzyme as a percentage of the unmodified enzyme's activity.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for site-specific protein PEGylation.
Caption: Impact of PEGylation strategy on protein signaling.
Conclusion
The use of this compound for the site-specific PEGylation of proteins represents a significant advancement in bioconjugation technology. By enabling the precise placement of a hydrophilic PEG spacer, this method allows for the enhancement of a protein's physicochemical properties while minimizing the risk of compromising its biological activity. The presented data and protocols underscore the superiority of site-specific modification over random conjugation approaches. For researchers and drug developers, leveraging this compound and similar reagents can lead to the development of more homogeneous, potent, and clinically effective protein therapeutics.
References
- 1. Solid-phase PEGylation of recombinant interferon alpha-2a for site-specific modification: process performance, characterization, and in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific PEGylation of a lysine-deficient TNF-alpha with full bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific PEGylation enhances the pharmacokinetic properties and antitumor activity of interferon beta-1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific PEGylation Enhances the Pharmacokinetic Properties and Antitumor Activity of Interferon Beta-1b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Directed Mutagenesis [protocols.io]
- 8. assaygenie.com [assaygenie.com]
- 9. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial Azido-PEG4-Alcohol Reagents for Bioconjugation and Drug Development
Commercial Supplier Overview
A survey of the market reveals several key suppliers of Azido-PEG4-alcohol. The table below summarizes the publicly available specifications for each supplier's product. It is important to note that while most suppliers claim high purity, the analytical methods used to determine this are not always disclosed.
| Supplier | Product Name | CAS Number | Molecular Weight | Stated Purity | Physical Form | Storage Conditions |
| Conju-Probe | This compound | 86770-67-4 | 219.23 | >98% | Colorless oil | 0-10 °C |
| BOC Sciences | This compound | 86770-67-4 | 219.24 | ≥ 96 % | Colourless to pale yellow oil | 2-8 °C |
| BroadPharm | This compound | 86770-67-4 | 219.2 | 95% | Not specified | -20°C |
| Biopharma PEG | This compound | 86770-67-4 | 219.238 | ≥95% | Not specified | -5°C |
| Precise PEG | This compound | 86770-67-4 | 219.24 | > 96% | Not specified | Not specified |
| Xcess Biosciences | This compound | 86770-67-4 | 219.24 | ≥98% | Solid Power | -20 oC for 1 year |
| MedchemExpress | This compound | 86770-67-4 | 219.24 | 98.88% | Not specified | -80°C for 6 months |
| ChemScene | This compound | 86770-67-4 | 219.24 | ≥97% | Not specified | Not specified |
Experimental Protocols for Comparative Analysis
To objectively assess the quality of this compound from different vendors, a series of standardized experiments are recommended. These protocols are designed to quantify purity, stability, and reactivity.
Purity Assessment: 1H NMR and HPLC Analysis
Purity is a critical parameter, as impurities can lead to side reactions and complicate the interpretation of experimental results. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is recommended for a thorough purity assessment.
a) ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and estimate purity by identifying and quantifying characteristic peaks and potential impurities.
-
Protocol:
-
Dissolve a precise amount of this compound from each supplier in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Integrate the peaks corresponding to the protons of this compound and any impurity peaks.
-
Calculate the purity based on the relative integration values. A certificate of analysis for a similar product suggests a purity of ≥95.0% is achievable[1].
-
b) HPLC Analysis
-
Objective: To quantify the purity of the reagent by separating the main component from any non-volatile impurities.
-
Protocol:
-
Prepare standard solutions of this compound from each supplier at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water mixture).
-
Use a reverse-phase HPLC system with a C18 column.
-
Develop a gradient elution method using mobile phases such as water and acetonitrile, both with 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Calculate the purity by determining the area percentage of the main peak relative to the total peak area.
-
Caption: Workflow for Purity Assessment by HPLC.
Stability Assessment: Accelerated Degradation Study
The stability of this compound is crucial for ensuring consistent performance over time, especially when stored. An accelerated stability study can provide insights into the long-term stability of the reagent from different suppliers.
-
Objective: To evaluate the degradation of this compound under stressed conditions (elevated temperature).
-
Protocol:
-
Store aliquots of this compound from each supplier at an elevated temperature (e.g., 40°C) and a control temperature (e.g., 4°C or -20°C as recommended by the supplier).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), remove an aliquot from each storage condition.
-
Analyze the purity of each aliquot using the HPLC method described above.
-
Monitor for changes in pH and conductivity of aqueous solutions of the reagent, as these can be indicators of PEG degradation[2][3].
-
Compare the degradation profiles of the reagents from different suppliers.
-
Caption: Workflow for Accelerated Stability Study.
Reactivity Assessment: Kinetic Analysis of Azide-Alkyne Cycloaddition
The ultimate test of an this compound reagent is its performance in a click chemistry reaction. A kinetic analysis of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to compare the reactivity of reagents from different suppliers.
-
Objective: To determine the reaction rate constant for the CuAAC reaction using this compound from different suppliers.
-
Protocol:
-
Design a model reaction using a fluorescently-tagged alkyne (e.g., a TAMRA-alkyne) to allow for easy monitoring.
-
Set up parallel reactions for each supplier's this compound, ensuring identical concentrations of reactants (azide, alkyne, copper(I) catalyst, and ligand).
-
Monitor the progress of the reaction over time by measuring the increase in fluorescence of the triazole product using a plate reader or by taking aliquots at different time points and analyzing them by HPLC.
-
Plot the concentration of the product versus time and determine the initial reaction rate.
-
Compare the reaction rates to assess the relative reactivity of the this compound from each supplier. The kinetics of azide-alkyne cycloaddition are well-studied and can provide a robust comparison[4][5].
-
Caption: Workflow for Reactivity Assessment via Kinetic Analysis.
Conclusion and Recommendations
The choice of an this compound reagent can significantly impact the outcome of bioconjugation and drug development projects. While suppliers provide basic specifications, a thorough in-house evaluation of purity, stability, and reactivity is highly recommended. By implementing the experimental protocols outlined in this guide, researchers can generate robust, comparative data to select the most suitable reagent for their specific application. This empirical approach will ensure reproducibility and the generation of high-quality data, ultimately accelerating research and development efforts.
References
A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG4-alcohol vs. Amine-Reactive PEG4 Linkers
In the realm of bioconjugation, the precise and efficient linking of molecules to proteins, antibodies, and other biomolecules is paramount for the development of advanced therapeutics and research tools. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of these conjugates. This guide provides an objective comparison of two prominent PEGylation strategies: the bioorthogonal "click chemistry" approach using Azido-PEG4-alcohol and the conventional amine-reactive approach using N-hydroxysuccinimide (NHS)-ester functionalized PEG4 linkers.
This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection of the optimal conjugation strategy for their specific application, be it in the synthesis of antibody-drug conjugates (ADCs), PROTACs, or other bioconjugates.
Performance Comparison at a Glance
The choice between this compound and an amine-reactive PEG4 linker hinges on the specific requirements of the conjugation reaction, including the desired site-specificity, the sensitivity of the biomolecule to reaction conditions, and the need for bioorthogonality.
| Feature | This compound (via Click Chemistry) | Amine-Reactive PEG4-NHS Ester |
| Reaction Principle | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[1][2] | Nucleophilic acyl substitution.[3] |
| Target Functional Group | Alkyne or strained alkyne (e.g., DBCO, BCN).[4] | Primary amines (e.g., lysine (B10760008) residues, N-terminus).[3] |
| Specificity | Highly specific and bioorthogonal.[5] | Reacts with available primary amines, potentially leading to a heterogeneous mixture of conjugates.[6] |
| Reaction Conditions | Mild, aqueous conditions; CuAAC requires a copper catalyst and a reducing agent.[7] | Mild aqueous conditions, typically pH 7-9.[8] |
| Reaction Kinetics | Generally fast, with strain-promoted reactions often being faster than copper-catalyzed ones. | Relatively fast, typically 30-60 minutes at room temperature.[8] |
| Yield | Typically high to quantitative.[5] | Generally high, but can be variable depending on the number of accessible amines and reaction conditions. |
| Stability of Linkage | Forms a highly stable triazole ring.[4] | Forms a stable amide bond.[9] |
| Biocompatibility | SPAAC is highly biocompatible. CuAAC can have cytotoxicity concerns due to the copper catalyst, though ligands can mitigate this.[10] | Generally good for in vitro applications. |
Visualizing the Conjugation Workflows
To illustrate the distinct experimental pathways for each conjugation strategy, the following diagrams outline the key steps involved.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of a model protein using both this compound (via a two-step process involving an initial azidation of the protein) and an Amine-Reactive PEG4-NHS Ester.
Protocol 1: Two-Step Protein Conjugation using Azido-PEG4-NHS Ester and Click Chemistry
This protocol first introduces an azide (B81097) group onto the protein via an amine-reactive Azido-PEG4-NHS ester, followed by a copper-catalyzed click chemistry reaction with an alkyne-containing molecule. This approach is analogous to using this compound after activating its hydroxyl group or modifying the protein to contain an alkyne.
Materials:
-
Target protein with primary amines (e.g., antibody)
-
Azido-PEG4-NHS Ester
-
Alkyne-functionalized molecule (e.g., a fluorescent dye or drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Purification columns (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., mass spectrometer, SDS-PAGE)
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in amine-free buffer to a concentration of 1-10 mg/mL.
-
Ensure the buffer is free from primary amines like Tris or glycine.[6]
-
-
Azidation of the Protein:
-
Prepare a 10-50 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMF or DMSO.
-
Add a 10- to 50-fold molar excess of the Azido-PEG4-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess, unreacted Azido-PEG4-NHS ester by size-exclusion chromatography or dialysis against the amine-free buffer.
-
-
Click Chemistry Reaction:
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh aqueous stock solutions of 50 mM CuSO₄, 250 mM THPTA, and 500 mM sodium ascorbate.
-
In a reaction vessel, combine the azide-modified protein and the alkyne-functionalized molecule (typically at a 10- to 50-fold molar excess over the protein).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
Add the sodium ascorbate solution to a final concentration of 5-10 mM, followed by the premixed CuSO₄/THPTA solution to a final copper concentration of 1-2 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent molecule.
-
-
Purification and Characterization:
-
Purify the final conjugate using size-exclusion chromatography to remove excess reagents and catalyst.
-
Characterize the conjugate by mass spectrometry to confirm the mass shift corresponding to the addition of the PEG linker and molecule, and by SDS-PAGE to assess purity and conjugation.
-
Protocol 2: One-Step Protein Conjugation using Amine-Reactive PEG4-NHS Ester
This protocol describes the direct conjugation of an amine-reactive PEG4-NHS ester to a protein.
Materials:
-
Target protein with primary amines (e.g., antibody)
-
Amine-Reactive PEG4-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., dialysis or desalting columns)
-
Analytical instruments (e.g., mass spectrometer, SDS-PAGE)
Procedure:
-
Protein Preparation:
-
Conjugation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of the Amine-Reactive PEG4-NHS Ester in anhydrous DMF or DMSO.[8]
-
Add a 20-fold molar excess of the NHS-ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).[8]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8]
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Remove the excess, unreacted reagent and byproducts by dialysis or a desalting column.[8]
-
-
Characterization:
-
Characterize the conjugate by mass spectrometry to determine the degree of labeling and by SDS-PAGE to assess the purity and molecular weight shift.
-
Signaling Pathways and Logical Relationships
The choice of conjugation strategy is often dictated by the downstream application. For instance, in the construction of PROTACs, the precise positioning of the target protein and the E3 ligase is critical for inducing protein degradation.
In this context, the modularity and specificity of click chemistry using linkers like this compound can be advantageous for systematically optimizing the linker length and composition to achieve optimal ternary complex formation and subsequent protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. This compound, 86770-67-4 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
Evaluating the In Vivo Efficiency of Short-Chain PEG Linkers: A Comparative Guide Featuring Azido-PEG4-alcohol and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a therapeutic or diagnostic agent's in vivo performance. This guide provides a comparative analysis of the in vivo efficiency of Azido-PEG4-alcohol, a short-chain polyethylene (B3416737) glycol (PEG) linker, and its emerging alternatives. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed decisions in the design and development of next-generation bioconjugates.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules, ranging from small drugs to large proteins. Benefits of PEGylation include improved solubility, extended plasma half-life, and reduced immunogenicity. While long-chain PEGs have been extensively studied and utilized, there is growing interest in short-chain PEGs, such as this compound, for applications like Proteolysis Targeting Chimeras (PROTACs) and other targeted constructs where precise control over linker length and properties is crucial.
However, the "stealth" properties of PEG are not absolute, and concerns over the immunogenicity of PEG itself have prompted the exploration of alternative hydrophilic polymers. This guide will delve into the available in vivo data for short-chain PEGs and compare them with promising alternatives like polysarcosine (pSar) and poly(2-oxazolines) (POx).
Comparative In Vivo Performance
Direct in vivo efficiency data for this compound is limited in publicly available literature. Therefore, this section presents a broader comparison of short-chain PEG linkers with their alternatives, drawing from studies on structurally similar compounds to provide a representative overview.
Table 1: Comparative In Vivo Pharmacokinetics of Short-Chain PEGylated Compounds and Alternatives
| Parameter | Short-Chain PEG Conjugate (Representative) | Polysarcosine (pSar) Conjugate | Poly(2-oxazoline) (POx) Conjugate | Key Observations & References |
| Plasma Half-life | Can be variable; shorter PEGs may not dramatically increase half-life and can even accelerate clearance in some contexts. | Generally shows a prolonged circulation half-life, comparable to PEG.[1][2] | Demonstrates extended circulation times. | The effect of short-chain PEGs on half-life is highly context-dependent on the conjugated molecule. |
| Clearance | Renal clearance is a primary route for smaller conjugates. | Slower clearance compared to non-conjugated molecules. | Reduced clearance, with a renal clearance limit of around 40 kDa for the polymer itself. | Alternatives like pSar and POx are designed to mimic the clearance-reducing properties of PEG. |
| Bioavailability | Generally improved over the parent molecule due to increased solubility and stability. | Enhanced bioavailability has been reported. | Improved bioavailability is a key advantage. | All three linker types aim to improve the systemic exposure of the conjugated molecule. |
Table 2: Comparative In Vivo Biodistribution and Target Accumulation
| Parameter | Short-Chain PEG Conjugate (Representative) | Polysarcosine (pSar) Conjugate | Poly(2-oxazoline) (POx) Conjugate | Key Observations & References |
| Tumor/Target Tissue Accumulation | PEGylation generally enhances tumor accumulation of peptides due to the Enhanced Permeability and Retention (EPR) effect.[3][4] | Studies have shown higher tumor accumulation compared to PEGylated counterparts.[1][2] | Favorable biodistribution with potential for targeted delivery. | pSar has shown promise for superior tumor targeting in some preclinical models. |
| Off-Target Organ Accumulation (e.g., Liver, Spleen) | Accumulation in the reticuloendothelial system (RES) is a known characteristic of PEGylated compounds. | Reduced accumulation in off-target organs has been observed. | Low uptake in RES organs has been reported. | Alternatives are being developed to minimize the RES uptake associated with PEG. |
Table 3: Biocompatibility and Immunogenicity
| Parameter | Short-Chain PEG Conjugate (Representative) | Polysarcosine (pSar) Conjugate | Poly(2-oxazoline) (POx) Conjugate | Key Observations & References |
| Toxicity | Generally considered low, though concerns exist about the non-biodegradability of the PEG backbone. | Considered non-toxic and biodegradable.[5] | Good biocompatibility with no adverse effects reported in preclinical studies at therapeutic doses. | The biodegradability of pSar is a significant advantage over PEG. |
| Immunogenicity | Anti-PEG antibodies are a growing concern and can lead to accelerated blood clearance and hypersensitivity reactions.[6] | Considered non-immunogenic. Studies have shown significantly lower antibody formation compared to PEG.[1][2][5] | Exhibits "stealth" behavior with low immunogenicity. | Both pSar and POx are being developed as less immunogenic alternatives to PEG. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of these linkers in vivo.
Protocol 1: In Vivo Pharmacokinetic Analysis of a Small Molecule-Linker Conjugate
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of a small molecule conjugated to this compound or an alternative linker.
Materials:
-
Test conjugate (e.g., small molecule-Azido-PEG4-conjugate)
-
Vehicle for administration (e.g., saline, PBS with 5% DMSO)
-
Animal model (e.g., male Wistar rats or BALB/c mice)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer the test conjugate to the animal model via a relevant route (e.g., intravenous bolus injection into the tail vein).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation for LC-MS/MS:
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the analyte.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis: Quantify the concentration of the test conjugate in the plasma samples using a validated LC-MS/MS method.[7][8][9]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Protocol 2: In Vivo Biodistribution Study using Fluorescence Imaging
Objective: To visualize and quantify the distribution of a fluorescently labeled conjugate in a tumor-bearing animal model.
Materials:
-
Fluorescently labeled test conjugate (e.g., Cy5.5-Azido-PEG4-Targeting Ligand)
-
Animal model with induced tumors (e.g., subcutaneous xenograft model in nude mice)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Baseline Imaging: Acquire a baseline fluorescence image before injecting the probe.
-
Probe Administration: Administer the fluorescently labeled conjugate intravenously.
-
In Vivo Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).[10][11][12]
-
Ex Vivo Imaging: At the final time point, euthanize the animal and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to confirm and quantify the in vivo signal.[13]
-
Data Analysis: Use the imaging software to quantify the fluorescence intensity in the tumor and other organs. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 3: Assessment of Immunogenicity (Anti-PEG Antibody Detection)
Objective: To detect and quantify the presence of anti-PEG antibodies in serum samples from animals treated with a PEGylated conjugate.
Materials:
-
Serum samples from treated and control animals
-
PEG-coated ELISA plates
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-species IgG and IgM secondary antibodies conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
ELISA plate reader
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with a PEG solution (e.g., mPEG-amine) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add diluted serum samples to the wells and incubate.
-
Secondary Antibody Incubation: Wash the plate and add HRP-conjugated anti-species (e.g., anti-mouse) IgG or IgM secondary antibodies.
-
Detection: Wash the plate and add TMB substrate. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using an ELISA plate reader.[14][15][16]
-
Data Analysis: Compare the absorbance values of the treated samples to the control samples to determine the presence and relative levels of anti-PEG antibodies.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation enables the specific tumor accumulation of a peptide identified by phage display - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. nacalai.co.jp [nacalai.co.jp]
- 6. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. enovatia.com [enovatia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4adi.com [4adi.com]
- 16. celerion.com [celerion.com]
Safety Operating Guide
Proper Disposal of Azido-PEG4-alcohol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Azido-PEG4-alcohol, a common reagent in bioconjugation and click chemistry.
This compound, while not classified as a hazardous material, contains an azide (B81097) functional group that requires specific handling and disposal procedures to mitigate potential risks. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety measures are in place. Always consult the Safety Data Sheet (SDS) for the specific product you are using.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile gloves).
-
Skin and Body Protection: A lab coat is mandatory.
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not allow the material to enter drains or water courses.[1]
-
Avoid contact with acids, metals (especially copper and lead), and strong oxidizing agents.[1] Contact with acids can form highly toxic and explosive hydrazoic acid. Azides can react with metals to form shock-sensitive and explosive metal azides.
-
Do not use metal spatulas for handling; use plastic or ceramic instead.
-
Avoid grinding, scratching, or subjecting the material to friction.
-
Store this compound in a cool, dry place away from heat, flames, and sparks.[1]
Disposal Plan: Chemical Neutralization via Staudinger Reduction
For small quantities of this compound waste typically generated in a laboratory setting, a chemical neutralization step is recommended prior to collection by a licensed disposal company. The Staudinger reduction is a reliable method for converting the potentially energetic azide group into a stable amine. This procedure involves reacting the azide with triphenylphosphine (B44618) to form an iminophosphorane, which is then hydrolyzed to the corresponding amine and triphenylphosphine oxide.
Experimental Protocol: Quenching this compound with Triphenylphosphine
This protocol is a general guideline and should be adapted based on the specific concentration and volume of your this compound waste.
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃)
-
An appropriate solvent in which both the azide and triphenylphosphine are soluble (e.g., Tetrahydrofuran (THF) or diethyl ether)
-
Water (deionized)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath (optional, for controlling exothermic reactions)
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste solution in a round-bottom flask equipped with a magnetic stir bar. If the waste is in a non-polar solvent, a co-solvent like THF may be needed to ensure solubility of all reactants.
-
Addition of Triphenylphosphine: For each mole of this compound, add approximately 1.1 to 1.2 molar equivalents of triphenylphosphine. The triphenylphosphine can be added in portions to control the reaction rate.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas, which is a sign that the azide is being reduced. The reaction is typically complete within a few hours. To ensure completion, the reaction can be stirred overnight.
-
Hydrolysis: After the nitrogen evolution has ceased, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide. Stir for an additional 1-2 hours.
-
Waste Collection: The resulting solution, now containing the much more stable amine, can be collected in a designated hazardous waste container for organic waste. Clearly label the container with its contents.
-
Final Disposal: Arrange for the collection of the hazardous waste container by a licensed disposal company, in accordance with local, state, and national regulations.[1]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 86770-67-4 | [1] |
| Molecular Formula | C₈H₁₇N₃O₄ | [1] |
| GHS Classification | Not classified as a hazard | [1] |
| Storage | Refrigerated, in a closed vessel | [1] |
| Incompatible Materials | Oxidizing agents, acids, heavy metals | [1] |
| Spill Cleanup | Absorb with inert material (e.g., sand), collect in a closed container for disposal. | [1] |
| Disposal Method | Arrange disposal as special waste with a licensed company. Chemical neutralization is recommended for lab-scale waste. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
